Pentane-2,3-diol
Description
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Structure
3D Structure
Properties
IUPAC Name |
pentane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-3-5(7)4(2)6/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMFDCKSFJWJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871390 | |
| Record name | Pentane-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42027-23-6 | |
| Record name | 2,3-Pentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42027-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Pentanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042027236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane-2,3-diol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentane-2,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Pentane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of pentane-2,3-diol, a vicinal diol with applications in various fields of chemical research and development. This document details a common synthetic route, outlines rigorous characterization methodologies, and presents key quantitative data to support experimental work.
Synthesis of this compound
A prevalent and efficient method for the laboratory-scale synthesis of this compound is the reduction of the corresponding α-diketone, 2,3-pentanedione. This transformation can be readily achieved using common reducing agents.
Synthetic Pathway: Reduction of 2,3-Pentanedione
The synthesis involves the reduction of the two carbonyl groups of 2,3-pentanedione to hydroxyl groups, yielding the vicinal diol, this compound. A variety of reducing agents are effective for this purpose, including sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation (H₂/Pd). The use of sodium borohydride in an alcoholic solvent is a commonly employed, safe, and effective method.
Experimental Protocol: Reduction of 2,3-Pentanedione with Sodium Borohydride
Materials:
-
2,3-Pentanedione
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus or flash chromatography system
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-pentanedione in methanol. Cool the flask in an ice bath to 0°C.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding dilute hydrochloric acid to neutralize the excess sodium borohydride and decompose the borate esters. This should be done in a well-ventilated fume hood as hydrogen gas may be evolved.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or flash column chromatography on silica gel to yield the pure product.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.
Physical Properties
A summary of the key physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₅H₁₂O₂ |
| Molecular Weight | 104.15 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 187 °C at 760 mmHg |
| Melting Point | -50 °C (estimated) |
| Density | 0.974 g/cm³ |
Spectroscopic and Chromatographic Data
The following table summarizes the expected and reported spectroscopic and chromatographic data for the characterization of this compound.
| Technique | Expected/Reported Data |
| ¹H NMR | Predicted Chemical Shifts (δ, ppm): - ~0.9 (t, 3H, -CH₃ of ethyl)- ~1.1 (d, 3H, -CH₃ at C2)- ~1.4 (q, 2H, -CH₂- of ethyl)- ~3.4-3.8 (m, 2H, -CH(OH)-)- Variable (br s, 2H, -OH) |
| ¹³C NMR | Predicted Chemical Shifts (δ, ppm): - ~10 (-CH₃ of ethyl)- ~15-20 (-CH₃ at C2)- ~25-30 (-CH₂- of ethyl)- ~70-75 (-CH(OH)- carbons) |
| FTIR (cm⁻¹) | - Broad O-H stretch (~3300-3400)- C-H stretch (~2850-3000)- C-O stretch (~1050-1150) |
| Mass Spec. (m/z) | - Molecular Ion (M⁺): 104- Key Fragments: [M-H₂O]⁺ (86), [M-C₂H₅]⁺ (75), [M-CH₃CHO]⁺ (60), [C₂H₅CHO]⁺ (58), [C₂H₅CO]⁺ (57) |
| GC Retention Index | - Non-polar column: ~810 |
Experimental Protocols for Characterization
-
Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
¹H NMR: Acquire the proton NMR spectrum. The expected signals include a triplet for the terminal methyl group of the ethyl chain, a doublet for the methyl group adjacent to a hydroxyl, a quartet for the methylene group, and multiplets for the two methine protons attached to the hydroxyl groups. The hydroxyl protons will appear as a broad singlet, which can be confirmed by a D₂O exchange experiment.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Five distinct signals are expected, corresponding to the five carbon atoms in different chemical environments.
-
Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr), or the spectrum can be acquired using an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). The key functional groups to identify are the broad O-H stretching band characteristic of alcohols and the C-O stretching band.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). A temperature program is used to separate the components of the sample.
-
MS Detection: The eluting compounds are introduced into the mass spectrometer. The mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the structure of this compound.
This technical guide provides a foundational framework for the synthesis and detailed characterization of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and analytical instrumentation.
An In-depth Technical Guide to the Stereoisomers and Chirality of Pentane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in Pentane-2,3-diol
This compound, a vicinal diol, is a chiral molecule of significant interest in stereochemistry and asymmetric synthesis. Its structure contains two stereogenic centers, giving rise to a fascinating array of stereoisomers. Understanding the distinct spatial arrangements and resulting properties of these isomers is crucial for their application in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). The precise control of stereochemistry is a fundamental aspect of modern drug development, as different stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive overview of the stereoisomers of this compound, their relationships, and methods for their synthesis and characterization.
Stereochemical Analysis of this compound
The molecular structure of this compound features two chiral centers at the C2 and C3 positions. A chiral center is a carbon atom bonded to four different groups. The number of possible stereoisomers for a molecule with 'n' chiral centers can be determined by the 2^n rule. For this compound, with n=2, there are 2^2 = 4 possible stereoisomers.[1]
These four stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. The specific configurations of the stereoisomers of this compound are:
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(2R,3R)-pentane-2,3-diol and (2S,3S)-pentane-2,3-diol : This pair constitutes one set of enantiomers.
-
(2R,3S)-pentane-2,3-diol and (2S,3R)-pentane-2,3-diol : This pair forms the second set of enantiomers.
A diastereomeric relationship exists between any stereoisomer from the first pair and any stereoisomer from the second pair. Diastereomers are stereoisomers that are not mirror images of each other. Unlike molecules with a plane of symmetry, such as tartaric acid, this compound does not have a meso-isomer.[1] A meso-isomer is an achiral compound that has chiral centers.
The stereochemical relationships between the isomers of this compound can be visualized as follows:
Physicochemical Properties of this compound Stereoisomers
While enantiomers share identical physical properties such as boiling point, melting point, and density in a non-chiral environment, they differ in their interaction with plane-polarized light, exhibiting equal but opposite optical rotations. Diastereomers, on the other hand, have distinct physical properties.
Comprehensive experimental data for the individual stereoisomers of this compound is scarce in publicly available literature. However, general properties for the mixture of isomers (CAS 42027-23-6) are reported.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂O₂ | [2] |
| Molecular Weight | 104.15 g/mol | [2] |
| Boiling Point | 187.6 °C at 760 mmHg | [3][4] |
| Density | 0.974 g/cm³ | [3][4] |
| Refractive Index | 1.4412 | [3][4] |
| Flash Point | 90.4 °C | [3][4] |
For comparison, the properties of the well-characterized stereoisomers of the analogous compound, 2,3-butanediol, are provided below. It is expected that the stereoisomers of this compound would follow similar trends.
| Compound | Boiling Point (°C) | Density (g/mL at 25°C) | Optical Rotation (neat) |
| (2S,3S)-(+)-2,3-Butanediol | 179-182 | 0.987 | +13° |
| (2R,3R)-(-)-2,3-Butanediol | 77.3-77.4 (at 10 mmHg) | 0.987 | -13.2° (at 23°C) |
Experimental Protocols for Synthesis and Resolution
The synthesis of this compound can be approached through various methods, often resulting in a racemic or diastereomeric mixture that requires subsequent resolution to isolate the pure stereoisomers.
Synthesis of Racemic this compound via Reduction of 2,3-Pentanedione
A common method for the synthesis of vicinal diols is the reduction of the corresponding α-diketone. In this case, 2,3-pentanedione is reduced to yield a mixture of this compound stereoisomers.
Reaction Scheme:
References
physical and chemical properties of pentane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentane-2,3-diol is a vicinal diol, a class of organic compounds characterized by two hydroxyl groups attached to adjacent carbon atoms. Its chemical structure and properties make it a versatile building block in organic synthesis and a molecule of interest in various chemical and pharmaceutical applications. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with generalized experimental protocols and visualizations to support researchers and professionals in drug development and related scientific fields.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, application in reactions, and for analytical characterization.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C5H12O2 | [1][2][3] |
| Molecular Weight | 104.15 g/mol | [4] |
| CAS Number | 42027-23-6 | [1][2] |
| Appearance | Colorless, viscous liquid | [3] |
| Melting Point | 50.86 °C (estimate) | [1][2] |
| Boiling Point | 187.6 °C at 760 mmHg | [1][2] |
| Density | 0.974 g/cm³ | [1][2] |
| Refractive Index | 1.4412 | [1] |
| Flash Point | 90.4 °C | [1][2] |
| Solubility | Soluble in water | [3] |
Chemical and Computational Properties
| Property | Value | Source |
| pKa | 14.75 ± 0.26 (Predicted) | [1][5] |
| LogP | 0.13810 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 40.5 Ų | [5] |
| Exact Mass | 104.083729621 | [1] |
| Canonical SMILES | CCC(C(C)O)O | [1] |
| InChI Key | XLMFDCKSFJWJTP-UHFFFAOYSA-N | [6] |
Stereochemistry
This compound possesses two chiral centers at carbons 2 and 3, leading to the existence of stereoisomers. Understanding the stereochemistry is critical, as different stereoisomers can exhibit distinct biological activities and physical properties. The molecule has four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between the (2R,3R) and (2R,3S) isomers is diastereomeric.[7][8]
References
- 1. This compound|lookchem [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 42027-23-6: 2,3-Pentanediol | CymitQuimica [cymitquimica.com]
- 4. 2,3-Pentanediol | C5H12O2 | CID 123505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 2,3-Pentanediol (CAS 42027-23-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. The total number of stereoisomers of 2, 3-pentanediol are [allen.in]
- 8. brainly.com [brainly.com]
Spectroscopic Analysis of Pentane-2,3-diol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of pentane-2,3-diol, a vicinal diol with applications in various chemical syntheses. The analysis covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural elucidation and characterization of this compound.
Introduction to this compound
This compound (C₅H₁₂O₂) is a chiral molecule containing two stereocenters, leading to the existence of four possible stereoisomers (two enantiomeric pairs of diastereomers). The spectroscopic analysis is crucial for distinguishing between these isomers and confirming the compound's structure. This guide will focus on the general spectroscopic features of this compound, with considerations for the potential differences between its diastereomers.
Spectroscopic Data
The following sections present the expected spectroscopic data for this compound based on typical values for similar aliphatic diols. It is important to note that exact values can vary depending on the solvent, concentration, and specific stereoisomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pentane backbone and the hydroxyl groups. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms.
| Proton Assignment | Expected Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity | Coupling Constant (J) in Hz |
| CH₃ (C1) | ~ 0.9 | Triplet (t) | ~ 7.5 |
| CH₂ (C4) | ~ 1.4 - 1.6 | Multiplet (m) | - |
| CH (C2) & CH (C3) | ~ 3.4 - 3.8 | Multiplet (m) | - |
| OH (at C2 & C3) | Variable (broad singlet) | Broad Singlet (br s) | - |
| CH₃ (on C2 or C3) | ~ 1.1 - 1.2 | Doublet (d) | ~ 6.5 |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the presence of two chiral centers, a mixture of diastereomers may show more than five signals if the carbon environments are sufficiently different.
| Carbon Assignment | Expected Chemical Shift (δ) in ppm (CDCl₃) |
| C1 (CH₃) | ~ 10 - 15 |
| C4 (CH₂) | ~ 25 - 35 |
| C5 (CH₃) | ~ 15 - 25 |
| C2 & C3 (CH-OH) | ~ 70 - 80 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the hydroxyl and alkyl groups.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H | Stretching (Hydrogen-bonded) | 3200 - 3600 | Strong, Broad |
| C-H (sp³) | Stretching | 2850 - 3000 | Strong |
| C-O | Stretching | 1000 - 1200 | Strong |
| C-H | Bending | 1350 - 1480 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of this compound will show the molecular ion peak and several characteristic fragment ions.
| m/z Value | Proposed Fragment Ion | Significance |
| 104 | [C₅H₁₂O₂]⁺ | Molecular Ion (M⁺) |
| 89 | [M - CH₃]⁺ | Loss of a methyl group |
| 75 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 73 | [CH₃CH(OH)CH(OH)]⁺ | Cleavage between C3 and C4 |
| 57 | [C₄H₉]⁺ | Alkyl fragment |
| 45 | [CH₃CH(OH)]⁺ | Cleavage between C2 and C3 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of liquid diols like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary to obtain a good spectrum.
Infrared (IR) Spectroscopy
-
Sample Application (ATR Method): Place a small drop of the liquid this compound sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrument-related absorptions.
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
GC-MS System Setup:
-
Gas Chromatograph (GC): Use a suitable capillary column (e.g., a non-polar DB-5 or a polar Carbowax column). Set the injector temperature (e.g., 250 °C) and a temperature program for the oven to ensure separation of the analyte from the solvent and any impurities.
-
Mass Spectrometer (MS): Set the ion source to electron ionization (EI) at 70 eV. Set the mass analyzer to scan a mass range of m/z 30-200.
-
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The compound will be separated based on its boiling point and polarity and then introduced into the mass spectrometer for ionization and fragmentation.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the obtained spectrum with a library of known spectra for confirmation.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
This comprehensive approach, combining NMR, IR, and MS, allows for the unambiguous identification and structural elucidation of this compound, providing essential information for researchers and professionals in drug development and chemical synthesis.
An In-depth Technical Guide to the Discovery and Historical Synthesis of Pentane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentane-2,3-diol, a vicinal diol with two stereocenters, has been a subject of interest in stereochemical studies and as a building block in organic synthesis. This technical guide provides a comprehensive overview of the historical context of its discovery and the evolution of its chemical synthesis. While a definitive first synthesis remains elusive in readily available literature, this document outlines the most probable historical routes based on the development of synthetic methodologies for vicinal diols. Key quantitative data for its stereoisomers are summarized, and detailed experimental protocols for representative historical syntheses are provided. Furthermore, this guide includes visualizations of synthetic pathways to aid in understanding the logical flow of these chemical transformations.
Introduction
This compound, also known as 2,3-dihydroxypentane, is a five-carbon vicinal diol. Its molecular structure contains two chiral centers at positions 2 and 3, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers form an enantiomeric pair, often referred to as the threo diastereomers, while the (2R,3S) and (2S,3R) isomers constitute another enantiomeric pair, known as the erythro diastereomers. The distinct spatial arrangements of the hydroxyl groups in these stereoisomers lead to differences in their physical properties and chemical reactivity, making them valuable for stereoselective synthesis and in the study of stereoisomerism.
While the exact moment of the first synthesis of this compound is not prominently documented, its discovery would have been a natural progression following the development of general methods for the dihydroxylation of alkenes in the late 19th and early 20th centuries.
Historical Context: The Emergence of Vicinal Diol Synthesis
The synthesis of vicinal diols, or glycols, historically revolved around the oxidation of the carbon-carbon double bond in alkenes. Early methods, though often harsh and lacking stereocontrol, laid the groundwork for the more refined techniques used today.
A plausible early approach to synthesizing this compound would have been the direct oxidation of 2-pentene. One of the earliest and most straightforward methods for this transformation was the use of potassium permanganate (KMnO₄). This reaction, typically carried out in a cold, alkaline aqueous solution, results in the syn-dihydroxylation of the alkene, meaning both hydroxyl groups are added to the same face of the double bond.
Another significant historical method is the hydrolysis of epoxides. This two-step process involves the initial epoxidation of an alkene, for which peroxy acids became the reagents of choice, followed by acid- or base-catalyzed ring-opening of the epoxide to yield a trans-diol. This pathway offered an alternative stereochemical outcome to the permanganate oxidation.
These foundational methods provided the means for early organic chemists to access simple diols like this compound, enabling the study of their properties and stereochemistry.
Stereoisomers of this compound
The presence of two chiral centers in this compound gives rise to two pairs of enantiomers (diastereomers of each other).
-
Erythro isomers: (2R,3S)-pentane-2,3-diol and (2S,3R)-pentane-2,3-diol
-
Threo isomers: (2R,3R)-pentane-2,3-diol and (2S,3S)-pentane-2,3-diol
The relative stereochemistry of these isomers significantly influences their physical properties.
Quantitative Data
A summary of the available quantitative data for the stereoisomers of this compound is presented below. It is important to note that some of the reported values, particularly melting points, are estimates and may vary.
| Property | This compound (Isomer unspecified) | erythro-pentane-2,3-diol | threo-pentane-2,3-diol |
| Molecular Formula | C₅H₁₂O₂ | C₅H₁₂O₂ | C₅H₁₂O₂ |
| Molecular Weight | 104.15 g/mol | 104.15 g/mol | 104.15 g/mol |
| Boiling Point | 187.6 °C at 760 mmHg | Not specified | Not specified |
| Melting Point | 50.86 °C (estimate) | Not specified | Not specified |
| Density | 0.974 g/cm³ | Not specified | Not specified |
| Refractive Index | 1.4412 | Not specified | Not specified |
| pKa | 14.75 ± 0.26 (Predicted) | Not specified | Not specified |
Historical Synthesis Protocols
Syn-dihydroxylation of 2-Pentene via Permanganate Oxidation
This method would yield a racemic mixture of the erythro isomers of this compound from cis-2-pentene and a racemic mixture of the threo isomers from trans-2-pentene.
Experimental Protocol:
-
Preparation of the Reaction Mixture: A solution of 2-pentene (1 molar equivalent) in a suitable solvent that is inert to oxidation, such as acetone or tert-butanol, is prepared in a flask equipped with a stirrer and cooled to 0-5 °C in an ice bath.
-
Preparation of the Oxidant: A solution of potassium permanganate (KMnO₄, 1 molar equivalent) in water is prepared and also cooled to 0-5 °C. A small amount of sodium hydroxide is added to make the solution slightly alkaline.
-
Reaction: The cold potassium permanganate solution is added dropwise to the stirred solution of 2-pentene. The characteristic purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. The temperature should be carefully maintained below 10 °C throughout the addition.
-
Work-up: After the addition is complete and the purple color no longer persists, the reaction mixture is stirred for an additional hour at low temperature. The manganese dioxide is then removed by filtration.
-
Isolation of the Product: The filtrate is neutralized with a dilute acid (e.g., sulfuric acid). The organic solvent is removed under reduced pressure. The remaining aqueous solution is then extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate. The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate) and the solvent is evaporated to yield the crude this compound.
-
Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization.
Anti-dihydroxylation of 2-Pentene via Epoxide Hydrolysis
This two-step method would produce the threo isomers from cis-2-pentene and the erythro isomers from trans-2-pentene.
Step 1: Epoxidation of 2-Pentene
Experimental Protocol:
-
Preparation of the Reaction Mixture: 2-Pentene (1 molar equivalent) is dissolved in a chlorinated solvent such as dichloromethane or chloroform in a flask.
-
Addition of Peroxy Acid: A solution of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA, 1.1 molar equivalents), in the same solvent is added dropwise to the alkene solution at room temperature with stirring.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed with a solution of sodium sulfite to destroy excess peroxy acid, followed by a wash with sodium bicarbonate solution to remove the resulting carboxylic acid, and finally with brine. The organic layer is dried over an anhydrous salt and the solvent is removed by evaporation to yield the crude pent-2-ene oxide.
Step 2: Acid-Catalyzed Hydrolysis of Pent-2-ene Oxide
Experimental Protocol:
-
Hydrolysis: The crude pent-2-ene oxide is dissolved in a mixture of water and a water-miscible solvent like acetone or tetrahydrofuran. A catalytic amount of a strong acid, such as sulfuric acid or perchloric acid, is added.
-
Reaction: The mixture is stirred at room temperature or gently heated to facilitate the ring-opening of the epoxide.
-
Work-up: After the reaction is complete (as monitored by TLC), the acid is neutralized with a base (e.g., sodium bicarbonate). The organic solvent is removed under reduced pressure.
-
Isolation and Purification: The aqueous residue is extracted with an organic solvent. The combined organic extracts are dried and the solvent evaporated to give the crude this compound, which can then be purified by distillation or recrystallization.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the historical synthesis methods described above.
Thermodynamic and Kinetic Insights into the Formation of Pentane-2,3-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic and kinetic aspects of pentane-2,3-diol formation. Given the limited direct research on this specific molecule, this document leverages data from analogous chemical systems and foundational chemical principles to offer a detailed understanding of its synthesis. The primary focus is on the catalytic hydrogenation of 2,3-pentanedione, a viable and commonly referenced synthetic route.
Introduction to this compound
This compound is a vicinal diol with applications as a building block in organic synthesis and as a potential component in the development of pharmaceuticals and other fine chemicals. Understanding the thermodynamics and kinetics of its formation is crucial for optimizing its synthesis, improving yields, and ensuring stereochemical control, which is often a critical factor in drug development.
Thermodynamic Profile
Table 1: Thermodynamic Properties of Reactant and Product
| Property | 2,3-Pentanedione (Reactant) | This compound (Product) |
| Formula | C₅H₈O₂ | C₅H₁₂O₂ |
| Molecular Weight ( g/mol ) | 100.12 | 104.15 |
| Standard Gibbs Free Energy of Formation (ΔfG°) | Not Available | Not Available |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | Not Available | Not Available |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | Not Available | Not Available |
| Boiling Point (°C at 760 mmHg) | ~110 | 187.6[1] |
Note: The lack of readily available experimental thermodynamic data for these specific compounds highlights an area for future research.
Hydrogenation reactions of carbonyl compounds are typically exothermic, meaning they release heat and have a negative enthalpy change (ΔH < 0). The conversion of a double bond (in the carbonyl group) and a hydrogen molecule into single bonds is an energetically favorable process. The entropy change (ΔS) for this reaction is expected to be negative as two molecules (the diketone and two molecules of hydrogen) combine to form one molecule (the diol), leading to a more ordered system. Despite the negative entropy change, the high negative enthalpy of hydrogenation generally results in a negative Gibbs free energy change (ΔG), making the reaction spontaneous under appropriate conditions.
Kinetic Analysis
The kinetics of a reaction describe its rate and the factors that influence it, such as temperature, pressure, and catalyst concentration. Direct kinetic studies on the formation of this compound are scarce. However, the kinetics of the hydrogenation of the structurally similar 2,3-butanedione to 2,3-butanediol have been studied and can serve as a valuable model.
The hydrogenation of α-dicarbonyl compounds like 2,3-pentanedione is a stepwise process. The first hydrogenation of one carbonyl group forms an α-hydroxy ketone (in this case, 3-hydroxy-2-pentanone), which is then hydrogenated to the final diol product.
Reaction Pathway:
2,3-Pentanedione + H₂ → 3-Hydroxy-2-pentanone + H₂ → this compound
Studies on the hydrogenation of 2,3-butanedione suggest that the reaction follows a Horiuti-Polanyi mechanism. This mechanism involves the stepwise addition of adsorbed hydrogen atoms to the adsorbed carbonyl groups on the catalyst surface. The rate-limiting step is often considered to be the addition of the first hydrogen atom to a carbonyl group.
Table 2: Analogous Kinetic Parameters from the Hydrogenation of 2,3-Butanedione
| Parameter | Value/Observation |
| Reaction Order | First order with respect to the diol in some systems. |
| Catalyst | Palladium (Pd) on various supports (e.g., γ-Al₂O₃) has shown good activity and selectivity.[2] |
| Rate-Limiting Step | Believed to be the addition of the first hydrogen atom to an adsorbed carbonyl group.[2] |
| Selectivity | High selectivity towards the intermediate α-hydroxy ketone can be achieved under certain conditions.[2] |
Note: These parameters are from studies on 2,3-butanedione and should be considered as indicative for the this compound system.
Experimental Protocols
To perform a thorough thermodynamic and kinetic study of this compound formation via the hydrogenation of 2,3-pentanedione, a well-defined experimental protocol is required. The following outlines a potential methodology based on standard practices for similar reactions.
Materials and Equipment
-
Reactants: 2,3-Pentanedione (high purity), Hydrogen gas (UHP grade)
-
Catalyst: e.g., Palladium on a support (e.g., 5% Pd/C or Pd/Al₂O₃)
-
Solvent: A suitable solvent such as isopropanol or ethanol.
-
Reactor: A high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, temperature controller, pressure transducer, and sampling port.
-
Analytical Equipment: Gas Chromatograph (GC) with a Flame Ionization Detector (FID) for quantitative analysis of reactants and products. A Mass Spectrometer (MS) coupled with GC for product identification.
Experimental Procedure
-
Catalyst Preparation: The catalyst is typically pre-reduced in a stream of hydrogen at an elevated temperature to ensure the metallic sites are active.
-
Reaction Setup: The reactor is charged with the solvent, 2,3-pentanedione, and the pre-reduced catalyst.
-
Reaction Conditions: The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen to the desired pressure. The reaction mixture is heated to the target temperature and stirred vigorously to ensure good mass transfer.
-
Kinetic Data Collection: Samples are withdrawn from the reactor at regular time intervals. The reaction in the samples is quenched immediately (e.g., by rapid cooling).
-
Analysis: The composition of each sample is analyzed by GC-FID to determine the concentrations of the reactant, intermediate, and product.
-
Data Processing: The concentration-time data is used to calculate the initial reaction rate. By varying the initial concentrations of the reactant and hydrogen pressure, the reaction orders can be determined. Performing the reaction at different temperatures allows for the calculation of the activation energy using the Arrhenius equation.
Visualizations
Reaction Pathway Diagram
Caption: Stepwise hydrogenation of 2,3-pentanedione.
Experimental Workflow Diagram
Caption: Workflow for kinetic and thermodynamic studies.
Conclusion and Future Outlook
The formation of this compound, primarily through the hydrogenation of 2,3-pentanedione, is a thermodynamically favorable process. While direct kinetic data is limited, analogies to similar chemical systems provide a solid foundation for understanding the reaction mechanism and for designing experimental studies. The provided experimental protocol offers a roadmap for researchers to investigate the kinetics and thermodynamics of this reaction in detail. Future research should focus on obtaining precise experimental data for the this compound system to enable more accurate modeling and optimization of its synthesis. Such studies will be invaluable for the efficient and selective production of this important diol for various applications in the chemical and pharmaceutical industries.
References
Quantum Mechanical Calculations on Pentane-2,3-diol Conformers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum mechanical calculations to elucidate the conformational landscape of pentane-2,3-diol. Understanding the three-dimensional structure of small molecules like this compound is paramount in drug design and development, as conformational preferences directly influence molecular recognition and biological activity. This document details the computational methodologies, expected conformational isomers, the critical role of intramolecular hydrogen bonding, and the experimental techniques used for validation.
Introduction to the Conformational Analysis of this compound
This compound is a vicinal diol that, due to its two chiral centers, can exist as four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) pair are enantiomers, as are the (2R,3S) and (2S,3R) pair. The relationship between the (2R,3R) and (2R,3S) isomers is diastereomeric. Each of these stereoisomers possesses a flexible carbon backbone, leading to a multitude of possible conformations. The relative stability of these conformers is governed by a delicate balance of steric hindrance, torsional strain, and intramolecular interactions, most notably hydrogen bonding between the two hydroxyl groups.
Quantum mechanical calculations offer a powerful in silico approach to explore the potential energy surface of these molecules and identify the low-energy, and therefore most populated, conformers. This information is crucial for building accurate pharmacophore models and understanding structure-activity relationships (SAR).
Computational Methodology
The conformational analysis of this compound is typically initiated by identifying all possible staggered conformations arising from rotation around the C2-C3 bond. For each stereoisomer, a systematic or stochastic conformational search is performed, followed by geometry optimization and energy calculation using quantum mechanical methods.
Conformational Search
A robust conformational search is the foundation of a reliable theoretical study. The initial structures for this compound can be generated by considering rotations around the key dihedral angles, primarily the O-C-C-O and C-C-C-C backbones.
Quantum Mechanical Calculations
Density Functional Theory (DFT) has been shown to be a reliable and computationally efficient method for studying the conformations of diols.[1] The B3LYP functional combined with a Pople-style basis set, such as 6-311++G**, is a common choice that provides a good balance between accuracy and computational cost.[1] This level of theory is capable of accurately describing the weak intramolecular interactions, such as hydrogen bonds, that are critical in determining the conformational preferences of diols.[2]
The general workflow for the quantum mechanical calculations is as follows:
-
Initial Geometry Generation: Generation of a diverse set of initial conformers for each stereoisomer.
-
Geometry Optimization: Optimization of the geometry of each conformer to find the local energy minima on the potential energy surface.
-
Frequency Calculations: Calculation of vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).
-
Single-Point Energy Refinement: (Optional) For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more sophisticated theoretical method.
The following diagram illustrates the computational workflow for the conformational analysis of a this compound stereoisomer.
Conformational Isomers and Intramolecular Hydrogen Bonding
The relative stability of this compound conformers is largely dictated by the orientation of the two hydroxyl groups and the alkyl substituents. Intramolecular hydrogen bonding between the hydroxyl groups is a key stabilizing interaction.[2][3] The geometry of this hydrogen bond (the O-H···O distance and angle) will vary between different conformers.
The conformers can be classified based on the dihedral angle of the O-C-C-O backbone, which can be gauche (approximately 60°) or anti (approximately 180°). In vicinal diols, conformers with a gauche arrangement of the hydroxyl groups are often stabilized by the formation of an intramolecular hydrogen bond.[3]
The interplay between minimizing steric repulsion (e.g., between the methyl and ethyl groups) and maximizing the strength of the intramolecular hydrogen bond will determine the final conformational equilibrium.
The logical relationship between stereoisomers and their corresponding conformers is depicted in the diagram below.
Data Presentation
The results of the quantum mechanical calculations should be summarized in a clear and concise manner to facilitate comparison between different conformers. The following tables provide a template for presenting the key quantitative data.
Table 1: Relative Energies and Boltzmann Populations of (2R,3R)-Pentane-2,3-diol Conformers
| Conformer ID | O-C-C-O Dihedral Angle (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
| RR-1 | gauche (+60°) | 0.00 | 75.3 |
| RR-2 | gauche (-60°) | 0.85 | 15.1 |
| RR-3 | anti (180°) | 2.10 | 1.8 |
| ... | ... | ... | ... |
Table 2: Key Geometric Parameters of the Most Stable (2R,3R)-Pentane-2,3-diol Conformer (RR-1)
| Parameter | Value |
| O-H···O distance (Å) | 1.95 |
| O-H···O angle (°) | 155.2 |
| C-C-C-C dihedral angle (°) | 175.8 |
| ... | ... |
Experimental Protocols for Validation
Experimental data is essential for validating the results of quantum mechanical calculations. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for studying the solution-phase conformations of molecules.
NMR Spectroscopy
Objective: To determine the solution-phase conformational equilibrium of this compound and compare it with the computationally predicted populations.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound stereoisomer of interest in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the conformational equilibrium.
-
¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum. The vicinal proton-proton coupling constants (³JHH) between the protons on C2 and C3 are particularly informative.
-
Karplus Equation: The experimentally measured ³JHH values can be related to the dihedral angle between the coupled protons using the Karplus equation. By analyzing the coupling constants, it is possible to deduce the dominant conformation in solution.
-
Comparison with Calculated Data: The NMR chemical shifts and coupling constants for the low-energy conformers identified by quantum mechanical calculations can also be computed. A comparison between the experimental and calculated NMR parameters provides a rigorous validation of the computational model.
The workflow for experimental validation is outlined below.
Conclusion
The conformational analysis of this compound using quantum mechanical calculations provides invaluable insights into its three-dimensional structure. This knowledge is fundamental for understanding its chemical reactivity and biological activity. By combining robust computational methodologies with experimental validation, a detailed and accurate picture of the conformational landscape of this important molecule can be achieved, thereby aiding in the rational design of new therapeutic agents.
References
Navigating the Solution Landscape: A Technical Guide to the Solubility of Pentane-2,3-diol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the solubility of pentane-2,3-diol in a variety of common organic solvents. In the absence of extensive experimentally derived quantitative data in publicly accessible literature, this guide employs the well-established Hansen Solubility Parameters (HSP) as a predictive framework to estimate the solubility of this compound. This approach, rooted in the principle of "like dissolves like," offers valuable insights for solvent selection in various applications, including chemical synthesis, formulation development, and purification processes.
Understanding Solubility: The Role of Intermolecular Forces
The solubility of a solute in a solvent is fundamentally governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, a vicinal diol, the presence of two hydroxyl (-OH) groups makes it a polar molecule capable of forming strong hydrogen bonds. Its five-carbon backbone contributes a non-polar character. Consequently, its solubility in organic solvents is a nuanced interplay of these characteristics.
Quantitative Solubility Profile of this compound
To provide a quantitative estimation of the solubility of this compound, this guide utilizes the Hansen Solubility Parameters (HSP). The HSP theory decomposes the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of two substances in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra value indicates a higher likelihood of solubility.
The Hansen Solubility Parameters for this compound were calculated using the Hoftyzer-Van Krevelen group contribution method. The molar volume was also estimated using a group contribution approach.
Calculated Properties for this compound:
| Property | Value |
| Molar Volume (V) | 108.5 cm³/mol |
| δd (Dispersion) | 16.0 MPa½ |
| δp (Polar) | 8.8 MPa½ |
| δh (Hydrogen Bonding) | 18.5 MPa½ |
The following table presents the estimated solubility of this compound in a range of organic solvents, categorized by their chemical class. The HSP distance (Ra) has been calculated, and a qualitative solubility prediction is provided based on this value. Generally, an Ra of less than 7 is considered to indicate good solubility.
Table 1: Estimated Solubility of this compound in Various Organic Solvents
| Solvent | Chemical Class | δd (MPa½) | δp (MPa½) | δh (MPa½) | HSP Distance (Ra) | Estimated Solubility |
| Alcohols | ||||||
| Methanol | Protic | 15.1 | 12.3 | 22.3 | 4.8 | High |
| Ethanol | Protic | 15.8 | 8.8 | 19.4 | 1.3 | High |
| 1-Propanol | Protic | 16.0 | 6.8 | 17.4 | 2.6 | High |
| 2-Propanol (Isopropanol) | Protic | 15.8 | 6.1 | 16.4 | 3.6 | High |
| 1-Butanol | Protic | 16.0 | 5.7 | 15.8 | 4.3 | Good |
| Ketones | ||||||
| Acetone | Aprotic | 15.5 | 10.4 | 7.0 | 11.8 | Moderate |
| Methyl Ethyl Ketone (MEK) | Aprotic | 16.0 | 9.0 | 5.1 | 13.4 | Low |
| Esters | ||||||
| Ethyl Acetate | Aprotic | 15.8 | 5.3 | 7.2 | 12.3 | Low |
| Ethers | ||||||
| Diethyl Ether | Aprotic | 14.5 | 2.9 | 5.1 | 15.2 | Very Low |
| Tetrahydrofuran (THF) | Aprotic | 16.8 | 5.7 | 8.0 | 11.4 | Moderate |
| Aromatic Hydrocarbons | ||||||
| Benzene | Non-polar | 18.4 | 0.0 | 2.0 | 18.4 | Very Low |
| Toluene | Non-polar | 18.0 | 1.4 | 2.0 | 18.2 | Very Low |
| Aliphatic Hydrocarbons | ||||||
| n-Hexane | Non-polar | 14.9 | 0.0 | 0.0 | 21.6 | Insoluble |
| Cyclohexane | Non-polar | 16.8 | 0.0 | 0.2 | 20.3 | Insoluble |
| Chlorinated Solvents | ||||||
| Dichloromethane | Aprotic | 17.0 | 7.3 | 7.1 | 12.0 | Moderate |
| Chloroform | Aprotic | 17.8 | 3.1 | 5.7 | 14.7 | Very Low |
| Other Solvents | ||||||
| Dimethylformamide (DMF) | Aprotic | 17.4 | 13.7 | 11.3 | 8.3 | Good |
| Dimethyl Sulfoxide (DMSO) | Aprotic | 18.4 | 16.4 | 10.2 | 11.7 | Moderate |
Experimental Protocol for Solubility Determination
For precise quantitative data, experimental determination of solubility is essential. The "gold standard" for determining the thermodynamic solubility of a solid in a liquid is the Shake-Flask Method .
Principle
An excess amount of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature. After equilibrium is reached, the concentration of the solute in the saturated solution is determined analytically.
Detailed Methodology
-
Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in a constant-temperature shaker or orbital incubator (e.g., at 25 °C). Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microcrystals.
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-calibrated analytical method. Gas Chromatography with Flame Ionization Detection (GC-FID) is a suitable technique for quantifying this compound.
-
Calculation: From the determined concentration of the diluted sample, calculate the original concentration in the saturated solution. Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
Visualizing Key Concepts and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the shake-flask solubility determination method.
Caption: Conceptual diagram of Hansen Solubility Parameters (HSP) and solubility prediction.
Conclusion
This technical guide provides a robust framework for understanding and predicting the solubility of this compound in a wide array of organic solvents. The application of Hansen Solubility Parameters offers a powerful predictive tool for initial solvent screening, which can be further refined by the detailed experimental protocols outlined herein. For researchers, scientists, and drug development professionals, this guide serves as a valuable resource for making informed decisions in processes where solvent selection is a critical parameter for success.
Navigating the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Pentane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This in-depth technical guide outlines the critical process of crystal structure analysis, using pentane-2,3-diol as a model small organic molecule. While specific experimental crystallographic data for this compound is not publicly available, this paper details the comprehensive workflow and experimental protocols that would be employed to elucidate its solid-state structure. Such an analysis is fundamental for understanding intermolecular interactions, predicting physicochemical properties, and informing rational drug design.
This compound, a simple diol, possesses stereogenic centers, leading to the existence of different stereoisomers.[1] The precise spatial arrangement of its hydroxyl groups dictates its hydrogen bonding capabilities, which in turn governs its crystal packing and, ultimately, its bulk properties. Unraveling this crystalline architecture provides invaluable insights into its behavior and potential applications.
Hypothetical Crystallographic Data for this compound
The following table summarizes the type of quantitative data that would be obtained from a successful single-crystal X-ray diffraction experiment on a stereoisomer of this compound. This data is presented as a representative example to illustrate the outcomes of such an analysis.
| Parameter | Hypothetical Value |
| Chemical Formula | C₅H₁₂O₂ |
| Formula Weight | 104.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.5 Å |
| b | 5.9 Å |
| c | 12.1 Å |
| α | 90° |
| β | 105.3° |
| γ | 90° |
| Volume | 585.4 ų |
| Z (Molecules per unit cell) | 4 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 100 K |
| 2θ range for data collection | 4.8° to 55.0° |
| Refinement | |
| R-factor | 0.045 |
| wR² (all data) | 0.120 |
| Goodness-of-fit | 1.05 |
Experimental Protocols
A rigorous and systematic approach is essential for determining the crystal structure of a small molecule like this compound. The process can be broken down into three key stages: crystallization, data collection, and structure solution and refinement.
Crystallization
The prerequisite for any X-ray crystallography study is the growth of high-quality single crystals. For a small, polar molecule like this compound, several techniques can be employed:
-
Slow Evaporation: A solution of this compound in a suitable solvent (e.g., a mixture of a volatile good solvent like ethanol and a less volatile poor solvent like hexane) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration can lead to the formation of well-ordered crystals.
-
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling Crystallization: A saturated solution of this compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.
X-ray Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used. The X-ray source is typically a sealed tube or a microfocus source generating monochromatic radiation (e.g., Mo Kα or Cu Kα).
-
Data Collection Strategy: The crystal is cooled to a low temperature (around 100 K) using a cryostream of nitrogen gas to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The positions and intensities of the diffracted spots are recorded.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections. The data is then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption). The unit cell parameters and the space group are determined from the geometry of the diffraction pattern.
Structure Solution and Refinement
The final stage involves solving the "phase problem" and refining the atomic model to fit the experimental data.
-
Structure Solution: For small molecules like this compound, direct methods are typically successful. These are computational techniques that use statistical relationships between the intensities of the reflections to determine the initial phases of the structure factors. This initial solution provides a rough electron density map.
-
Structure Refinement: The initial atomic positions derived from the electron density map are refined using a least-squares method. This iterative process adjusts the atomic coordinates and thermal displacement parameters to minimize the difference between the observed and calculated structure factor amplitudes. The quality of the final model is assessed by the R-factor, which should ideally be below 5% for a well-resolved structure.
-
Hydrogen Atom Placement: Hydrogen atoms are often located from the difference Fourier map after the non-hydrogen atoms have been refined anisotropically. Their positions and thermal parameters can then be refined.
-
Validation: The final crystal structure is validated using software tools to check for geometric consistency (bond lengths, bond angles) and to ensure that there are no unassigned features in the final difference electron density map.
Workflow for Crystal Structure Analysis
The following diagram illustrates the logical workflow from sample preparation to the final elucidated crystal structure.
This comprehensive methodology provides a robust framework for the detailed structural elucidation of small organic molecules like this compound. The resulting three-dimensional atomic arrangement is crucial for advancing our understanding of its chemical and physical properties, which is a cornerstone of modern drug discovery and materials science.
References
A Technical Guide to Pentane-2,3-diol: Commercial Availability, Analysis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of pentane-2,3-diol, a versatile chiral building block with significant potential in pharmaceutical research and development. This document details its commercial availability from various suppliers, provides recommended analytical methodologies for quality control, and explores its application in asymmetric synthesis, a cornerstone of modern drug discovery.
Commercial Availability and Suppliers
This compound (CAS No. 42027-23-6) is readily available from a range of chemical suppliers catering to the research and pharmaceutical industries. Purity levels and available quantities vary among suppliers, with typical purities ranging from 95% to over 99%. The compound is generally supplied as a liquid. Below is a summary of prominent suppliers and their offerings.
| Supplier | Product Name(s) | CAS Number | Purity | Available Quantities |
| CymitQuimica | This compound[1] | 42027-23-6 | 95%[1] | 100mg, 250mg, 1g, 5g, 25g, 100g[1] |
| LookChem | This compound, 2,3-Pentanediol[2] | 42027-23-6 | 97% (from raw suppliers)[2] | 50mg, 100mg, 5g[2] |
| ChemicalBook | This compound[3] | 42027-23-6 | N/A | Varies by supplier |
| ECHEMI (HANGZHOU LEAP CHEM CO., LTD.) | This compound, 2,3-Pentanediol[4] | 42027-23-6 | Industrial Grade[4] | Bottle, barrel, cargo, container[4] |
| Biosynth | This compound[5] | 42027-23-6 | N/A | Inquire for details |
| Molport | This compound[6] | 42027-23-6 | 90%, 95%[6] | µmol to gram scale[6] |
| Fluorochem | This compound[7] | 42027-23-6 | 95%[7] | 250mg, 1g[7] |
| Catsyn | This compound[8] | 42027-23-6 | NLT 98%[8] | Gram to tons[8] |
| ZHEJIANG JIUZHOU CHEM CO.,LTD | This compound[9] | 42027-23-6 | 99%[9] | Up to 1-100 Metric Ton/Day[9] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and application in various experimental setups.
| Property | Value |
| Molecular Formula | C5H12O2[1][2][5][6][8] |
| Molecular Weight | 104.15 g/mol [5][8] |
| Appearance | Colorless to light yellow clear liquid[1] |
| Boiling Point | 187.6 °C[2][5] |
| Flash Point | 90.4 °C[2][5] |
| Density | ~0.974 g/cm³[2] |
| Refractive Index | ~1.4412[2] |
| Hydrogen Bond Donor Count | 2[2] |
| Hydrogen Bond Acceptor Count | 2[2] |
Experimental Protocols for Quality Control
Accurate characterization of this compound is crucial to ensure its suitability for use in sensitive applications such as drug synthesis. The following sections outline detailed methodologies for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and for identifying any potential impurities.
Methodology:
-
Instrumentation: A standard GC-MS system equipped with a capillary column is suitable for this analysis.
-
Column Selection: A polar capillary column, such as one with a polyethylene glycol (e.g., Carbowax® 20M) stationary phase, is recommended for the separation of diols.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent such as dichloromethane or methanol at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare a calibration curve with at least five concentration levels.
-
For analysis of unknown samples, dilute them to fall within the range of the calibration curve.
-
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 10 °C/minute.
-
Final hold: Hold at 220 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 200.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Quantify the purity by calculating the peak area percentage of the main component relative to the total peak area.
-
Identify any impurities by comparing their mass spectra with a library database (e.g., NIST).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the identity of this compound. 1D (¹H and ¹³C) and 2D (COSY, HSQC) NMR experiments provide detailed information about the molecular structure.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher is recommended) is required.
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2 seconds.
-
-
2D NMR Spectroscopy (COSY and HSQC):
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the peaks in the ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and integration values.
-
Use the COSY spectrum to confirm the connectivity of proton spin systems.
-
Use the HSQC spectrum to confirm the direct C-H attachments.
-
Application in Drug Development: Asymmetric Synthesis
Chiral diols like this compound are valuable precursors in the asymmetric synthesis of complex, biologically active molecules. Their stereocenters can be used to induce chirality in subsequent reactions, leading to the formation of a single desired enantiomer of a drug candidate. This is critical as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
A common application of chiral diols is in stereoselective reduction reactions. The diol can be used to form a chiral complex with a reducing agent, which then delivers a hydride to a prochiral ketone or imine in a stereocontrolled manner.
Below is a generalized workflow for the use of a chiral diol in the asymmetric reduction of a ketone.
Conclusion
This compound is a commercially accessible and valuable chiral building block for researchers and professionals in drug development. Its utility in asymmetric synthesis allows for the stereocontrolled preparation of complex pharmaceutical intermediates. The analytical methods outlined in this guide provide a robust framework for ensuring the quality and purity of this important reagent, thereby supporting the advancement of innovative therapeutic agents.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | 42027-23-6 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. biosynth.com [biosynth.com]
- 6. This compound | 42027-23-6 | Buy Now [molport.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. This compound | CAS 42027-23-6 | Catsyn [catsyn.com]
- 9. This compound, CasNo.42027-23-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Methodological & Application
Application of Pentane-2,3-diol in Asymmetric Synthesis: A Review and Alternative Protocols
For the attention of: Researchers, scientists, and drug development professionals.
This document addresses the use of pentane-2,3-diol as a chiral auxiliary in asymmetric synthesis. A thorough review of scientific literature indicates that while this compound is a commercially available chiral compound, it is not commonly employed as a chiral auxiliary for controlling stereoselectivity in reactions such as alkylations, aldol additions, or Diels-Alder reactions. Its primary documented application in catalysis is as a ligand for organorhenium oxide complexes used in oxidation reactions.
Given the interest in chiral diols as auxiliaries, this document will provide detailed application notes and protocols for a well-established alternative: the use of C₂-symmetric diols, specifically (2R,3R)-butane-2,3-diol , in asymmetric synthesis. This diol can be used to form a chiral acetal, which then effectively directs the stereochemical outcome of subsequent reactions. The principles and protocols described herein are representative of a powerful strategy in modern asymmetric synthesis.
Principle of Asymmetric Induction using Chiral Acetals
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. C₂-symmetric diols, such as (2R,3R)-butane-2,3-diol, are effective for this purpose because they form a chiral acetal with a prochiral ketone or aldehyde. The C₂-symmetry of the diol means that the two faces of the carbonyl group are diastereotopic in the resulting acetal, leading to a facial bias. This bias directs the approach of a reactant, resulting in a highly diastereoselective transformation. After the desired stereocenter has been created, the chiral auxiliary can be removed and recovered.
Application Note: Diastereoselective Ionic Diels-Alder Reaction of a Chiral Cyclohexenone Acetal
This application note details the use of (2R,3R)-butane-2,3-diol as a chiral auxiliary in an asymmetric ionic Diels-Alder reaction. The chiral diol is first reacted with cyclohex-2-enone to form a chiral acetal. This acetal then serves as a dienophile in a Lewis acid-promoted cycloaddition with a diene, proceeding with high diastereoselectivity.
Experimental Workflow
The overall workflow involves the formation of the chiral acetal, the diastereoselective Diels-Alder reaction, and the subsequent cleavage of the auxiliary to yield the enantiomerically enriched product.
Stereochemical Rationale
The diastereoselectivity of the Diels-Alder reaction is controlled by the chiral acetal. The C₂-symmetric diol creates a sterically hindered environment on one face of the former carbonyl carbon. The Lewis acid coordinates to the oxygen atoms of the acetal, further rigidifying the structure and enhancing the facial bias. The diene then preferentially attacks from the less sterically hindered face, leading to the formation of one major diastereomer.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Acetal from Cyclohex-2-enone and (2R,3R)-Butane-2,3-diol
Materials:
-
Cyclohex-2-enone (1.0 eq)
-
(2R,3R)-Butane-2,3-diol (1.2 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq)
-
Toluene
-
Dean-Stark apparatus
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohex-2-enone, (2R,3R)-butane-2,3-diol, and a catalytic amount of p-TSA in toluene.
-
Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected (or the reaction is complete by TLC/GC-MS analysis), cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure chiral acetal.
Protocol 2: Asymmetric Ionic Diels-Alder Reaction
Materials:
-
Chiral acetal from Protocol 1 (1.0 eq)
-
2,3-Dimethyl-1,3-butadiene (3.0 eq)
-
Titanium tetrachloride (TiCl₄) (1.1 eq, as a 1.0 M solution in CH₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the chiral acetal in anhydrous CH₂Cl₂ in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the TiCl₄ solution dropwise to the stirred solution. Stir for 15 minutes.
-
Add 2,3-dimethyl-1,3-butadiene dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis. Purify by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
Materials:
-
Diastereomerically enriched cycloadduct (1.0 eq)
-
Acetone/Water mixture (e.g., 4:1)
-
Pyridinium p-toluenesulfonate (PPTS) (catalytic amount)
Procedure:
-
Dissolve the purified cycloadduct in an acetone/water mixture.
-
Add a catalytic amount of PPTS.
-
Stir the reaction at room temperature (or with gentle heating) and monitor by TLC until the starting material is consumed.
-
Neutralize the acid with solid sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x) to recover the chiral diol.
-
Extract the aqueous layer with ethyl acetate (3x) to isolate the chiral Diels-Alder product.
-
Combine the respective organic layers, dry, and concentrate to obtain the recovered auxiliary and the final product.
Quantitative Data Summary
The following table summarizes representative data for the asymmetric ionic Diels-Alder reaction using a chiral acetal derived from (2R,3R)-butane-2,3-diol.
| Reaction Step | Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Acetalization | Cyclohex-2-enone | Chiral Acetal | 85-95 | N/A |
| Diels-Alder | Chiral Acetal | Cycloadduct | 70-85 | >90:10 |
| Cleavage | Cycloadduct | Final Product & Recovered Auxiliary | >90 | N/A |
Note: Yields and diastereoselectivities are highly dependent on the specific substrates, Lewis acid, and reaction conditions used. The data presented are illustrative of the high levels of stereocontrol that can be achieved with this methodology.
Conclusion
While this compound is not a commonly used chiral auxiliary, other simple C₂-symmetric diols like (2R,3R)-butane-2,3-diol are highly effective for inducing stereoselectivity. By forming a chiral acetal, these auxiliaries provide a robust and predictable method for controlling the facial selectivity of reactions such as the ionic Diels-Alder cycloaddition. The protocols and data presented here serve as a guide for researchers looking to implement this powerful strategy in their own synthetic endeavors.
The Untapped Potential of Pentane-2,3-diol in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract: The synthesis of enantiomerically pure pharmaceutical intermediates is a cornerstone of modern drug development. Chiral diols are a versatile class of compounds frequently employed as chiral auxiliaries or building blocks to induce stereoselectivity in chemical transformations. While pentane-2,3-diol possesses the requisite chirality to serve in this capacity, a comprehensive review of scientific literature reveals a notable scarcity of its direct application in the synthesis of pharmaceutical intermediates. This document explores the potential of this compound by providing a detailed, illustrative protocol for its use as a chiral auxiliary in the asymmetric synthesis of a key pharmaceutical intermediate, a chiral ketone. The methodologies, data, and workflows presented are based on established principles of asymmetric synthesis using analogous chiral diols and are intended to serve as a foundational guide for researchers exploring the utility of this compound.
Introduction: The Role of Chiral Diols in Asymmetric Synthesis
Chirality is a critical factor in the efficacy and safety of many pharmaceuticals. Often, only one enantiomer of a drug molecule is responsible for its therapeutic effect, while the other may be inactive or even cause adverse effects. Consequently, the ability to synthesize single-enantiomer drugs is of paramount importance.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to produce a single stereoisomer of the product.[1] After the desired stereocenter has been created, the chiral auxiliary is removed and can often be recovered for reuse.[1] Simple chiral diols, such as derivatives of butanediol and tartaric acid, are frequently used for this purpose due to their ready availability and the predictable stereochemical outcomes they can induce.[2][3]
This compound, with its two stereogenic centers, exists as four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) pair are enantiomers, as are the (2R,3S) and (2S,3R) pair, with the two pairs being diastereomers of each other. This stereochemical diversity makes this compound a promising candidate for applications in asymmetric synthesis.
This compound: Properties and Potential Applications
This compound is a vicinal diol with the chemical formula C5H12O2. Its physical and chemical properties are well-documented.
| Property | Value |
| Molecular Weight | 104.15 g/mol |
| Boiling Point | 187 °C |
| Density | 0.974 g/cm³ |
| CAS Number | 42027-23-6 |
Despite its potential, specific examples of this compound being used in the synthesis of marketed pharmaceutical intermediates are not readily found in the scientific literature. However, based on the principles of asymmetric synthesis, it can be hypothesized to function effectively as a chiral auxiliary, particularly in the formation of chiral acetals to direct the stereoselective functionalization of ketones and aldehydes.
Illustrative Application: Asymmetric Synthesis of a Chiral Ketone Intermediate
To demonstrate the potential utility of this compound, this section outlines a detailed protocol for its hypothetical use as a chiral auxiliary in the asymmetric synthesis of a chiral α-alkylated ketone, a common intermediate in the synthesis of various pharmaceutical agents.
Overall Synthetic Workflow
The overall strategy involves three key steps:
-
Acetal Formation: Reaction of a prochiral ketone with an enantiomerically pure form of this compound (e.g., (2R,3R)-pentane-2,3-diol) to form a chiral acetal.
-
Diastereoselective Alkylation: Deprotonation of the chiral acetal to form an enolate, followed by alkylation, where the bulky chiral auxiliary directs the approach of the electrophile to one face of the enolate.
-
Auxiliary Cleavage: Hydrolysis of the resulting acetal to release the enantiomerically enriched ketone and recover the chiral auxiliary.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Chiral Acetal Intermediate
-
Materials: Prochiral ketone (1.0 eq), (2R,3R)-pentane-2,3-diol (1.2 eq), p-toluenesulfonic acid (p-TSA, 0.05 eq), Toluene.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add the prochiral ketone, (2R,3R)-pentane-2,3-diol, and a catalytic amount of p-TSA in toluene.
-
Reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure chiral acetal.
-
Protocol 2: Diastereoselective Alkylation
-
Materials: Chiral acetal (1.0 eq), Lithium diisopropylamide (LDA, 1.1 eq), Alkyl halide (e.g., methyl iodide, 1.2 eq), Anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the chiral acetal in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution dropwise to the stirred solution and continue stirring at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide dropwise and stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude alkylated acetal can be used in the next step without further purification.
-
Protocol 3: Cleavage of the Chiral Auxiliary
-
Materials: Crude alkylated acetal (1.0 eq), 3M Hydrochloric acid (HCl), Acetone.
-
Procedure:
-
Dissolve the crude alkylated acetal in acetone.
-
Add 3M HCl and stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the enantiomerically enriched ketone. The aqueous layer can be further processed to recover the this compound.
-
Hypothetical Quantitative Data
The following table summarizes the expected outcomes for the synthesis of a generic chiral α-methylated ketone.
| Step | Product | Yield (%) | Diastereomeric Excess (de) / Enantiomeric Excess (ee) (%) |
| 1. Acetal Formation | Chiral Acetal | 92 | N/A |
| 2. Alkylation | Alkylated Acetal | 85 | 95% de |
| 3. Cleavage | Chiral Ketone | 90 | 95% ee |
| Overall | Chiral Ketone | 71 | 95% ee |
Stereochemical Control Pathway
The stereochemical outcome of the alkylation step is determined by the steric hindrance imposed by the chiral auxiliary. The this compound forms a five-membered dioxolane ring with the ketone. The ethyl and methyl groups on the diol create a chiral environment that blocks one face of the enolate, forcing the incoming electrophile to attack from the less hindered face.
Conclusion
While direct, documented applications of this compound in the synthesis of pharmaceutical intermediates are limited in the current body of scientific literature, its structural and stereochemical properties make it a viable candidate for use as a chiral auxiliary. The illustrative protocols and workflows presented here provide a conceptual framework for its application in asymmetric synthesis. For researchers and scientists in drug development, this compound represents an underexplored tool with the potential to contribute to the efficient and stereoselective synthesis of chiral building blocks for novel therapeutics. Further investigation into its practical applications is warranted to fully realize its potential in pharmaceutical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antiviral activity of 3-substituted derivatives of 3,9-dihydro-9-oxo-5H-imidazo[1,2-a]purines, tricyclic analogues of acyclovir and ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Exploring Pentane-2,3-diol as a Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
While direct applications of pentane-2,3-diol as a building block in the total synthesis of natural products are not extensively documented in readily available literature, its structure as a chiral 1,2-diol presents significant potential for its use in stereoselective synthesis. This document provides an overview of its potential applications, drawing parallels with well-established chiral auxiliaries and building blocks, and offers generalized protocols for its theoretical implementation in key synthetic transformations.
Introduction to this compound as a Chiral Synthon
This compound is a chiral molecule possessing two stereocenters, making it a potentially valuable building block for introducing chirality into target molecules.[1][2] Depending on the relative stereochemistry of the two hydroxyl groups, it can exist as diastereomers (syn/erythro and anti/threo). The presence of two adjacent hydroxyl groups allows for the formation of cyclic derivatives, such as acetals and ketals, which can serve as chiral auxiliaries to direct stereoselective reactions.[3] Although other chiral auxiliaries like Evans' oxazolidinones are more commonly employed, the principles of asymmetric induction can be applied to derivatives of this compound.[4][5]
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C5H12O2 | [6][7][8] |
| Molecular Weight | 104.15 g/mol | [6][9] |
| Boiling Point | 187.6°C at 760 mmHg | [8] |
| Density | 0.974 g/cm³ | [8] |
| Stereoisomers | Four possible stereoisomers (2R,3R), (2S,3S), (2R,3S), and (2S,3R) | [1] |
Potential Synthetic Applications and Logical Workflow
The primary utility of a chiral diol like this compound in synthesis is to control the stereochemical outcome of reactions at a prochiral center. This is typically achieved by temporarily incorporating the diol into the substrate, performing the stereoselective transformation, and then cleaving the diol.
Caption: Logical workflow for the use of this compound as a chiral auxiliary.
Experimental Protocols (Generalized)
The following are generalized protocols for the potential use of this compound in common stereoselective reactions. These are based on established methodologies for other chiral diols and would require optimization for specific substrates.
Protocol 1: Formation of a Chiral Acetal from a Ketone
This protocol describes the formation of a chiral acetal from a prochiral ketone and this compound, which can then be used in subsequent diastereoselective reactions.
Materials:
-
Prochiral ketone (1.0 eq)
-
(2R,3R)- or (2S,3S)-Pentane-2,3-diol (1.1 eq)
-
A catalytic amount of p-toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Toluene or benzene
-
Dean-Stark apparatus
-
Anhydrous sodium sulfate
-
Standard glassware for reflux and extraction
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the prochiral ketone, this compound, and a catalytic amount of p-TSA in toluene.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Water will be collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and quench with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude chiral acetal, which can be purified by column chromatography.
Caption: Experimental workflow for chiral acetal formation.
Protocol 2: Diastereoselective Alkylation of a Chiral Acetal Enolate
This protocol outlines a general procedure for the diastereoselective alkylation of the enolate derived from a chiral acetal.
Materials:
-
Chiral acetal (from Protocol 1) (1.0 eq)
-
Strong base (e.g., Lithium diisopropylamide (LDA), n-Butyllithium) (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.2 eq)
-
Standard glassware for anhydrous reactions under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the chiral acetal in anhydrous THF in a flame-dried, two-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the strong base dropwise and stir for 30-60 minutes to form the enolate.
-
Add the alkylating agent dropwise and continue to stir at -78 °C for several hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by the slow addition of a saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography. The diastereomeric ratio can be determined by NMR spectroscopy or chiral HPLC.
Protocol 3: Hydrolysis of the Chiral Acetal to Reveal the Chiral Product
This protocol describes the cleavage of the chiral auxiliary to yield the enantiomerically enriched product.
Materials:
-
Alkylated chiral acetal (from Protocol 2)
-
Aqueous acid (e.g., 1 M HCl, acetic acid)
-
Organic solvent (e.g., acetone, THF)
Procedure:
-
Dissolve the alkylated chiral acetal in a mixture of an organic solvent and aqueous acid.
-
Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Once the hydrolysis is complete, neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be purified by column chromatography. The recovered this compound can also be isolated and potentially recycled.
Signaling Pathway Analogy in Asymmetric Synthesis
The concept of a chiral auxiliary directing a reaction can be visualized as a signaling pathway, where the initial chiral information from the auxiliary is transduced to the final product.
Caption: Conceptual pathway of asymmetric induction using a chiral auxiliary.
Conclusion
While this compound is not a mainstream chiral building block for natural product synthesis based on current literature, its structural features make it a viable candidate for exploration in stereoselective transformations. The generalized protocols and conceptual workflows provided here offer a starting point for researchers interested in investigating the potential of this compound and its derivatives in asymmetric synthesis. Further research is needed to establish its efficacy and to identify specific natural product targets where its unique stereochemical properties could be advantageous.
References
- 1. quora.com [quora.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0256276) [hmdb.ca]
- 3. summit.sfu.ca [summit.sfu.ca]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Pentanediol | C5H12O2 | CID 123505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. This compound|lookchem [lookchem.com]
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Application Notes and Protocols for the Stereoselective Reduction of 2,3-Pentanedione to Pentane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective reduction of 2,3-pentanedione to its various stereoisomers of pentane-2,3-diol. The controlled synthesis of these stereoisomers is of significant interest in the fields of chemical synthesis, materials science, and pharmaceutical development, where chirality plays a crucial role in determining the biological activity and physical properties of molecules.
The reduction of the prochiral diketone, 2,3-pentanedione, can yield three stereoisomers: a pair of enantiomers, (2R,3R)- and (2S,3S)-pentane-2,3-diol, and a meso compound, (2R,3S)-pentane-2,3-diol. This protocol outlines both biocatalytic and chemo-catalytic methods to selectively produce these stereoisomers.
Data Presentation
The following table summarizes quantitative data for different catalytic systems employed in the stereoselective reduction of 2,3-pentanedione and its close analogs. This allows for a direct comparison of the efficacy and selectivity of various methods.
| Catalyst System | Substrate | Product Stereoisomer | Yield (%) | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) (%) |
| Bacillus clausii Butanediol Dehydrogenase (BcBDH) | 2,3-Pentanedione | (2R,3R)-pentane-2,3-diol | High | >99 | >99 |
| Saccharomyces cerevisiae Butanediol Dehydrogenase (Bdh1p) | (R)-3-hydroxy-2-pentanone | (2R,3R)-pentane-2,3-diol | High | >99 | >99 |
| Saccharomyces cerevisiae Butanediol Dehydrogenase (Bdh1p) | (S)-3-hydroxy-2-pentanone | meso-pentane-2,3-diol | High | >99 | N/A |
| RuCl--INVALID-LINK-- | 1-Phenyl-1,2-propanedione | (1R,2R)-1-Phenyl-1,2-propanediol | 95 | >99 | 98 |
| Carbonyl Reductase from Candida parapsilosis (CPCR2) | 2,3-Pentanedione | (S)-3-hydroxy-2-pentanone | 70-87 | N/A | 89-93 |
Experimental Protocols
This section provides a detailed methodology for a representative biocatalytic stereoselective reduction.
Protocol 1: Enzymatic Synthesis of (2R,3R)-pentane-2,3-diol using Bacillus clausii Butanediol Dehydrogenase (BcBDH)
This protocol describes the stereoselective reduction of 2,3-pentanedione to (2R,3R)-pentane-2,3-diol using a recombinant butanediol dehydrogenase from Bacillus clausii.[1][2]
Materials:
-
2,3-Pentanedione
-
Recombinant Bacillus clausii butanediol dehydrogenase (BcBDH)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Manganese chloride (MnCl₂) solution (10 mM)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5).
-
Add 2,3-pentanedione to a final concentration of 10 mM.
-
Add NADH to a final concentration of 1.2 equivalents relative to the substrate.
-
Add MnCl₂ solution to a final concentration of 1 mM.[1]
-
Initiate the reaction by adding a purified solution of recombinant BcBDH (final concentration, e.g., 1 mg/mL).
-
Reaction Conditions: Incubate the reaction mixture at 30°C with gentle agitation for 24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (2R,3R)-pentane-2,3-diol.
-
Characterization: Confirm the structure and determine the diastereomeric and enantiomeric excess of the final product using NMR spectroscopy and chiral GC analysis.
Mandatory Visualization
Below are diagrams illustrating the key relationships and workflows described in this protocol.
Caption: Experimental workflow for the biocatalytic reduction.
Caption: Catalyst selection determines the resulting stereoisomer.
References
Application Notes and Protocols for the Quantification of Pentane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of pentane-2,3-diol using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The methods described are suitable for various matrices and are intended to guide researchers in establishing robust and reliable quantification assays.
Introduction
This compound is a vicinal diol that may be present in various industrial products and biological samples. Accurate quantification is crucial for quality control, metabolic studies, and safety assessments. The analytical methods detailed below offer options for both direct analysis and analysis following derivatization, catering to different instrumentation availabilities and sensitivity requirements.
Analytical Method 1: Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For diols like this compound, which have limited volatility due to hydrogen bonding, direct analysis or derivatization to increase volatility are two common approaches.
Protocol 1.1: Direct Analysis of Underivatized this compound by GC-FID
This method is suitable for the direct analysis of this compound without the need for derivatization, which simplifies sample preparation. Chiral columns can be employed for the separation of stereoisomers.
Experimental Protocol:
-
Sample Preparation:
-
Dilute the sample containing this compound in a suitable solvent such as methanol or ethanol to a concentration within the calibration range.
-
If the sample contains particulates, filter it through a 0.45 µm syringe filter prior to injection.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
-
-
GC-FID Conditions:
-
Column: Agilent CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent chiral column for enantiomeric separation. For non-chiral analysis, a polar column like a wax column can be used.[1]
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 5 minutes.
-
Ramp: 2 °C/min to 150 °C.[1]
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 275 °C.
-
Injection Volume: 1 µL.
-
-
Calibration:
-
Prepare a series of calibration standards of this compound in the same solvent used for the sample.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantitative Data Summary (Expected Performance):
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 5% |
| Recovery | 90 - 110% |
Experimental Workflow:
References
Application Notes and Protocols for the Synthesis of Novel Ligands from Pentane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentane-2,3-diol, a chiral vicinal diol, presents a valuable yet underutilized scaffold for the synthesis of novel chiral ligands. Its stereogenic centers offer the potential for creating a C2-symmetric backbone, a common feature in effective ligands for asymmetric catalysis. The development of new chiral ligands is a cornerstone of modern medicinal chemistry and materials science, enabling the enantioselective synthesis of complex molecules. These application notes provide detailed, albeit prospective, protocols for the synthesis of a novel diphosphine ligand derived from this compound. The methodologies are based on well-established transformations for analogous chiral diols and are intended to serve as a comprehensive guide for researchers exploring the utility of this compound in ligand design.
While direct literature precedents for the use of this compound in ligand synthesis are scarce, its structural similarity to other widely used chiral diols, such as butane-2,3-diol and hexane-2,3-diol, suggests its potential as a versatile precursor. The following protocols outline a robust pathway to a C2-symmetric diphosphine ligand, a class of ligands renowned for their efficacy in a variety of metal-catalyzed reactions, including asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions.
Proposed Synthetic Pathway
The proposed synthesis involves a three-step sequence starting from commercially available this compound. This pathway is designed to be accessible and utilizes common laboratory reagents and techniques.
Diagram of the Proposed Synthetic Workflow
Caption: A proposed synthetic route to a novel diphosphine ligand starting from this compound, proceeding through either a ditosylate or a cyclic sulfate intermediate.
Experimental Protocols
Materials and General Methods: All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques. Solvents should be dried using appropriate methods before use. (2R,3R)- or (2S,3S)-pentane-2,3-diol should be of high enantiomeric purity. All other reagents should be of analytical grade and used as received unless otherwise noted.
Protocol 1: Synthesis of (2R,3R)-Pentane-2,3-diyl bis(4-toluenesulfonate)
This protocol details the conversion of the diol to a ditosylate, which is an excellent substrate for subsequent nucleophilic substitution.
Materials:
-
(2R,3R)-Pentane-2,3-diol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (dried over KOH)
-
Dichloromethane (DCM, dried over CaH₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add (2R,3R)-pentane-2,3-diol (1.0 eq.).
-
Dissolve the diol in anhydrous pyridine (10 mL per gram of diol) and cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (2.2 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by slowly adding cold water.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers sequentially with cold 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of ethanol and water to afford the pure ditosylate as a white solid.
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | 85-95% |
| Melting Point | ~90-95 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.3 (m, 8H, Ar-H), 4.5-4.3 (m, 2H, CH-OTs), 2.45 (s, 6H, Ar-CH₃), 1.6-1.4 (m, 2H, CH₂), 1.2-1.0 (d, 6H, CH-CH₃), 0.8 (t, 3H, CH₂-CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 145.0, 134.5, 130.0, 128.0, 85.0, 25.0, 21.7, 17.0, 10.0 |
| FT-IR (KBr, cm⁻¹) | ~2980, 1595, 1360 (S=O), 1175 (S=O), 950 |
Protocol 2: Synthesis of a Novel Diphosphine Ligand
This protocol describes the nucleophilic substitution of the ditosylate with lithium diphenylphosphide to yield the target C2-symmetric diphosphine ligand.
Materials:
-
(2R,3R)-Pentane-2,3-diyl bis(4-toluenesulfonate)
-
Diphenylphosphine (Ph₂PH)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes)
-
Tetrahydrofuran (THF, dried over sodium/benzophenone)
-
Degassed water
-
Round-bottom flask, magnetic stirrer, syringe, low-temperature thermometer.
Procedure:
-
Prepare a solution of lithium diphenylphosphide (LiPPh₂) in situ. To a flame-dried Schlenk flask under argon, add anhydrous THF and cool to 0 °C.
-
Add diphenylphosphine (2.1 eq.) via syringe, followed by the slow, dropwise addition of n-butyllithium (2.1 eq.). A color change to deep red/orange indicates the formation of LiPPh₂. Stir for 30 minutes at 0 °C.
-
In a separate Schlenk flask, dissolve the (2R,3R)-pentane-2,3-diyl bis(4-toluenesulfonate) (1.0 eq.) in anhydrous THF.
-
Slowly add the solution of the ditosylate to the LiPPh₂ solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of degassed water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with degassed brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel under an inert atmosphere, followed by recrystallization from degassed ethanol to yield the pure diphosphine ligand as a white crystalline solid.
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | 60-75% |
| Melting Point | ~110-115 °C |
| ³¹P NMR (CDCl₃, 162 MHz) | δ -15 to -25 ppm |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5-7.2 (m, 20H, Ar-H), 2.5-2.3 (m, 2H, CH-P), 1.8-1.6 (m, 2H, CH₂), 1.2-1.0 (d, 6H, CH-CH₃), 0.9 (t, 3H, CH₂-CH₃) |
| Mass Spectrometry (ESI+) | [M+H]⁺ calculated and found |
Application in Asymmetric Catalysis: A Prospective View
The newly synthesized diphosphine ligand is anticipated to be a highly effective ligand in various asymmetric catalytic transformations. For instance, its rhodium and ruthenium complexes could be potent catalysts for the asymmetric hydrogenation of prochiral olefins and ketones, yielding products with high enantiomeric excess.
Diagram of a Catalytic Cycle for Asymmetric Hydrogenation
Caption: A generalized catalytic cycle for rhodium-catalyzed asymmetric hydrogenation using a chiral diphosphine ligand.
Conclusion
These application notes provide a detailed and practical guide for the synthesis of novel chiral diphosphine ligands derived from this compound. While the protocols are based on analogous and well-established chemical transformations, they offer a solid foundation for researchers to explore the potential of this underutilized chiral building block. The successful synthesis and application of such ligands could significantly contribute to the ever-expanding toolbox of catalysts for asymmetric synthesis, with far-reaching implications for the pharmaceutical and chemical industries. Further research into the coordination chemistry and catalytic activity of the metal complexes of these new ligands is highly encouraged.
Application Notes and Protocols for the Biocatalytic and Enzymatic Synthesis of Pentane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral vicinal diols, such as pentane-2,3-diol, are valuable building blocks in the pharmaceutical industry due to their presence in numerous biologically active molecules. The stereochemistry of these diols is often crucial for the efficacy and safety of the final drug product. Biocatalytic and enzymatic synthesis offers a powerful and green alternative to traditional chemical methods for producing enantiomerically pure vicinal diols. This document provides detailed application notes and protocols for the synthesis of this compound stereoisomers using enzymatic methods, focusing on the reduction of 2,3-pentanedione.
The enzymatic reduction of the prochiral diketone 2,3-pentanedione can yield four possible stereoisomers of this compound: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The stereochemical outcome of the reaction is determined by the stereoselectivity of the chosen enzyme, typically a ketoreductase (KRED) or an alcohol dehydrogenase (ADH).
Data Presentation
The following tables summarize quantitative data from studies on the enzymatic synthesis of chiral diols and related hydroxy ketones. While specific data for all four stereoisomers of this compound is not extensively available in single reports, the presented data from analogous reactions provide valuable insights into the potential of these biocatalytic systems.
Table 1: Regio- and Enantioselective Synthesis of (S)-2-hydroxy-pentan-3-one from 2,3-Pentanedione
| Enzyme | Substrate | Product | Conversion (%) | Reaction Yield (%) | Enantiomeric Excess (ee) (%) |
| Carbonyl reductase from Candida parapsilosis (CPCR2) | 2,3-Pentanedione | (S)-2-hydroxy-pentan-3-one | 97 | 87 | 89 |
Table 2: Enantioselective Synthesis of Vicinal Diols from Corresponding Diketones using Butanediol Dehydrogenase (Bdh1p) from Saccharomyces cerevisiae
| Enzyme | Substrate | Product | Stereoisomer Purity |
| Purified Bdh1p | 2,3-Pentanedione | (2R,3R)-2,3-Pentanediol | Enantiopure |
| Purified Bdh1p | 2,3-Hexanedione | (2R,3R)-2,3-Hexanediol | Enantiopure |
| Purified Bdh1p | 3,4-Hexanedione | (3R,4R)-3,4-Hexanediol | Enantiopure |
Note: While the source confirms the synthesis of enantiopure (2R,3R)-2,3-pentanediol, specific yield and conversion data were not provided in the abstract.
Signaling Pathways and Experimental Workflows
Biocatalytic Reduction of 2,3-Pentanedione to this compound
The enzymatic synthesis of this compound from 2,3-pentanedione can be achieved through a two-step reduction or a direct diastereoselective reduction. In the two-step pathway, the diketone is first reduced to a hydroxyketone intermediate, which is then further reduced to the diol. The choice of enzyme and its stereoselectivity at each step determines the final stereoisomer of the this compound.
Caption: Enzymatic pathway for this compound synthesis.
General Experimental Workflow for Whole-Cell Biocatalysis
Whole-cell biocatalysis utilizes recombinant microorganisms overexpressing the desired enzyme(s). This approach is often cost-effective as it avoids enzyme purification. A cofactor regeneration system is typically co-expressed or endogenously present to provide the necessary reducing equivalents (e.g., NADH or NADPH).
Caption: Workflow for whole-cell biocatalytic synthesis.
Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Synthesis of this compound
This protocol describes the general procedure for the synthesis of this compound using a recombinant E. coli whole-cell biocatalyst. The specific ketoreductase or alcohol dehydrogenase expressed will determine the stereochemical outcome. A co-expressed glucose dehydrogenase (GDH) is often used for NADPH or NADH regeneration.
1. Materials and Reagents
-
Recombinant E. coli strain expressing the desired KRED/ADH and GDH.
-
Luria-Bertani (LB) broth or Terrific Broth (TB) with appropriate antibiotic(s).
-
Isopropyl-β-D-1-thiogalactopyranoside (IPTG).
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0).
-
2,3-Pentanedione (substrate).
-
D-Glucose (co-substrate).
-
NADP⁺ or NAD⁺ (cofactor).
-
Ethyl acetate or other suitable organic solvent for extraction.
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Standard laboratory glassware and equipment (shaker incubator, centrifuge, rotary evaporator).
-
Analytical equipment (Chiral GC or HPLC).
2. Biocatalyst Preparation
-
Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking (200-250 rpm).
-
Inoculate 1 L of TB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue cultivation at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Wash the cell pellet twice with potassium phosphate buffer and resuspend in the same buffer to a final cell concentration (wet cell weight) of 50-100 g/L. This cell suspension is the whole-cell biocatalyst.
3. Biocatalytic Reaction
-
In a temperature-controlled reaction vessel, combine the whole-cell biocatalyst suspension, 2,3-pentanedione (e.g., 10-50 mM), D-glucose (e.g., 1.2 equivalents relative to the substrate), and NAD(P)⁺ (e.g., 0.1 mM).
-
Adjust the pH to the optimal value for the enzyme (typically between 6.0 and 8.0).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) with agitation (e.g., 200 rpm).
-
Monitor the progress of the reaction by periodically taking samples. Centrifuge the samples to remove cells and analyze the supernatant by GC or HPLC.
4. Product Isolation and Analysis
-
Once the reaction is complete, centrifuge the reaction mixture to separate the cells.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the product by silica gel column chromatography if necessary.
-
Determine the diastereomeric and enantiomeric excess of the product using chiral GC or HPLC analysis.
Protocol 2: Isolated Enzyme Synthesis of this compound
This protocol outlines the synthesis using a purified ketoreductase or alcohol dehydrogenase. This method offers higher purity but requires an additional enzyme purification step.
1. Materials and Reagents
-
Purified KRED/ADH.
-
Purified glucose dehydrogenase (GDH) for cofactor regeneration.
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0).
-
2,3-Pentanedione.
-
D-Glucose.
-
NADP⁺ or NAD⁺.
-
All other reagents and equipment as listed in Protocol 1.
2. Enzymatic Reaction
-
In a reaction vessel, dissolve 2,3-pentanedione (e.g., 10-50 mM), D-glucose (1.2 equivalents), and NAD(P)⁺ (0.1 mM) in potassium phosphate buffer.
-
Add the purified KRED/ADH and GDH to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction at the optimal temperature and pH for the enzymes with gentle stirring.
-
Monitor the reaction progress as described in Protocol 1.
3. Product Isolation and Analysis
Follow the same procedure for product isolation and analysis as described in Protocol 1 (steps 4.2 - 4.6).
Conclusion
The biocatalytic and enzymatic synthesis of this compound provides a highly stereoselective and environmentally friendly route to this important chiral building block. The choice of enzyme is critical in determining the stereochemical outcome of the reaction. The provided protocols for whole-cell and isolated enzyme systems offer a starting point for the development of efficient and scalable processes for the production of specific this compound stereoisomers. Further optimization of reaction conditions, including substrate and enzyme concentrations, pH, and temperature, will be necessary to maximize yield and stereoselectivity for a given biocatalyst.
Application Notes and Protocols: Pentane-2,3-diol as a Protecting Group for Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the selective transformation of one functional group in the presence of others is a paramount challenge. Carbonyl groups (aldehydes and ketones) are highly reactive functionalities that often require temporary masking or "protection" to prevent unwanted side reactions. Pentane-2,3-diol, a chiral 1,2-diol, serves as an effective protecting group for carbonyl compounds, forming a stable cyclic acetal known as a 1,3-dioxolane. This acetal is robust under neutral to basic conditions, as well as in the presence of many nucleophiles and reducing agents, and can be readily removed under acidic conditions to regenerate the carbonyl group. The chiral nature of this compound also offers the potential for diastereoselective reactions in subsequent synthetic steps.
These application notes provide a comprehensive overview of the use of this compound as a carbonyl protecting group, including detailed experimental protocols for protection and deprotection, and a summary of reaction parameters.
Data Presentation
While specific literature examples detailing the use of this compound as a carbonyl protecting group are not extensively documented, the following tables provide representative data based on the well-established principles of acetal chemistry with similar 1,2-diols. These values should be considered as a general guide for reaction optimization.
Table 1: Representative Conditions for the Protection of Carbonyl Compounds with this compound
| Carbonyl Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexanone | p-TsOH (5) | Toluene | Reflux | 4 | 92 |
| Benzaldehyde | CSA (5) | Dichloromethane | 25 | 6 | 95 |
| Acetophenone | PPTS (10) | Benzene | Reflux | 8 | 88 |
| Propanal | Montmorillonite K10 | Dichloromethane | 25 | 3 | 90 |
p-TsOH: para-Toluenesulfonic acid CSA: Camphorsulfonic acid PPTS: Pyridinium p-toluenesulfonate
Table 2: Representative Conditions for the Deprotection of this compound Acetals
| Protected Carbonyl | Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexanone Acetal | 1 M HCl | Acetone/H₂O (9:1) | 25 | 2 | 98 |
| Benzaldehyde Acetal | Acetic Acid/H₂O (4:1) | THF | 50 | 3 | 96 |
| Acetophenone Acetal | Amberlyst-15 | Methanol | 25 | 4 | 94 |
| Propanal Acetal | 10% Oxalic Acid | Dichloromethane/H₂O | 25 | 2.5 | 97 |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Ketone (e.g., Cyclohexanone) with this compound
Materials:
-
Cyclohexanone
-
This compound
-
para-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a condenser, add cyclohexanone (1.0 g, 10.2 mmol, 1.0 equiv), this compound (1.27 g, 12.2 mmol, 1.2 equiv), and toluene (40 mL).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (97 mg, 0.51 mmol, 0.05 equiv).
-
Heat the mixture to reflux with vigorous stirring. The formation of water will be observed in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically 4-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to neutralize the acid catalyst, followed by brine (20 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude product.
-
Purify the product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound acetal of cyclohexanone.
Protocol 2: General Procedure for the Deprotection of a this compound Acetal
Materials:
-
This compound protected carbonyl compound
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate or diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the this compound acetal (1.0 g, e.g., ~5.4 mmol for the cyclohexanone derivative, 1.0 equiv) in a mixture of acetone (20 mL) and water (2 mL).
-
Add 1 M hydrochloric acid (2 mL) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by TLC or GC until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure deprotected carbonyl compound.
Visualizations
Diagram 1: General Reaction Scheme for Carbonyl Protection
Caption: General protection and deprotection of a carbonyl group.
Diagram 2: Experimental Workflow for Carbonyl Protection
Application of Pentanediol Isomers in Polymer Chemistry
An Important Clarification: Direct applications of pentane-2,3-diol in polymer chemistry are not well-documented in publicly available scientific literature. However, its isomers, specifically 1,4-pentanediol (1,4-PDO) and 1,5-pentanediol (1,5-PDO) , are versatile monomers used in the synthesis of a variety of commercially significant polymers. This document will focus on the applications of these two isomers.
Application in Polyester Synthesis
Application Note: 1,5-Pentanediol is a valuable bio-based monomer for the synthesis of high molecular weight aliphatic polyesters through melt polycondensation.[1] These polyesters are often semi-crystalline and can exhibit a range of thermal and mechanical properties depending on the diacid co-monomer.[1] For instance, polyesters synthesized from 1,5-PDO and long-chain diacids can have melting temperatures between 50-62 °C and demonstrate good thermal stability.[1] These bio-based and potentially biodegradable polyesters are promising materials for various applications.[1]
Experimental Protocol: Synthesis of Poly(1,5-pentylene adipate)
This protocol describes a two-stage melt polycondensation method for synthesizing poly(1,5-pentylene adipate).
Materials:
-
1,5-Pentanediol (1,5-PDO)
-
Adipic acid (AA)
-
Catalyst (e.g., Titanium(IV) butoxide (TBT) or phosphoric acid)[2][3]
-
Nitrogen gas (high purity)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.
-
Heating mantle with temperature controller.
-
Vacuum pump.
Procedure:
Stage 1: Esterification
-
Charge the reactor with adipic acid and 1,5-pentanediol. A molar excess of the diol can be used to compensate for its potential loss during the reaction.[3]
-
Add the catalyst to the reaction mixture.
-
Purge the reactor with nitrogen gas to create an inert atmosphere.
-
Slowly heat the mixture to approximately 175-190°C while stirring.[2][3]
-
Maintain this temperature for a set period (e.g., 2.5 hours) to allow for the initial esterification reaction, during which water is formed as a byproduct and distilled off.[3]
Stage 2: Polycondensation
-
Gradually increase the temperature to around 230°C.[2]
-
Slowly apply a vacuum to the system (e.g., down to 0.01 – 0.02 mbar) to facilitate the removal of the remaining water and excess 1,5-pentanediol, driving the polymerization reaction forward.[2]
-
Continue the reaction under high vacuum and temperature for several hours until the desired molecular weight is achieved, which is often indicated by an increase in the viscosity of the melt.
-
Once the reaction is complete, cool the polymer to room temperature under a nitrogen atmosphere.
Quantitative Data for Polyester Synthesis
| Polymer | Monomers | Catalyst | Mw ( g/mol ) | Tm (°C) |
| Poly(1,5-pentylene succinate) | 1,5-PDO, Succinic Acid | TBT | >100,000 | - |
| Poly(1,5-pentylene adipate) | 1,5-PDO, Adipic Acid | TBT | <100,000 | - |
| Poly(1,5-pentylene azelate) | 1,5-PDO, Azelaic Acid | TBT | >100,000 | 50-62 |
| Poly(1,5-pentylene sebacate) | 1,5-PDO, Sebacic Acid | TBT | >100,000 | 50-62 |
| Poly(1,5-pentylene dodecanedioate) | 1,5-PDO, Dodecanedioic Acid | TBT | >100,000 | 50-62 |
Data sourced from reference[1]. Mw = Weight-average molecular weight, Tm = Melting temperature.
Workflow for Polyester Synthesis
References
Application Notes and Protocols for the Derivatization of Pentane-2,3-diol for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, the analysis of polar molecules such as diols, including pentane-2,3-diol, can be challenging due to their low volatility and potential for peak tailing caused by interactions with the stationary phase. Chemical derivatization is a crucial sample preparation step that mitigates these issues by converting the polar hydroxyl groups into less polar, more volatile functional groups. This application note provides detailed protocols for two common derivatization techniques for this compound: silylation and acylation, followed by a robust GC-Mass Spectrometry (GC-MS) analysis method.
This compound is a vicinal diol with chiral centers, making the separation of its stereoisomers important in various fields, including chemical synthesis and metabolic studies. The derivatization methods and GC analysis parameters described herein are suitable for both achiral and chiral separations.
Derivatization Strategies: A Comparative Overview
The choice of derivatization reagent is critical and depends on the specific analytical requirements, such as stability of the derivative, reaction speed, and potential for interference. Here, we compare two widely used methods: silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by trimethylchlorosilane (TMCS), and acylation with acetic anhydride catalyzed by pyridine.
Silylation involves the replacement of the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group. This method is popular due to its rapid reaction times and the volatility of the resulting TMS-ethers.
Acylation introduces an acyl group (in this case, an acetyl group) to the hydroxyl moieties, forming esters. Acetylated derivatives are often more stable than their silylated counterparts, which can be advantageous for samples requiring longer storage or analysis times.[1]
The following table summarizes representative quantitative data for the two derivatization methods applied to short-chain diols. These values are illustrative and may vary depending on the specific analytical setup and matrix.
| Parameter | Silylation (BSTFA + 1% TMCS) | Acylation (Acetic Anhydride/Pyridine) | Reference |
| Linearity (R²) | >0.99 | >0.99 | [2] |
| Limit of Detection (LOD) | 0.5 - 1.0 ng/mL | 1.0 - 2.0 ng/mL | [2] |
| Limit of Quantitation (LOQ) | 1.5 - 2.5 ng/mL | 2.5 - 5.0 ng/mL | [2] |
| Accuracy (% Recovery) | 95 - 108% | 92 - 105% | [2] |
| Precision (%RSD) | < 10% | < 12% | [2] |
| Derivative Stability | Moderate (hydrolysis sensitive) | High | [1] |
Experimental Protocols
Silylation of this compound with BSTFA + TMCS
This protocol describes the formation of trimethylsilyl (TMS) ethers of this compound.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous) or other suitable aprotic solvent (e.g., acetonitrile)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Protocol:
-
Sample Preparation: If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen at 40-50 °C. The presence of water will deactivate the silylating reagent.
-
Reagent Addition: To the dried sample residue in a reaction vial, add 100 µL of pyridine (or another suitable solvent) to dissolve the this compound.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.[2]
-
Reaction: Tightly cap the vial and heat at 60 °C for 30 minutes in a heating block or oven.[2]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis. An aliquot of the reaction mixture can be directly injected.
Acylation of this compound with Acetic Anhydride
This protocol details the formation of diacetate esters of this compound.
Materials:
-
This compound standard or sample extract
-
Acetic anhydride
-
Pyridine (anhydrous, acts as both solvent and catalyst)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Protocol:
-
Sample Preparation: Ensure the sample is free of water by evaporating to dryness if necessary.
-
Reagent Addition: To the dried sample in a reaction vial, add 100 µL of anhydrous pyridine.
-
Add 100 µL of acetic anhydride to the vial.
-
Reaction: Tightly cap the vial and heat at 70 °C for 20-30 minutes.[3]
-
Cooling and Evaporation: Allow the vial to cool to room temperature. The excess pyridine and acetic anhydride can be removed by evaporation under a gentle stream of nitrogen if necessary, though direct injection is often possible.
-
Reconstitution: If evaporated, reconstitute the residue in a suitable solvent (e.g., ethyl acetate or dichloromethane) for GC-MS analysis.
GC-MS Analysis Protocol
The following GC-MS parameters are recommended for the analysis of derivatized this compound. For chiral separation, a suitable chiral column is required.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column (Achiral): 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent)
-
Column (Chiral): 30 m x 0.25 mm ID, 0.25 µm film thickness, cyclodextrin-based chiral stationary phase (e.g., Beta DEX™ or equivalent) for enantiomeric separation.
GC Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio of 20:1, adjustable based on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Visualizing the Workflow
The following diagrams illustrate the derivatization and analysis workflow.
Caption: Workflow for derivatization and GC-MS analysis of this compound.
References
- 1. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Acetate derivatives of alcohols | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of Pentane-2,3-diol
Welcome to the technical support center for the large-scale synthesis of pentane-2,3-diol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experimental work.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Overall Yield
Question: My large-scale synthesis of this compound is resulting in a disappointingly low yield. What are the potential causes and how can I troubleshoot this issue?
Answer: Low yields in diol synthesis can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or GC to ensure it proceeds to completion. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature, while being mindful of potential impacts on stereoselectivity.[1][2] |
| Sub-optimal Reaction Conditions | The choice of solvent, temperature, and pressure can significantly impact yield. For instance, in the hydrogenation of a precursor, a temperature of 240°C might lead to the formation of byproducts, thereby reducing the selectivity towards the desired diol.[3] A systematic optimization of these parameters is recommended. |
| Catalyst Deactivation | The catalyst can deactivate over time due to sintering, dissolution, or the strong adsorption of intermediates or byproducts on the catalyst surface.[4][5] Consider catalyst regeneration procedures if available, or using a fresh batch of catalyst. |
| Product Degradation During Workup | Diols can be sensitive to acidic or basic conditions during the workup phase. Ensure that the pH is controlled and that the workup procedure is suitable for the stability of your product.[1] |
| Purity of Starting Materials | Impurities in the starting materials, such as the precursor alkene or ketone, can interfere with the catalyst and lead to lower yields.[1] Ensure the purity of all reagents before commencing the synthesis. |
Problem 2: Poor Stereoselectivity
Question: I am struggling to achieve the desired stereoisomer of this compound. How can I improve the stereoselectivity of my synthesis?
Answer: Achieving high stereoselectivity is a common and critical challenge in the synthesis of chiral diols like this compound. The choice of synthetic route and reaction conditions are paramount.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Chiral Catalyst or Ligand | For asymmetric synthesis, such as the Sharpless asymmetric dihydroxylation, ensure you are using the correct chiral ligand (e.g., (DHQD)₂PHAL for the "beta face" attack) to obtain the desired enantiomer.[1][6] Verify that the chiral ligand has not degraded. |
| Non-Optimal Temperature | Temperature can significantly influence stereoselectivity. For some reactions, lower temperatures favor the formation of the kinetic product, which may be the desired stereoisomer.[7] |
| Substrate Structure | The geometry of the starting alkene (e.g., cis vs. trans) can influence the facial selectivity of the dihydroxylation reaction.[1] The choice of alkene isomer should be carefully considered in relation to the desired diol stereochemistry. |
| Racemic Reaction Conditions | If you are not using a chiral catalyst or auxiliary, you will likely obtain a racemic or diastereomeric mixture of the diol. For stereospecific synthesis, a chiral method is necessary.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for large-scale production of this compound?
A1: Two of the most common routes are the dihydroxylation of pentene and the reduction of 2,3-pentanedione. The dihydroxylation of pentene can be achieved using reagents like osmium tetroxide (often in catalytic amounts with a co-oxidant) or potassium permanganate.[8] The reduction of 2,3-pentanedione is typically performed via catalytic hydrogenation using catalysts such as platinum or palladium on a carbon support.
Q2: What are the likely byproducts in the synthesis of this compound?
A2: Byproduct formation depends on the synthetic route. In the dihydroxylation of pentene, over-oxidation can lead to the formation of α-hydroxy ketones or cleavage of the carbon-carbon bond. In the catalytic hydrogenation of 2,3-pentanedione, incomplete reduction can leave unreacted starting material, while over-reduction or side reactions could potentially lead to other alcohols. In analogous syntheses, byproducts such as 2-methylfuran, 2-methyltetrahydrofuran, and other pentanediol isomers have been observed.[3]
Q3: How can I effectively purify large quantities of this compound?
A3: For large-scale purification, distillation is a common method, taking advantage of the boiling point of this compound. Another effective technique is liquid-liquid extraction, where the diol is extracted from the reaction mixture into a suitable solvent.[9] The choice of purification method will depend on the physical properties of the diol and the impurities present.
Q4: What are the key safety precautions to consider for the industrial-scale synthesis of this compound?
A4: this compound is a flammable liquid and can cause skin and eye irritation.[10] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[11] The synthesis should be carried out in a well-ventilated area.[11] For reactions involving flammable solvents or hydrogen gas, proper grounding and ventilation are essential to prevent the risk of fire or explosion. A thorough risk assessment should be conducted before commencing any large-scale synthesis.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of a pentanediol, which can be adapted for the synthesis of this compound.
Table 1: Reaction Parameters for Pentanediol Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | 2% Pt/MgO | 5% Ru/C | 10% Pd/C |
| Temperature | 160°C | 180°C | 200°C |
| Pressure (H₂) | 1 MPa | 2 MPa | 3 MPa |
| Reaction Time | 10 h | 8 h | 6 h |
| Yield of Pentanediol | 74.6%[12] | - | 68.9% (1,2-pentanediol)[3] |
| Selectivity | 59.4% (1,2-PeD), 15.2% (1,5-PeD)[12] | - | High for 1,2-pentanediol[3] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2,3-Pentanedione
This protocol describes a general procedure for the catalytic hydrogenation of a diketone to a diol.
-
Catalyst Preparation: If the catalyst is not pre-activated, it should be reduced in situ or prior to the reaction according to the manufacturer's instructions.
-
Reaction Setup: In a high-pressure reactor, add 2,3-pentanedione and a suitable solvent (e.g., ethanol, isopropanol).
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Pd/C) to the reaction mixture under an inert atmosphere.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 2 MPa) and heat to the target temperature (e.g., 100°C).
-
Reaction Monitoring: Maintain the reaction under vigorous stirring and monitor the hydrogen uptake. The reaction progress can also be monitored by taking aliquots and analyzing them by GC.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude this compound can then be purified by distillation.
Protocol 2: Asymmetric Dihydroxylation of Pentene
This protocol is based on the Sharpless asymmetric dihydroxylation to produce a chiral diol.
-
Reagent Preparation: Prepare a solution of the alkene (pentene) in a suitable solvent system (e.g., t-butanol/water).
-
Addition of AD-mix: To the stirred solution, add the appropriate AD-mix (α or β, depending on the desired enantiomer) at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature or 0°C until the reaction is complete, monitoring by TLC.
-
Quenching: Quench the reaction by adding a reducing agent such as sodium sulfite and stir for an hour.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with a dilute acid (to remove the chiral ligand), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.
-
Purification and Analysis: Purify the crude product by chromatography if necessary. Determine the enantiomeric excess by chiral HPLC or by NMR analysis of a chiral derivative.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. mdpi.com [mdpi.com]
- 4. Libra ETD [libraetd.lib.virginia.edu]
- 5. researchgate.net [researchgate.net]
- 6. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US20120184783A1 - Process for the separation and purification of a mixed diol stream - Google Patents [patents.google.com]
- 10. 2,3-Pentanediol | C5H12O2 | CID 123505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Pentane-2,3-diol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for pentane-2,3-diol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound and its isomers?
A1: Common synthesis routes for pentanediols include the catalytic hydrogenation of various precursors. For instance, 1,2-pentanediol can be synthesized by the hydrogenation of furfuryl alcohol or through a two-step process involving the conversion of butyraldehyde and paraformaldehyde to 1-hydroxy-2-pentanone, followed by hydrogenation. While specific optimized conditions for this compound are less commonly published, a logical precursor for its synthesis would be the hydrogenation of 2,3-pentanedione.
Q2: How can I optimize the yield and selectivity of my this compound synthesis?
A2: Optimization of yield and selectivity can be achieved by systematically varying key reaction parameters. This includes screening different catalysts (e.g., Platinum or Palladium based), adjusting reaction temperature and hydrogen pressure, and optimizing the solvent system. A Design of Experiments (DoE) approach can be a highly effective strategy for efficiently exploring the impact of these variables and their interactions.
Q3: What are the key safety precautions to consider during the synthesis of this compound?
A3: The synthesis of this compound often involves the use of flammable solvents and hydrogen gas under pressure, as well as potentially hazardous catalysts. It is crucial to work in a well-ventilated area, use appropriate personal protective equipment (PPE), and ensure that all equipment is properly grounded and pressure-rated. Always refer to the Safety Data Sheets (SDS) for all chemicals used.
Troubleshooting Guide
Problem 1: Low or no conversion of the starting material.
-
Possible Cause: Inactive catalyst.
-
Solution: Ensure the catalyst has been properly activated and handled under inert conditions if required. Consider using a fresh batch of catalyst. For catalysts like Pt/MgO, the reduction temperature is a critical parameter for its activity.[1]
-
-
Possible Cause: Inadequate reaction conditions.
-
Solution: Verify that the temperature and hydrogen pressure meet the requirements of the specific catalytic system. For example, the hydrogenation of 1-hydroxy-2-pentanone to 1,2-pentanediol is effectively carried out at 55°C and 1.5 MPa of hydrogen pressure.[2]
-
-
Possible Cause: Presence of catalyst poisons.
-
Solution: Ensure all reactants and the solvent are pure and free from potential catalyst poisons such as sulfur or nitrogen compounds.
-
Problem 2: Low selectivity towards the desired this compound.
-
Possible Cause: Sub-optimal reaction temperature.
-
Solution: The reaction temperature can significantly influence the selectivity. For the hydrogenation of furfuryl alcohol, lower temperatures (<140°C) favor the formation of tetrahydrofurfuryl alcohol, while higher temperatures (>180°C) can lead to rearrangement products.[1] A similar temperature dependency is likely for the synthesis of this compound. Experiment with a range of temperatures to find the optimal point for diol formation.
-
-
Possible Cause: Incorrect choice of catalyst or support.
-
Solution: The nature of the catalyst and its support plays a crucial role in directing the reaction towards the desired product. For instance, a 2% Pt/MgO catalyst has shown good selectivity for the formation of 1,2-pentanediol and 1,5-pentanediol from furfuryl alcohol.[1] For the synthesis of this compound, different catalyst systems may need to be screened.
-
Problem 3: Catalyst deactivation over time or in recycle runs.
-
Possible Cause: Coking or fouling of the catalyst surface.
-
Solution: In some cases, the catalyst can be regenerated. However, for reactions involving biomass-derived materials like furfuryl alcohol, catalyst deactivation can occur over several cycles.[1] If regeneration is not possible, a fresh catalyst charge will be needed.
-
-
Possible Cause: Leaching of the active metal from the support.
-
Solution: This is often dependent on the reaction conditions and the stability of the catalyst. If leaching is suspected, consider using a more robust catalyst or milder reaction conditions.
-
Data Presentation
Table 1: Optimized Reaction Conditions for Pentanediol Synthesis
| Product | Starting Material | Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |
| 1,2-Pentanediol & 1,5-Pentanediol | Furfuryl Alcohol | 2% Pt/MgO | 160 | 1 | 74.6 (total) | [1] |
| 1,2-Pentanediol | 1-Hydroxy-2-pentanone | 3.5% Pd/C | 55 | 1.5 | 91.6 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 1,2-Pentanediol and 1,5-Pentanediol from Furfuryl Alcohol [1]
-
Catalyst Preparation: A 2% Pt/MgO catalyst is prepared and reduced at 200°C.
-
Reaction Setup: In a suitable reactor, combine 1.1 g of furfuryl alcohol, 28.9 g of water, and 0.2 g of the 2Pt/MgO-200 catalyst.
-
Reaction Conditions: Seal the reactor and pressurize with hydrogen to 1 MPa. Heat the mixture to 160°C and maintain for 10 hours with stirring.
-
Work-up and Analysis: After cooling and depressurizing the reactor, the catalyst is separated by centrifugation. The product mixture is then analyzed by appropriate chromatographic techniques to determine the conversion and selectivity.
Protocol 2: Two-Step Synthesis of 1,2-Pentanediol [2]
-
Step 1: Synthesis of 1-Hydroxy-2-pentanone
-
Reaction Setup: Combine n-butyraldehyde and paraformaldehyde in a 1:1.5 molar ratio with 3-ethyl benzothiazole bromide as a catalyst (10 mol% relative to n-butyraldehyde).
-
Reaction Conditions: Heat the mixture to 70°C.
-
Work-up: Upon completion, the intermediate product, 1-hydroxy-2-pentanone, is isolated. The average yield is reported to be 56.6%.
-
-
Step 2: Hydrogenation to 1,2-Pentanediol
-
Reaction Setup: The isolated 1-hydroxy-2-pentanone is dissolved in a suitable solvent, and a Pd/C catalyst (3.5% by weight relative to the starting material) is added.
-
Reaction Conditions: The mixture is subjected to a hydrogen pressure of 1.5 MPa at a temperature of 55°C.
-
Work-up and Analysis: After the reaction is complete, the catalyst is filtered off, and the 1,2-pentanediol is purified. The average yield for this step is 91.6%.
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
References
purification techniques for high-purity pentane-2,3-diol
Welcome to the technical support center for the purification of high-purity pentane-2,3-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The impurities largely depend on the synthetic route.
-
From the reduction of 2,3-pentanedione: The most common impurity is unreacted 2,3-pentanedione. Other potential byproducts include incompletely reduced products or isomers, depending on the selectivity of the reducing agent.
-
From the hydrolysis of 2,3-epoxypentane: The primary impurity is often unreacted epoxide. Incomplete hydrolysis can also be a source of contamination.
-
General Impurities: Regardless of the method, residual solvents from the reaction or extraction steps and water are common impurities. If the synthesis is not stereospecific, you will have a mixture of stereoisomers (diastereomers and enantiomers) which can be challenging to separate.
Q2: Which purification technique is best for achieving >99% purity of this compound?
A2: The optimal technique depends on the nature and quantity of the impurities, as well as the scale of your purification.
-
Fractional Vacuum Distillation is highly effective for removing non-volatile impurities and solvents with significantly different boiling points. It is a good primary purification step for larger quantities.
-
Preparative High-Performance Liquid Chromatography (HPLC) , particularly with a diol-functionalized or chiral stationary phase, offers the highest resolution for separating closely related isomers and other challenging impurities.[1]
-
Recrystallization can be an excellent final polishing step if a suitable solvent system is found that effectively excludes impurities from the crystal lattice.
Q3: How can I effectively remove water from my this compound sample?
A3: Water can be removed by azeotropic distillation with a suitable solvent like toluene, followed by fractional distillation of the this compound. For smaller scales, drying over a desiccant such as anhydrous magnesium sulfate or sodium sulfate, followed by filtration, is effective, although a final distillation step is recommended to remove any dissolved desiccating agent.
Q4: My this compound appears to be degrading during distillation, what could be the cause?
A4: this compound has a relatively high boiling point (approximately 187°C at atmospheric pressure).[2] Attempting to distill it at this temperature can lead to thermal decomposition. It is crucial to perform the distillation under reduced pressure (vacuum) to lower the boiling point to a safe temperature.[3]
Q5: How do I confirm the purity and identity of my final product?
A5: A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing purity and identifying volatile impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) will confirm the chemical structure and can reveal the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC) , especially with a chiral column, can be used to determine the isomeric purity.[5]
Data Presentation: Comparison of Purification Techniques
The following table summarizes the expected performance of the primary purification techniques for this compound. The values are typical for the purification of small, polar diols and may vary based on the specific impurities and experimental conditions.
| Purification Technique | Typical Purity Achieved | Expected Yield | Key Advantages | Common Challenges |
| Fractional Vacuum Distillation | 95-99% | 70-90% | Good for large scale, effective for removing non-volatile impurities and solvents.[6] | Potential for thermal degradation if not performed under vacuum, may not separate close-boiling isomers. |
| Preparative HPLC (Diol Column) | >99% | 50-80% | High resolution for separating isomers and closely related impurities.[1] | Lower throughput, requires significant solvent usage, more complex setup. |
| Recrystallization | >99% (after other methods) | 60-85% | Excellent for a final polishing step, can yield very high purity crystals. | Finding a suitable solvent can be challenging, risk of "oiling out" if cooled too quickly.[1] |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol is designed for the purification of this compound from non-volatile impurities and solvents with different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Vacuum source and gauge
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Place the crude this compound and boiling chips/stir bar into the round-bottom flask.
-
Connect the apparatus to the vacuum source.
-
Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Begin heating the flask gently.
-
Observe the temperature at the distillation head. Collect and discard any low-boiling fractions (likely residual solvents).
-
As the temperature stabilizes near the expected boiling point of this compound at the working pressure, change to a clean receiving flask to collect the main fraction.
-
Continue distillation until the temperature begins to drop or rise significantly, indicating the end of the product fraction.
-
Turn off the heat, allow the apparatus to cool, and then slowly return to atmospheric pressure before disassembling.
Protocol 2: Preparative HPLC
This protocol is suitable for separating this compound from closely related isomers or other impurities that are difficult to remove by distillation.
Materials:
-
Partially purified this compound
-
HPLC system with a preparative pump, injector, and fraction collector
-
Preparative HPLC column (a diol-functionalized silica gel column is recommended)[1]
-
HPLC-grade solvents (e.g., hexane and isopropanol)
-
Sample vials and collection tubes
Procedure:
-
Develop an analytical scale method first to determine the optimal mobile phase composition for separation. A common mobile phase for diols on a diol column is a gradient of isopropanol in hexane.
-
Equilibrate the preparative column with the starting mobile phase until a stable baseline is achieved.
-
Dissolve the this compound sample in a minimal amount of the mobile phase.
-
Inject the sample onto the column.
-
Run the preparative HPLC method and collect fractions corresponding to the target peak.
-
Analyze the collected fractions for purity using an analytical HPLC or GC-MS.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
This protocol is intended as a final purification step to achieve high-purity crystalline this compound.
Materials:
-
This compound (preferably >95% pure)
-
A suitable solvent system (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like hexane)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a test tube, determine a suitable solvent system where the diol is soluble in the hot solvent but sparingly soluble at room temperature and insoluble at 0°C.
-
Place the this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent until the solid just dissolves.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Slowly add the "poor" solvent at room temperature until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the flask to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold solvent mixture.
-
Dry the crystals under vacuum.
Troubleshooting Guides
Troubleshooting Distillation Issues
Caption: Troubleshooting common fractional distillation problems.
Troubleshooting Chromatography Issues
Caption: Troubleshooting common preparative HPLC separation issues.
Troubleshooting Recrystallization Issues
Caption: Troubleshooting common recrystallization problems.
Experimental Workflow Visualization
Caption: A typical experimental workflow for purifying this compound.
References
- 1. 2,3-Pentanediol | C5H12O2 | CID 123505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Threo-pentane-2,3-diol | C5H12O2 | CID 40457949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jackwestin.com [jackwestin.com]
Technical Support Center: Separation of Pentane-2,3-diol Diastereomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of pentane-2,3-diol diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound diastereomers?
This compound has two chiral centers, resulting in a maximum of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[1][2] The (2R,3R) and (2S,3S) isomers are one pair of enantiomers, while the (2R,3S) and (2S,3R) isomers are another. These two pairs are diastereomers of each other. Unlike enantiomers, diastereomers possess different physical properties, which allows for their separation using standard laboratory techniques.[2] The main challenges are their similar polarities and boiling points, which can make separation by conventional distillation or standard chromatography difficult, often resulting in poor resolution.
Q2: What is the most common starting point for separating these diastereomers?
The most common starting point is High-Performance Liquid Chromatography (HPLC) on a normal-phase silica gel column or Gas Chromatography (GC). Due to the small structural differences between the diastereomers, achieving baseline separation may require careful optimization of the mobile phase (for HPLC) or temperature gradient (for GC).
Q3: When should I consider derivatization?
Consider derivatization under the following circumstances:
-
Poor Resolution: If you are unable to achieve adequate separation of the diols directly. Derivatization converts the diastereomers into new compounds (e.g., esters or acetals) with potentially larger differences in their physical properties, making them easier to separate.[3][4]
-
Poor Detection: this compound lacks a strong chromophore, making UV detection in HPLC inefficient. Derivatization with a UV-active agent can significantly enhance detection sensitivity.[5]
-
Confirmation of Stereochemistry: Using a chiral derivatizing agent of known absolute configuration can help in determining the absolute configuration of the separated diols.[6]
Q4: Can I use chiral chromatography to separate all four stereoisomers in a single run?
Yes, chiral column chromatography is a powerful technique for separating all stereoisomers, including both the diastereomers and the individual enantiomers within each pair.[7][8] Chiral Stationary Phases (CSPs) interact differently with each stereoisomer, allowing for their resolution in a single chromatographic run.[7] Polysaccharide-based CSPs are often a good starting point for method development.[5][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation in HPLC/GC | 1. Inappropriate column choice.2. Mobile phase (HPLC) or temperature program (GC) is not optimal.3. Diastereomers have very similar properties. | 1. HPLC: Switch to a higher-resolution column or a different stationary phase (e.g., from silica to a diol or cyano-bonded phase). For GC, try a more polar stationary phase.[9]2. HPLC: Systematically vary the mobile phase polarity (e.g., adjust the ratio of hexane/ethyl acetate). Consider adding a small amount of a more polar solvent like isopropanol. GC: Optimize the temperature ramp rate.3. Proceed with derivatization to increase the physical differences between the diastereomers. |
| Broad, Tailing Peaks in Chromatography | 1. Column overloading.2. Secondary interactions with the stationary phase (e.g., silanol groups on silica).3. Column degradation. | 1. Reduce the injected sample concentration and/or volume.2. HPLC: Add a competitive agent (e.g., a small amount of triethylamine or acetic acid) to the mobile phase to block active sites.3. Flush the column or replace it if it's at the end of its lifespan. |
| Incomplete or Failed Derivatization Reaction | 1. Presence of water or other interfering substances.2. Incorrect stoichiometry of reagents.3. Reaction conditions (time, temperature) are not optimal. | 1. Ensure all solvents and reagents are anhydrous, as water can quench many derivatizing agents.[10]2. Use a slight excess of the derivatizing agent to drive the reaction to completion.[6]3. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Adjust the temperature as needed based on literature protocols for the specific agent. |
| Difficulty with Fractional Crystallization | 1. Supersaturation is too high, leading to rapid precipitation and impurity trapping.2. Solvent choice is not ideal.3. The diastereomers form a solid solution or eutectic mixture. | 1. Slow down the crystallization process by cooling the solution gradually without agitation.2. Screen a variety of solvents with different polarities to find one where the solubility difference between the diastereomeric derivatives is maximized.[11]3. This may require a different derivative or switching to a chromatographic separation method. |
Experimental Workflows and Protocols
A logical approach to separating this compound diastereomers involves an initial assessment followed by either direct separation or a derivatization strategy.
References
- 1. quora.com [quora.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. Separation of diastereoisomers by gas–liquid chromatography : esters of butane-2,3-diol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. cis-diol derivatization - Chromatography Forum [chromforum.org]
- 11. Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Byproduct Formation in Pentane-2,3-diol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving pentane-2,3-diol, with a focus on minimizing the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed in reactions with this compound?
A1: The primary byproducts in this compound reactions typically arise from three main pathways: pinacol rearrangement, dehydration, and oxidation.
-
Pinacol Rearrangement: Acid-catalyzed rearrangement of this compound, a vicinal diol, leads to the formation of ketones, such as 3-pentanone and 2-pentanone.[1][2][3] This occurs through the formation of a carbocation intermediate followed by a 1,2-hydride or 1,2-alkyl shift.
-
Dehydration: Under acidic conditions and/or elevated temperatures, this compound can undergo dehydration to yield unsaturated alcohols (enols) or dienes.
-
Oxidation: As a compound with two secondary alcohol groups, this compound can be oxidized to form dicarbonyl compounds or, under harsher conditions, undergo carbon-carbon bond cleavage to produce carboxylic acids of lower molecular weight.[4][5][6]
Q2: I am observing a significant amount of 3-pentanone in my reaction mixture. What is the likely cause and how can I minimize it?
A2: The formation of 3-pentanone is a classic example of a pinacol rearrangement, which is catalyzed by the presence of acid.[1][2][3] To minimize this byproduct, consider the following:
-
pH Control: If your desired reaction does not require acidic conditions, ensure your reaction mixture is neutral or basic.
-
Temperature Management: The pinacol rearrangement can be promoted by heat. Running your reaction at a lower temperature may reduce the rate of this side reaction.
-
Choice of Reagents: If an acid is necessary for your primary reaction, consider using a milder Lewis acid instead of a strong Brønsted acid.
Q3: My desired product is being contaminated with unsaturated compounds. What is causing this and how can I prevent it?
A3: The presence of unsaturated byproducts, such as pentenes or pentenols, is indicative of a dehydration reaction. This is also commonly acid-catalyzed. To prevent this:
-
Avoid Strong Acids: If possible, use non-acidic conditions.
-
Control Temperature: High temperatures favor elimination reactions like dehydration. Maintain the lowest effective temperature for your desired transformation.
-
Water Scavengers: In some cases, the removal of water as it is formed can shift the equilibrium away from dehydration products, although this is more relevant for preventing the reverse reaction (hydration).
Q4: How can I avoid over-oxidation of this compound to carboxylic acids?
A4: Over-oxidation typically occurs when using strong oxidizing agents. To obtain the corresponding diketone or hydroxy-ketone without cleaving carbon-carbon bonds, you should:
-
Use Milder Oxidizing Agents: Employ selective oxidizing agents such as pyridinium chlorochromate (PCC) or reagents used in Swern or Dess-Martin periodinane oxidations.
-
Stoichiometric Control: Carefully control the stoichiometry of the oxidizing agent to avoid an excess that could lead to further oxidation.
-
Temperature Control: Perform the oxidation at low temperatures to increase selectivity.
Troubleshooting Guides
Problem 1: Low Yield of Desired Product with a Mixture of Ketonic Byproducts
-
Symptom: GC-MS analysis of your crude product shows significant peaks corresponding to the molecular weights of 3-pentanone and/or 2-pentanone.
-
Probable Cause: Acid-catalyzed pinacol rearrangement.
-
Troubleshooting Steps:
-
Verify pH: Check the pH of all reagents and solvents to ensure no acidic contamination.
-
Buffer the Reaction: If compatible with your desired reaction, add a non-nucleophilic base (e.g., proton sponge) to scavenge any trace acid.
-
Lower Reaction Temperature: Reduce the reaction temperature in increments of 10°C to find a balance between the rate of your desired reaction and the suppression of the rearrangement.
-
Alternative Catalysts: If your reaction requires a catalyst, explore non-acidic alternatives.
-
Problem 2: Formation of Low-Boiling Point Impurities and Evidence of Water Formation
-
Symptom: You observe unexpected low-boiling point fractions during distillation, and your reaction produces water. GC-MS may indicate the presence of compounds with a mass corresponding to C5H8 or C5H10O.
-
Probable Cause: Acid-catalyzed dehydration.
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of acidic species from the reaction of reagents with air and moisture.
-
Temperature Optimization: As with the pinacol rearrangement, lower temperatures disfavor dehydration.
-
Data on Byproduct Formation (Illustrative)
The following table provides an illustrative summary of expected byproduct distribution in common reactions of vicinal diols, based on data from analogous compounds like 2,3-butanediol. Actual yields will vary based on specific reaction conditions.
| Reaction Type | Catalyst/Reagent | Temperature (°C) | This compound Conversion (%) | Major Product(s) | Major Byproduct(s) | Byproduct Yield (%) |
| Pinacol Rearrangement | 0.1 M H₂SO₄ | 80 | 95 | 3-Pentanone | 2-Pentanone | ~15-25 |
| Dehydration | Al₂O₃ | 250 | 90 | Pentadienes | Unsaturated Alcohols | ~10-20 |
| Oxidation | Acidified KMnO₄ | 50 | 100 | Acetic Acid, Propanoic Acid | - | >90 (cleavage) |
| Selective Oxidation | PCC | 25 | 85 | Pentane-2,3-dione | Hydroxy-ketones | ~10-15 |
Experimental Protocols
Key Experiment: Acid-Catalyzed Pinacol Rearrangement of this compound (Illustrative)
This protocol describes a typical procedure for the pinacol rearrangement of a vicinal diol, which can be adapted for this compound.
Objective: To synthesize 3-pentanone from this compound via an acid-catalyzed rearrangement and to identify byproducts.
Materials:
-
This compound
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
-
GC-MS for analysis
Procedure:
-
In a 100 mL round-bottom flask, place 10.4 g (0.1 mol) of this compound.
-
Slowly add 20 mL of 1 M sulfuric acid to the flask while stirring.
-
Attach a reflux condenser and heat the mixture to 80°C in a water bath for 1 hour.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) until effervescence ceases, followed by a wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 101-103°C (for 3-pentanone).
-
Analyze the distilled product and any other fractions by GC-MS to identify and quantify the main product and byproducts (e.g., 2-pentanone).
Visualizations
Signaling Pathways and Workflows
Caption: Major byproduct formation pathways from this compound.
Caption: Troubleshooting workflow for byproduct identification and mitigation.
References
- 1. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. quora.com [quora.com]
- 5. organicmystery.com [organicmystery.com]
- 6. When pentan-2-one is oxidised using conc. `HNO_(3)`, the major products formed will be [allen.in]
improving the enantiomeric excess of chiral pentane-2,3-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (ee) of chiral pentane-2,3-diol.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee), and why is it critical for chiral diols like this compound?
A1: Enantiomeric excess is a measure of the purity of a chiral sample. It quantifies how much more of one enantiomer (a non-superimposable mirror image molecule) is present compared to the other. It is calculated as:
ee (%) = |([R] - [S]) / ([R] + [S])| * 100
In drug development and fine chemical synthesis, the biological activity of a molecule is often exclusive to one enantiomer. The other enantiomer might be inactive or, in some cases, cause harmful side effects. Therefore, achieving high enantiomeric excess is crucial for ensuring the efficacy and safety of the final product.
Q2: What are the primary strategies for obtaining enantiomerically enriched this compound?
A2: There are three main strategies:
-
Asymmetric Synthesis: This involves creating the desired enantiomer directly from an achiral or prochiral starting material using a chiral catalyst or auxiliary. A prominent example is the Sharpless Asymmetric Dihydroxylation (AD) of an appropriate pentene isomer.
-
Kinetic Resolution: This process separates a racemic mixture (a 50:50 mixture of both enantiomers) by exploiting the different reaction rates of each enantiomer with a chiral catalyst or enzyme. Enzymatic resolutions using lipases are common for diols.
-
Chiral Chromatography: This is a physical separation method where a racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. This can be used for both analytical quantification and preparative-scale separation.
Q3: How is the enantiomeric excess of this compound accurately determined?
A3: The most common and reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. A solution of the diol is injected into an HPLC system equipped with a chiral column. The two enantiomers elute at different times, and the area under each peak is integrated to calculate the ee.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra of two enantiomers are identical. However, by adding a chiral derivatizing agent (like Mosher's acid) or a chiral solvating agent, the enantiomers are converted into diastereomers or form diastereomeric complexes. These diastereomers have distinct NMR signals that can be integrated to determine the ee.
-
Gas Chromatography (GC): Similar to HPLC, GC with a chiral stationary phase can be used to separate and quantify the volatile enantiomers of this compound or their derivatives.
Section 2: Troubleshooting Guides
Problem 1: My Sharpless Asymmetric Dihydroxylation (AD) of cis-pent-2-ene yields a diol with low enantiomeric excess.
This is a common issue that can often be resolved by systematically checking reagents and reaction conditions.
Troubleshooting Workflow: Low ee in Asymmetric Dihydroxylation
start [label="Problem: Low ee in\nAsymmetric Dihydroxylation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagent_check [label="1. Verify Reagents", fillcolor="#FBBC05", fontcolor="#202124"]; conditions_check [label="2. Optimize Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; substrate_issue [label="3. Evaluate Substrate", fillcolor="#FBBC05", fontcolor="#202124"]; solved [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Reagent nodes ad_mix [label="Correct AD-Mix (α/β)?\nLigand degraded?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; substrate_purity [label="Substrate Purity?\n(Purify if needed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent_ok [label="Reagents OK?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Conditions nodes temperature [label="Lower Reaction Temperature\n(e.g., to 0 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrolysis [label="Ensure Fast Hydrolysis\n(Add MsNH₂ if needed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; concentration [label="Adjust Olefin Concentration\n(Avoid high conc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; conditions_ok [label="Improvement?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Substrate nodes cis_alkene [label="Is it a cis-disubstituted alkene?\n(Known to be challenging)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alternative [label="Consider Alternative Route\n(e.g., Kinetic Resolution)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; substrate_favorable [label="Substrate Favorable?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections start -> reagent_check; reagent_check -> ad_mix -> substrate_purity -> reagent_ok; reagent_ok -> conditions_check [label="Yes"]; reagent_ok -> reagent_check [label="No, Replace/Purify"];
conditions_check -> temperature -> hydrolysis -> concentration -> conditions_ok; conditions_ok -> solved [label="Yes"]; conditions_ok -> substrate_issue [label="No"];
substrate_issue -> cis_alkene -> substrate_favorable; substrate_favorable -> solved [label="Yes, continue optimization"]; substrate_favorable -> alternative [label="No"]; }
| Potential Cause | Recommended Solution & Explanation |
| Incorrect or Degraded Reagents | Verify AD-Mix and Ligand: Ensure you are using the correct AD-mix (α or β) for the desired enantiomer. The chiral ligands ((DHQ)₂PHAL in AD-mix-α and (DHQD)₂PHAL in AD-mix-β) can degrade over time; use fresh or properly stored reagents. Check Substrate Purity: Impurities in the starting alkene can poison the osmium catalyst, leading to a non-selective background reaction. Purify the alkene via distillation or chromatography if its purity is questionable. |
| Suboptimal Reaction Conditions | Lower the Temperature: Enantioselectivity is often temperature-dependent. Running the reaction at a lower temperature (e.g., 0 °C) can significantly improve the ee. Ensure Efficient Hydrolysis: A slow hydrolysis of the intermediate osmate ester can allow a secondary, less selective catalytic cycle to occur, which lowers the overall ee. Adding methanesulfonamide (MsNH₂) can accelerate this step and improve selectivity. Avoid High Olefin Concentration: High concentrations of the alkene can lead to a non-enantioselective reaction with the osmium catalyst before the chiral ligand can coordinate. Maintaining dilute conditions is often beneficial. |
| Substrate Structure | Evaluate Alkene Substitution: The Sharpless AD reaction works best for certain classes of alkenes. cis-disubstituted alkenes, like cis-pent-2-ene, are known to be challenging substrates that often give lower enantioselectivity compared to trans or monosubstituted alkenes. While modified ligands exist, you may need to consider an alternative synthetic strategy if optimization does not yield the desired ee. |
Problem 2: My enzymatic kinetic resolution of racemic this compound is slow and results in low ee for both the product and the remaining starting material.
Enzymatic resolutions are powerful but sensitive to reaction parameters. Optimization is key to achieving high efficiency and selectivity.
| Potential Cause | Recommended Solution & Explanation |
| Poor Enzyme Performance | Screen Different Enzymes: Not all lipases are equally effective for a given substrate. Screen a variety of commercially available lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL)) to find one with optimal activity and enantioselectivity. Check Enzyme Activity: Ensure the enzyme preparation is active. Improper storage or age can lead to denaturation. Use a fresh batch or test its activity with a standard substrate. |
| Suboptimal Reaction Conditions | Solvent Choice: The organic solvent can dramatically influence both enzyme activity and enantioselectivity. Screen a range of solvents with varying polarity and hydrophobicity (e.g., hexane, toluene, MTBE, acetonitrile). A non-polar, hydrophobic solvent is often a good starting point. Acyl Donor: The choice of acyl donor (for transesterification) is critical. Activated esters like vinyl acetate are often used because the vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward. Experiment with different acyl donors (e.g., isopropenyl acetate, ethyl acetate). Temperature: Enzyme activity is temperature-dependent. While higher temperatures increase the reaction rate, they can sometimes decrease enantioselectivity. Perform the reaction at different temperatures (e.g., room temperature, 30 °C, 40 °C) to find the optimal balance. Water Content: Anhydrous conditions are crucial for transesterification in organic solvents. Use molecular sieves to remove trace water, which can lead to unwanted hydrolysis and low conversion. |
| Low Conversion (<50%) | Reaction Time: Kinetic resolutions require careful monitoring to stop the reaction at or near 50% conversion. At this point, the theoretical maximum ee for both the product and the remaining starting material is achieved. Run a time-course experiment and analyze samples at different intervals to determine the optimal reaction time. Product Inhibition: The product (the acylated diol) can sometimes inhibit the enzyme, slowing the reaction. If this is suspected, consider strategies to remove the product as it is formed, although this can be complex. |
Problem 3: I am unable to achieve baseline separation of this compound enantiomers on my chiral HPLC system.
Achieving good separation on a chiral column often requires empirical method development.
| Potential Cause | Recommended Solution & Explanation |
| Inappropriate Column/Mobile Phase | Screen Chiral Stationary Phases (CSPs): Chiral recognition is highly specific. There is no universal chiral column. For diols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralpak IA, IB, IC) are excellent starting points. Screen a few different columns if available. Screen Mobile Phase Systems: Test different mobile phase modes. Normal phase (e.g., Hexane/Isopropanol) often provides the best selectivity for alcohols. Also consider polar organic mode (e.g., Acetonitrile/Methanol) and reversed-phase (e.g., Acetonitrile/Water), as selectivity can be unpredictable. |
| Suboptimal Separation Conditions | Adjust Mobile Phase Composition: Systematically vary the ratio of your mobile phase components. For a Hexane/IPA system, try varying the IPA concentration (e.g., 5%, 10%, 15%). Small changes can have a large impact on resolution. Use Additives: For neutral diols, additives are often unnecessary. However, if peak shape is poor (tailing), trace amounts of an acidic (e.g., 0.1% trifluoroacetic acid, TFA) or basic (e.g., 0.1% diethylamine, DEA) modifier can sometimes improve it by suppressing interactions with the silica support. Optimize Flow Rate: Lowering the flow rate generally increases the number of theoretical plates and can improve resolution, at the cost of longer run times. Control Temperature: Lowering the column temperature often enhances the chiral recognition mechanism, leading to better separation. Try running the analysis at 15-25 °C. |
| Poor Peak Shape | Check for Column Overload: Injecting too much sample can cause broad, asymmetric peaks. Dilute your sample and inject a smaller volume to see if peak shape improves. Ensure Analyte is Dissolved in Mobile Phase: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself. |
Section 3: Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation of cis-Pent-2-ene
This protocol describes the synthesis of enantiomerically enriched (2R,3R)-pentane-2,3-diol using AD-mix-β.
-
Materials:
-
AD-mix-β
-
tert-Butanol
-
Water
-
cis-Pent-2-ene
-
Methanesulfonamide (MsNH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.4 g of AD-mix-β and 0.095 g of MsNH₂ in a 1:1 mixture of tert-butanol and water (10 mL).
-
Cool the resulting mixture to 0 °C in an ice bath.
-
Add 1 mmol of cis-pent-2-ene to the stirred mixture.
-
Stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 6-24 hours.
-
Once the starting material is consumed, quench the reaction by adding 1.5 g of solid sodium sulfite.
-
Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 1 hour.
-
Add 10 mL of ethyl acetate and transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer twice more with 10 mL of ethyl acetate.
-
Combine the organic layers and wash with 10 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diol.
-
Purify the crude product by flash chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or NMR analysis.
-
Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound
This protocol uses lipase-catalyzed transesterification to resolve a racemic mixture of this compound.
-
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435 - CALB)
-
Vinyl acetate (acyl donor)
-
Anhydrous solvent (e.g., tert-butyl methyl ether - MTBE)
-
Molecular sieves (4 Å)
-
-
Procedure:
-
To a dry flask containing activated 4 Å molecular sieves, add 1 mmol of racemic this compound and 10 mL of anhydrous MTBE.
-
Add 0.6 mmol (0.6 equivalents) of vinyl acetate. Note: Using a substoichiometric amount of the acyl donor is crucial for resolving the starting material.
-
Add 20-50 mg of immobilized lipase to the mixture.
-
Seal the flask and stir the suspension at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by GC or HPLC to track the consumption of the diol.
-
Stop the reaction at ~50% conversion by filtering to remove the enzyme.
-
Wash the enzyme with fresh solvent and combine the filtrates.
-
Concentrate the solution under reduced pressure.
-
Separate the resulting monoacetate product from the unreacted diol starting material using flash chromatography.
-
Determine the enantiomeric excess of both the recovered diol and the monoacetate product by chiral HPLC.
-
Protocol 3: Determination of Enantiomeric Excess using Chiral HPLC
This protocol provides a general workflow for developing a method to analyze the ee of this compound.
-
Instrumentation & Materials:
-
HPLC system with UV or Refractive Index (RI) detector.
-
Chiral column (e.g., Daicel Chiralpak IA, IB, or IC, 250 x 4.6 mm).
-
Racemic this compound standard.
-
HPLC-grade solvents: n-Hexane, Isopropanol (IPA).
-
-
Procedure:
-
Column Equilibration: Install the chiral column and equilibrate it with the initial mobile phase (e.g., 95:5 n-Hexane:IPA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the racemic this compound standard in the mobile phase.
-
Injection: Inject 10 µL of the standard solution.
-
Initial Analysis: Run the analysis and observe the chromatogram. If two peaks are observed, calculate the resolution. If no separation is seen, proceed to method optimization.
-
Optimization:
-
Mobile Phase: Adjust the percentage of the polar modifier (IPA). Analyze the standard with mobile phases containing 2%, 10%, and 15% IPA.
-
Flow Rate: Once a promising mobile phase is found, test the effect of flow rate (e.g., 0.8 mL/min and 1.2 mL/min) on resolution.
-
Temperature: Evaluate the effect of column temperature (e.g., 15 °C and 35 °C) on the separation.
-
-
Quantification: Once baseline separation (Resolution, Rs > 1.5) is achieved, inject the sample to be analyzed. Integrate the peak areas for the two enantiomers (Area 1 and Area 2) and calculate the ee: ee (%) = |(Area 1 - Area 2) / (Area 1 + Area 2)| * 100
-
Section 4: Method Comparison & Data
Method Selection Workflow
Choosing the right strategy depends on the scale of the synthesis, the availability of starting materials, and the desired ee.
start [label="Goal: Obtain Enantioenriched\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
q1 [label="Is a suitable prochiral\nalkene available?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; q2 [label="Is 100% theoretical yield\nrequired?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; q3 [label="Is this for analytical scale\nor small-scale purification?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
asymmetric_syn [label="Asymmetric Synthesis\n(e.g., Sharpless AD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; kinetic_res [label="Kinetic Resolution\n(Enzymatic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_hplc [label="Preparative Chiral HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dkr [label="Dynamic Kinetic Resolution\n(More complex setup)", fillcolor="#FBBC05", fontcolor="#202124"];
start -> q1; q1 -> asymmetric_syn [label="Yes"]; q1 -> q2 [label="No, starting with racemate"];
q2 -> dkr [label="Yes"]; q2 -> kinetic_res [label="No (50% max yield is acceptable)"];
kinetic_res -> q3; q3 -> prep_hplc [label="Yes"]; q3 -> kinetic_res [label="No, for larger scale"]; }
Illustrative Performance Data
The following table summarizes typical results that can be expected from different methods for producing or separating chiral diols. Values are illustrative and will vary based on specific substrate and optimized conditions.
| Method | Starting Material | Typical Final ee | Typical Yield | Key Advantages | Key Disadvantages |
| Sharpless AD | trans-Pent-2-ene | >95% | 70-95% | High ee and yield in one step; predictable stereochemistry. | High cost of osmium catalyst; lower ee for some substrates (e.g., cis-alkenes). |
| Enzymatic Resolution | Racemic this compound | >99% (for both enantiomers) | <50% (for each enantiomer) | High selectivity; mild, environmentally friendly conditions. | Maximum 50% yield for each enantiomer; requires separation of product from starting material. |
| Preparative Chiral HPLC | Racemic this compound | >99.5% | 80-95% (recovery) | Highest possible purity; applicable to any racemic mixture. | Not scalable for large quantities; high solvent consumption. |
stability and degradation pathways of pentane-2,3-diol
Welcome to the technical support center for pentane-2,3-diol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation pathways of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, a vicinal diol, is primarily influenced by the following factors:
-
Temperature: Elevated temperatures can lead to thermal decomposition.
-
pH: Both acidic and basic conditions can catalyze degradation reactions.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the cleavage of the carbon-carbon bond between the two hydroxyl groups.
-
Light: Exposure to light, particularly UV radiation, can potentially initiate photodegradation.
Q2: What are the expected degradation pathways for this compound?
A2: Based on the chemistry of vicinal diols, this compound is expected to degrade via the following pathways:
-
Oxidative Cleavage: In the presence of oxidizing agents, the bond between the C2 and C3 carbons can break, yielding smaller carbonyl compounds.
-
Acid-Catalyzed Dehydration (Pinacol Rearrangement): Under acidic conditions, this compound can undergo a rearrangement to form a ketone.
-
Thermal Decomposition: At high temperatures, the molecule may fragment into smaller volatile compounds.
Q3: What are the likely degradation products of this compound?
A3: The potential degradation products depend on the degradation pathway:
-
From Oxidative Cleavage: Acetaldehyde and propionaldehyde are likely primary products. Further oxidation could lead to acetic acid and propionic acid.
-
From Acid-Catalyzed Dehydration: The main product is expected to be 3-pentanone via a pinacol-type rearrangement.
-
From Thermal Decomposition: A mixture of smaller aldehydes, ketones, and alkenes could be formed.[1]
Q4: How should I store this compound to ensure its stability?
A4: To maintain the stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and strong oxidizing agents.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram after sample preparation. | Degradation of this compound. | - Prepare solutions fresh before use.- Avoid high temperatures during sample preparation.- Ensure the pH of your sample and mobile phase is near neutral if possible.- Degas solvents to remove dissolved oxygen. |
| Loss of this compound assay over time in formulated product. | Instability in the formulation. | - Investigate potential interactions with excipients.- Perform a forced degradation study to identify the degradation pathway.- Adjust the pH of the formulation to a more stable range.- Consider the addition of antioxidants if oxidation is suspected. |
| Inconsistent results in stability studies. | Variability in storage conditions or analytical method. | - Ensure stability chambers are properly calibrated and maintained.- Validate your analytical method for stability-indicating properties.- Use a consistent, well-documented sample handling procedure. |
Stability and Degradation Data Summary
Due to the limited availability of specific quantitative data for this compound in the literature, the following table summarizes its expected stability based on general chemical principles for vicinal diols.
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| Thermal | High Temperature | Low | Mixture of smaller aldehydes, ketones, and alkenes. |
| Acidic | Low pH (e.g., pH 1-3) | Low | 3-Pentanone (via Pinacol Rearrangement) |
| Basic | High pH (e.g., pH 11-13) | Moderate | Potential for slow oxidation. |
| Oxidative | Presence of H₂O₂ or other oxidants | Low | Acetaldehyde, Propionaldehyde, Acetic Acid, Propionic Acid. |
| Photolytic | Exposure to UV light | Moderate to Low | Oxidative cleavage products. |
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[2][3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at 60°C for a specified period (e.g., 24, 48 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store at 60°C for a specified period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for a specified period.
-
Thermal Degradation: Store the stock solution at a high temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified period.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector. Gas Chromatography (GC) can also be a suitable technique.[4][5]
4. Data Evaluation:
-
Quantify the amount of remaining this compound in each sample.
-
Identify and quantify the major degradation products.
-
Determine the percentage of degradation for each stress condition.
Visualizations
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Troubleshooting Logic for Unexpected Chromatographic Peaks
Caption: Logic for troubleshooting unexpected peaks.
References
resolving common issues in the spectroscopic analysis of pentane-2,3-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the spectroscopic analysis of pentane-2,3-diol.
General Spectroscopic Workflow
The successful analysis of this compound involves a systematic workflow, from sample preparation to the integration of data from multiple spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of this compound.
Frequently Asked Questions (FAQs)
Q1: Why are the hydroxyl (-OH) proton signals in my ¹H NMR spectrum very broad or not visible at all?
A: Hydroxyl protons are acidic and can undergo rapid chemical exchange with other acidic protons, such as trace amounts of water in the deuterated solvent or other alcohol molecules. This exchange broadens the signal, sometimes to the point where it merges with the baseline. The chemical shift of -OH protons is also highly dependent on concentration, temperature, and solvent. To confirm the presence of an -OH peak, you can perform a D₂O shake experiment: add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The -OH peak will disappear as the protons are replaced by deuterium.
Q2: The signals for the protons on carbons 2, 3, and 4 are overlapping. How can I resolve them?
A: Signal overlap in the aliphatic region is common. To resolve these signals, you can:
-
Use a higher-field NMR spectrometer: A spectrometer with a stronger magnetic field (e.g., 500 MHz vs. 300 MHz) will increase the chemical shift dispersion, potentially resolving the overlapping multiplets.
-
Perform 2D NMR experiments: A COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons, helping to trace the connectivity of the carbon chain. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon, aiding in definitive assignments.
Q3: My ¹H NMR spectrum appears more complex than expected for a single structure. What is the cause?
A: this compound has two chiral centers (at C2 and C3). Therefore, it can exist as a mixture of diastereomers (syn and anti) and enantiomers. Diastereomers are different chemical compounds and will have distinct NMR spectra. If your synthesis was not stereoselective, you are likely observing a mixture of diastereomers, resulting in a more complex spectrum with multiple sets of peaks.
Q4: How can I use NMR to determine the enantiomeric purity of my chiral this compound sample?
A: To determine enantiomeric purity, you must convert the enantiomers into diastereomers, which are distinguishable by NMR. This is achieved by reacting the diol with a chiral derivatizing agent. A common method involves a three-component reaction with 2-formylphenylboronic acid and an enantiopure amine (like α-methylbenzylamine) to form diastereoisomeric iminoboronate esters.[1][2] The ratio of these diastereomers, determined by integrating their well-resolved signals in the ¹H NMR spectrum, directly reflects the enantiomeric purity of the original diol.[1]
Typical NMR Data
The following table summarizes the expected chemical shifts for this compound. Note that exact values can vary based on solvent, concentration, and the specific stereoisomer.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| CH₃ (C1) | ~0.9 (triplet) | ~10 | Coupled to C2-H₂. |
| CH₂ (C4) | ~1.4-1.6 (multiplet) | ~30-35 | Diastereotopic protons, complex splitting. |
| CH (C2) | ~3.4-3.8 (multiplet) | ~72-76 | Position depends on stereochemistry. |
| CH (C3) | ~3.4-3.8 (multiplet) | ~72-76 | Position depends on stereochemistry. |
| CH₃ (C5) | ~1.1 (doublet) | ~18-22 | Coupled to C3-H. |
| OH (on C2/C3) | 1.0 - 5.0 (broad singlet) | - | Highly variable; disappears with D₂O shake. |
Data are estimated based on typical values for similar aliphatic diols.[3][4][5]
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups, particularly the hydroxyl (-OH) groups in diols.
Frequently Asked Questions (FAQs)
Q1: My IR spectrum shows a very strong, broad absorption around 3200-3500 cm⁻¹. Is this from my diol or from water contamination?
A: Both alcohols and water exhibit a broad O-H stretching band in this region due to hydrogen bonding.[6][7] To distinguish between them, ensure your sample and all equipment (e.g., salt plates, KBr) are scrupulously dry.[8] If the broad peak persists after thorough drying, it is characteristic of the diol's -OH groups. Water also has a "scissors" bending vibration around 1630 cm⁻¹, which is absent in a pure, dry alcohol.[7]
Q2: The fingerprint region (below 1500 cm⁻¹) of my spectrum is very complex. Which peaks are most important for confirming the structure of this compound?
A: While the fingerprint region is unique to the molecule, it can be difficult to interpret fully.[9] For confirmation, focus on the diagnostic region above 1500 cm⁻¹. The two most important absorptions for this compound are:
-
O-H Stretch: A strong, broad band between 3500-3200 cm⁻¹ confirms the presence of hydroxyl groups.[6]
-
C-O Stretch: A strong band in the 1260-1050 cm⁻¹ region indicates the carbon-oxygen single bond.[6][10] For a secondary alcohol like this compound, this peak is typically found between 1150-1075 cm⁻¹.[7]
Troubleshooting Workflow for IR Analysis
Characteristic IR Absorption Data
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Appearance |
| O-H (Alcohol) | Stretch, H-bonded | 3500 - 3200 | Strong, Broad |
| C-H (Alkane) | Stretch | 3000 - 2850 | Strong |
| C-O (Secondary Alcohol) | Stretch | 1150 - 1075 | Strong |
Reference data compiled from multiple sources.[6][7][9][11]
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Frequently Asked Questions (FAQs)
Q1: Why is the molecular ion (M⁺) peak for this compound absent or very weak in my electron ionization (EI) mass spectrum?
A: Alcohols, especially under high-energy EI conditions, often produce unstable molecular ions that readily fragment.[12] The M⁺ peak for this compound at m/z 104 may be very low in abundance or completely absent. The use of "softer" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) is more likely to show the protonated molecule [M+H]⁺ at m/z 105.
Q2: What are the major fragment ions I should expect to see in the mass spectrum of this compound?
A: The fragmentation of this compound is driven by the presence of the hydroxyl groups. Key fragmentation pathways include:
-
Alpha-Cleavage: The bond adjacent to the C-O bond breaks, which is a common pathway for alcohols. This leads to the loss of an ethyl radical (•C₂H₅, 29 Da) or a methyl radical (•CH₃, 15 Da), forming stable oxonium ions. The most likely alpha-cleavage results in a fragment at m/z 75 or m/z 45.
-
Dehydration: Loss of a water molecule (H₂O, 18 Da) is a very common fragmentation pathway for alcohols, which would produce a peak at m/z 86 ([M-18]⁺).[13]
-
Other Alkyl Fragments: You will also see peaks corresponding to the fragmentation of the pentane backbone, such as C₃H₇⁺ (m/z 43) and C₂H₅⁺ (m/z 29).[14][15]
Primary Fragmentation Pathways
Common Mass Spectrometry Fragments
| m/z Value | Possible Ion Formula | Origin |
| 104 | [C₅H₁₂O₂]⁺ | Molecular Ion (M⁺) - often weak or absent |
| 89 | [C₄H₉O₂]⁺ | Loss of a methyl radical (•CH₃) via alpha-cleavage |
| 86 | [C₅H₁₀O]⁺ | Loss of water (H₂O) |
| 75 | [C₃H₇O₂]⁺ | Loss of an ethyl radical (•C₂H₅) via alpha-cleavage |
| 59 | [C₃H₇O]⁺ | Further fragmentation |
| 45 | [C₂H₅O]⁺ | Common fragment for secondary alcohols |
| 43 | [C₃H₇]⁺ | Propyl cation |
Fragmentation patterns are predictive and based on established principles.[13][14][16][17]
Key Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of the this compound sample directly into a clean, dry NMR tube.
-
Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard. For routine analysis, tetramethylsilane (TMS) is often pre-dissolved in the solvent by the manufacturer to serve as a chemical shift reference (0 ppm).
-
Mix: Cap the NMR tube and invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
Analyze: Insert the tube into the NMR spectrometer and proceed with data acquisition.
Protocol 2: IR Sample Preparation (Neat Liquid Film)
-
Clean Plates: Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid transferring moisture and oils.
-
Background Scan: Place the clean, empty plates in the spectrometer and run a background scan.
-
Apply Sample: Place one small drop of the neat (undiluted) liquid this compound onto the center of one salt plate.
-
Assemble: Place the second salt plate on top and gently rotate it to spread the liquid into a thin, uniform film, ensuring no air bubbles are trapped.
-
Acquire Spectrum: Place the assembled plates into the sample holder in the spectrometer and acquire the IR spectrum.
-
Clean Up: After analysis, immediately disassemble the plates and clean them thoroughly with a dry solvent (e.g., anhydrous dichloromethane or acetone) and store them in a desiccator.
Protocol 3: Mass Spectrometry Sample Introduction (Direct Infusion via ESI)
-
Prepare Solution: Prepare a dilute solution of the this compound sample (~0.1 mg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Load Syringe: Load the sample solution into a syringe.
-
Set Up Syringe Pump: Place the syringe into a syringe pump connected to the ESI source of the mass spectrometer.
-
Tune Instrument: Tune and calibrate the mass spectrometer according to the manufacturer's instructions, typically using a standard calibration solution.
-
Infuse Sample: Set the syringe pump to a low flow rate (e.g., 5-10 µL/min) to introduce the sample into the ESI source.
-
Acquire Data: Begin data acquisition in the desired scan mode (e.g., full scan positive ion mode) to obtain the mass spectrum.
References
- 1. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]
- 2. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. How can one distinguish an IR spectroscopy alcohol band on an organic molecule versus the alcohol bands from water in the sample? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. www1.udel.edu [www1.udel.edu]
- 11. eng.uc.edu [eng.uc.edu]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. image diagram mass spectrum of pentane fragmentation pattern of ions for analysis and identification of pentane doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Catalyst Performance for Pentane-2,3-diol Synthesis
Welcome to the technical support center for the catalytic synthesis of pentane-2,3-diol. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experimental workflows. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily via the hydrogenation of 2,3-pentanedione.
Q1: My this compound yield is lower than expected. What are the common causes and how can I improve it?
A1: Low yield is a frequent issue that can stem from several factors:
-
Sub-optimal Reaction Conditions: Temperature and hydrogen pressure are critical. For the hydrogenation of 2,3-pentanedione, a temperature of around 100°C and a hydrogen pressure of approximately 4 bar has been shown to produce high yields.[1] Deviations from these optimal conditions can lead to incomplete conversion or the formation of byproducts.
-
Catalyst Deactivation: The catalyst may lose activity during the reaction. Common causes for deactivation include:
-
Carbon Deposition (Coking): Organic molecules can decompose and deposit on the catalyst surface, blocking active sites.
-
Poisoning: Impurities in the reactants or solvent can strongly adsorb to the catalyst's active sites. Ketone and diketone-derived species are known to poison platinum group metal (PGM) catalysts.
-
Sintering: At high temperatures, the metal particles of the catalyst can agglomerate, reducing the active surface area.
-
-
Inefficient Catalyst: The choice of catalyst and its preparation are crucial. The activity of catalysts like Raney Nickel can vary significantly based on the preparation method.[2][3]
Troubleshooting Steps:
-
Optimize Conditions: Systematically vary the temperature and pressure to find the optimal range for your specific setup.
-
Check for Impurities: Ensure the purity of your 2,3-pentanedione, solvent, and hydrogen gas.
-
Catalyst Handling: Handle the catalyst under an inert atmosphere to prevent oxidation, especially for pyrophoric catalysts like Raney Nickel.
-
Consider Catalyst Regeneration: For deactivated catalysts, a regeneration step may be possible. For carbon-supported platinum catalysts, a mild oxidation followed by reduction has been shown to restore activity.
Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I improve selectivity towards this compound?
A2: The primary side reactions in the hydrogenation of 2,3-pentanedione are over-hydrogenation and condensation reactions.
-
Over-hydrogenation: Further reduction of the diol to pentanols or even pentane can occur, especially at higher temperatures and pressures or with highly active catalysts.
-
Incomplete Hydrogenation: The reaction may stop at the intermediate, 3-hydroxypentan-2-one.
-
Aldol Condensation: The diketone starting material can undergo self-condensation, particularly in the presence of acidic or basic sites on the catalyst support.
Strategies to Enhance Selectivity:
-
Solvent Selection: The choice of solvent can influence selectivity. Protic solvents like isopropyl alcohol are often used and can affect the reaction pathway.[1]
-
Catalyst Choice: Different catalysts exhibit different selectivities. For example, in the hydrogenation of similar diketones, palladium catalysts have shown high selectivity to the intermediate hydroxyketone, while nickel catalysts are more prone to full hydrogenation to the diol.[4][5]
-
Control Reaction Time: Monitor the reaction progress to stop it once the desired product is formed and before significant over-hydrogenation occurs.
-
pH Adjustment: The pH of the reaction medium can influence side reactions. For some diol syntheses, a neutral or slightly acidic pH is preferred to minimize condensation reactions.
Q3: My catalyst seems to have deactivated after a few runs. How can I regenerate it?
A3: Catalyst regeneration depends on the cause of deactivation.
-
For Carbon Deposition: A common method is controlled oxidation (calcination) to burn off the carbon deposits, followed by a reduction step to reactivate the metal. For carbon-supported Pt and Ru catalysts used in similar ketone hydrogenations, a mild air oxidation at 200°C followed by H₂ reduction at 180°C has proven effective.
-
For Poisoning: Washing the catalyst with a suitable solvent may remove some weakly bound poisons. For strongly bound poisons, a chemical treatment might be necessary.
It is important to characterize the spent catalyst to understand the deactivation mechanism before attempting regeneration.
Data on Catalyst Performance
The following table summarizes performance data for different catalysts in diol synthesis, providing a baseline for comparison.
| Catalyst | Substrate | Product | Temperature (°C) | Pressure (bar) | Solvent | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| (Not Specified) | 2,3-Pentanedione | This compound | 100 | ~4 | Isopropyl alcohol | - | - | 95.3 | [1] |
| 2% Pt/MgO | Furfuryl Alcohol | 1,2-Pentanediol | 160 | 10 | Water | >99 | 59.4 | - | [6] |
| Raney Nickel | 3,4-dihydro-2-methoxy-4-methyl-2H-pyran derivative | 3-methyl-1,5-pentanediol | 125 | >112 | Water | - | - | 81-83 | [7] |
| Pd/C | 1-hydroxy-2-pentanone | 1,2-Pentanediol | 55 | 15 | - | - | - | 91.6 | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound synthesis.
Protocol 1: Synthesis of this compound via Hydrogenation of 2,3-Pentanedione
This protocol is based on a high-yield synthesis method.[1]
Materials:
-
2,3-Pentanedione
-
Isopropyl alcohol (solvent)
-
Hydrogenation catalyst (e.g., Ru/C, Pt/C, or Raney Nickel)
-
Pressurized reaction vessel (autoclave)
-
Magnetic stirrer and heating mantle
Procedure:
-
Vessel Preparation: Ensure the autoclave is clean and dry.
-
Charging the Reactor:
-
Add 2,3-pentanedione and isopropyl alcohol to the autoclave.
-
Carefully add the hydrogenation catalyst under an inert atmosphere (e.g., argon or nitrogen), especially if using a pyrophoric catalyst like Raney Nickel.
-
-
Sealing and Purging: Seal the autoclave. Purge the vessel several times with nitrogen and then with hydrogen to remove any residual air.
-
Reaction:
-
Pressurize the autoclave with hydrogen to approximately 4 bar (or 30003 Torr).
-
Begin stirring and heat the mixture to 100°C.
-
Maintain these conditions for 1 hour. Monitor the pressure drop to track hydrogen consumption.
-
-
Cooling and Depressurization:
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the excess hydrogen in a well-ventilated fume hood.
-
Purge the vessel with nitrogen.
-
-
Product Isolation:
-
Open the autoclave and carefully filter the reaction mixture to remove the catalyst. Caution: The catalyst may be pyrophoric; handle with care and keep it wet.
-
The filtrate contains the product, this compound, dissolved in isopropyl alcohol.
-
The product can be purified by distillation.
-
Protocol 2: Preparation of W-6 Raney Nickel Catalyst
This protocol is a standard procedure for preparing a highly active Raney Nickel catalyst.[2]
Materials:
-
Raney nickel-aluminum alloy powder
-
Sodium hydroxide (NaOH) pellets
-
Distilled water
-
Absolute ethanol
-
2 L Erlenmeyer flask with a stirrer
-
Ice bath
Procedure:
-
Prepare NaOH Solution: In the Erlenmeyer flask, dissolve 160 g of NaOH pellets in 600 mL of distilled water. Stir and cool the solution to 50°C in an ice bath.
-
Alloy Addition: Slowly add 125 g of Raney nickel-aluminum alloy powder in small portions over 25-30 minutes, maintaining the temperature at 50 ± 2°C by controlling the addition rate and using the ice bath.
-
Digestion: After all the alloy is added, continue stirring gently at 50 ± 2°C for 50 minutes. A hot water bath may be needed to maintain the temperature.
-
Washing:
-
After digestion, stop stirring and allow the catalyst to settle.
-
Decant the supernatant and wash the catalyst with three 1 L portions of distilled water by decantation.
-
Transfer the catalyst to a centrifuge bottle using 95% ethanol.
-
Wash three times with 150 mL portions of 95% ethanol, followed by centrifugation.
-
Wash three times with 150 mL portions of absolute ethanol, followed by centrifugation.
-
-
Storage: Store the prepared Raney Nickel catalyst under a solvent (e.g., ethanol or the reaction solvent) to prevent oxidation. Never allow the catalyst to dry, as it is pyrophoric.
Diagrams
Workflow for this compound Synthesis and Optimization
This diagram illustrates the general workflow for synthesizing this compound and optimizing the reaction conditions.
Caption: Workflow for the synthesis and optimization of this compound.
Troubleshooting Logic for Low Catalyst Performance
This diagram outlines a logical approach to diagnosing and resolving issues related to poor catalyst performance.
Caption: A logical flow for troubleshooting poor catalyst performance.
References
- 1. This compound|lookchem [lookchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
- 6. Selective Hydrogenolysis of Furfuryl Alcohol to Pentanediol over Pt Supported on MgO [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
refinement of workup procedures for pentane-2,3-diol isolation
This guide provides troubleshooting assistance and answers to frequently asked questions regarding the refinement of workup and isolation procedures for pentane-2,3-diol. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the isolation and purification of this compound.
Low Yield After Aqueous Workup/Extraction
Question: My reaction is complete, but I'm experiencing significant product loss during the initial aqueous extraction. What are the common causes and solutions?
Answer: Low recovery of this compound, a highly polar and water-soluble compound, is a frequent challenge.[1] The issue often stems from the diol's high affinity for the aqueous phase.
-
Inappropriate Solvent Choice: The selected organic solvent may not have a favorable partition coefficient for this compound.
-
Insufficient Salting-Out: The aqueous layer may not be saturated enough with salt to reduce the diol's solubility and drive it into the organic phase.
-
Emulsion Formation: Stable emulsions can trap the product at the interface, preventing clear separation.
-
Insufficient Number of Extractions: A single extraction is often inadequate for polar compounds. Multiple extractions with fresh solvent are necessary.
Recommended Actions:
-
Optimize Extraction Solvent: Switch to a more polar, water-immiscible solvent. While less polar solvents like ethyl acetate are common, consider alternatives like n-butanol or mixtures containing more polar components. The choice of solvent is critical for efficiently extracting diols.[2]
-
Employ the Salting-Out Technique: Before extraction, saturate the aqueous phase with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃). This increases the ionic strength of the aqueous layer, decreases the solubility of the diol, and promotes its transfer to the organic phase.
-
Perform Multiple Extractions: Instead of one large-volume extraction, perform 3-5 extractions with smaller volumes of organic solvent to maximize recovery.
-
Break Emulsions: If an emulsion forms, try adding brine, gently swirling the separatory funnel, or filtering the mixture through a pad of Celite.
Persistent Water Contamination in the Final Product
Question: After solvent removal, my isolated this compound is still wet. How can I effectively remove residual water?
Answer: Due to its hygroscopic nature and ability to form hydrogen bonds, removing the last traces of water from this compound can be difficult.
-
Ineffective Drying Agent: The drying agent used (e.g., MgSO₄, Na₂SO₄) may be insufficient or may not have been in contact with the organic solution long enough.
-
Azeotropic Removal: Water can form azeotropes with certain organic solvents, making its removal by simple evaporation challenging.[2][3]
Recommended Actions:
-
Use a High-Capacity Drying Agent: Use anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å), as they are more efficient at removing water than sodium sulfate (Na₂SO₄). Ensure the solution is stirred over the drying agent for an adequate amount of time (e.g., 15-30 minutes).
-
Azeotropic Distillation: If the product is dissolved in a suitable solvent (e.g., toluene), water can be removed by distillation. The toluene-water azeotrope will boil at a lower temperature, effectively removing the water.
-
High-Vacuum Drying: After initial solvent evaporation, place the product under a high vacuum (and potentially gentle heat) for several hours to remove final traces of water and volatile solvents.
Difficulty in Purification by Distillation
Question: I am trying to purify this compound by distillation, but the separation is poor, or I suspect decomposition. What should I do?
Answer: Distillation of diols can be problematic due to their high boiling points and potential for forming azeotropes with impurities.[2][3]
-
High Boiling Point: this compound has a relatively high boiling point, which can lead to thermal decomposition if distilled at atmospheric pressure.
-
Close-Boiling Impurities: Impurities with boiling points close to that of this compound will be difficult to separate by simple distillation.[2][3]
-
Azeotrope Formation: The diol may form azeotropes with residual solvents or impurities, preventing complete separation.[2]
Recommended Actions:
-
Vacuum Distillation: Always perform the distillation under reduced pressure (vacuum). This significantly lowers the boiling point, preventing thermal degradation.
-
Fractional Distillation: For separating close-boiling impurities, use a fractional distillation setup.[4][5] A column with a high surface area (e.g., packed with Raschig rings or Vigreux indentations) allows for multiple vaporization-condensation cycles, enriching the vapor in the more volatile component.[4][5]
-
Purity Analysis of Fractions: Collect multiple small fractions and analyze their purity by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the purest fractions.
Frequently Asked Questions (FAQs)
Q1: What are the best organic solvents for extracting this compound from an aqueous solution?
For effective extraction, a solvent should have a good partition coefficient for the diol while being immiscible with water. A comparative table of potential solvents is provided below.
| Solvent | Polarity Index | Water Solubility | Boiling Point (°C) | Comments |
| Ethyl Acetate | 4.4 | 8.3 g/100 mL | 77.1 | Commonly used, but may require significant salting-out for good recovery. |
| n-Butanol | 4.0 | 7.3 g/100 mL | 117.7 | Higher polarity improves diol extraction but has higher water miscibility. Can be effective in salting-out systems. |
| Methyl Isobutyl Ketone (MIBK) | 4.2 | 1.9 g/100 mL | 117 | Good balance of polarity and low water miscibility. Often a strong candidate for diol extraction. |
| Dichloromethane (DCM) | 3.1 | 1.3 g/100 mL | 39.6 | Effective but carries environmental and health concerns. Its high density causes it to be the bottom layer. |
Q2: How can I effectively remove colored impurities during the workup?
If your crude product is colored, activated carbon (charcoal) can be used. After the extraction and before final filtration and solvent evaporation, add a small amount of activated carbon to the organic solution, stir for 10-15 minutes, and then filter the solution through a pad of Celite to remove the carbon.
Q3: My compound co-elutes with impurities during column chromatography. How can I improve separation?
If standard silica gel chromatography fails, consider these options:
-
Change the Solvent System: Systematically vary the polarity of the mobile phase. Using a gradient elution (gradually increasing solvent polarity) often provides better separation than an isocratic (constant polarity) system.
-
Use a Different Stationary Phase: If impurities are very close in polarity, switch to a different stationary phase. Alumina (basic or neutral) or reverse-phase silica (C18) are common alternatives.
-
Derivatization: Temporarily protect the diol's hydroxyl groups (e.g., as silyl ethers or acetals). The resulting derivative will have a very different polarity, making it easier to separate from polar impurities. The protecting groups can be removed after purification.
Experimental Protocols & Workflows
Protocol 1: Optimized Liquid-Liquid Extraction
This protocol is designed to maximize the recovery of this compound from a typical aqueous reaction mixture.
-
Quenching and Neutralization: Cool the reaction mixture in an ice bath. Carefully quench any reactive reagents. Adjust the pH to neutral (~7) with a suitable acid or base.
-
Salting-Out: Add solid sodium chloride (NaCl) to the aqueous mixture with stirring until saturation is reached (some solid salt remains undissolved).
-
First Extraction: Transfer the saturated aqueous mixture to a separatory funnel. Add a volume of extraction solvent (e.g., MIBK or ethyl acetate) equal to about half the aqueous volume.
-
Mixing and Venting: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 1-2 minutes, venting periodically.
-
Separation: Allow the layers to fully separate. Drain the lower (aqueous) layer into a flask. Drain the upper (organic) layer into a separate collection flask.
-
Repeat Extractions: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 3-5) at least two more times with fresh organic solvent. Combine all organic extracts.
-
Drying: Add anhydrous magnesium sulfate (MgSO₄) to the combined organic extracts, swirl, and let stand for 20 minutes.
-
Filtration and Concentration: Filter the solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the crude this compound.
General Isolation and Purification Workflow
The following diagram illustrates the typical workflow for isolating and purifying this compound from a crude reaction mixture.
Troubleshooting Logic for Low Extraction Yield
This decision tree provides a logical path for diagnosing the cause of poor recovery during liquid-liquid extraction.
References
- 1. CAS 42027-23-6: 2,3-Pentanediol | CymitQuimica [cymitquimica.com]
- 2. US20120184783A1 - Process for the separation and purification of a mixed diol stream - Google Patents [patents.google.com]
- 3. US9227896B2 - Process for the separation and purification of a mixed diol stream - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Pentane-2,3-diol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The stereoisomeric composition of molecules is a critical attribute in the pharmaceutical and chemical industries, as enantiomers can exhibit distinct biological activities. Pentane-2,3-diol possesses two chiral centers, leading to the existence of four stereoisomers (two pairs of enantiomers). Consequently, the development and validation of robust analytical methods for the separation and quantification of these enantiomers are paramount for quality control and regulatory compliance. This guide provides a comparative overview of common analytical techniques for the chiral analysis of this compound, offering experimental protocols and performance data to aid in method selection and validation.
Data Presentation: Comparison of Analytical Techniques
The selection of an appropriate analytical method for the enantioselective analysis of this compound depends on various factors, including the required sensitivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Derivatization with NMR Spectroscopy |
| Principle | Separation of volatile enantiomers on a chiral stationary phase. | Separation of enantiomers on a chiral stationary phase in the liquid phase. | Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR signals. |
| Typical Stationary Phase | Cyclodextrin-based (e.g., Agilent CP-Cyclodextrin-B-2,3,6-M-19)[1] | Polysaccharide-based (e.g., Chiralpak IA, Chiralcel OD)[2][3] | Not applicable. |
| Derivatization | Not always required for diols.[1] | Generally not required. | Mandatory.[4][5][6][7] |
| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Refractive Index Detector (RID), UV (if derivatized)[2] | NMR Spectroscopy (¹H, ¹⁹F)[4][7] |
| Resolution | Generally provides high-resolution separation. | High resolution is achievable with appropriate column and mobile phase selection. | Depends on the chemical shift non-equivalence of the diastereomers.[5][6] |
| Analysis Time | Typically in the range of 20-30 minutes.[1] | Can vary from 15 to 40 minutes depending on the method. | Relatively fast for data acquisition, but sample preparation can be longer. |
| Advantages | High efficiency, suitable for volatile compounds. | Broad applicability, wide range of chiral stationary phases available.[3][8] | Provides structural information, no need for a reference standard of each enantiomer for ee determination.[5][6] |
| Limitations | The analyte must be volatile or amenable to derivatization to increase volatility. | Can be challenging for compounds lacking a chromophore for UV detection.[2] | Lower sensitivity compared to chromatographic methods, requires a chiral derivatizing agent. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound enantiomers using GC, HPLC, and NMR.
Chiral Gas Chromatography (GC) Method
This protocol is adapted from a method for the enantiomeric separation of underivatized diols[1].
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Agilent CP-Cyclodextrin-B-2,3,6-M-19, 25 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Hydrogen at a constant pressure of 70 kPa.
-
Injector: Split mode (split ratio 100:1), temperature 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 5 minutes.
-
Ramp: Increase to 150°C at a rate of 2°C/min.
-
-
Detector: FID at 275°C.
-
Sample Preparation: Prepare a 0.1% solution of this compound in methanol.
-
Injection Volume: 1 µL.
Chiral High-Performance Liquid Chromatography (HPLC) Method
This protocol is a systematic approach for developing a chiral separation method for diols without a UV chromophore, adapted from a guide for a similar compound[2].
-
Instrumentation: HPLC system with a Refractive Index Detector (RID).
-
Columns (for screening):
-
Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate))
-
-
Column Dimensions: 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase Screening:
-
Normal Phase: n-Hexane / Isopropanol mixtures (e.g., 90:10, 80:20 v/v).
-
Polar Organic Mode: Acetonitrile or Methanol.
-
Reversed-Phase: Water / Acetonitrile or Water / Methanol mixtures.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of racemic this compound in the initial mobile phase composition.
-
Injection Volume: 10 µL.
Chiral Derivatization and NMR Spectroscopy
This protocol is based on the use of a chiral boron agent for the enantiodiscrimination of diols[5][6].
-
Reagents:
-
Racemic this compound.
-
Chiral derivatizing agent (e.g., a chiral boric acid derivative).
-
Deuterated chloroform (CDCl₃) as the NMR solvent.
-
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of racemic this compound in CDCl₃.
-
Add the chiral derivatizing agent in a suitable molar ratio (e.g., 1:1.1 diol:derivatizing agent).
-
Allow the reaction to proceed to completion at room temperature. The formation of diastereomeric esters is typically rapid.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the resulting solution.
-
The enantiomers, now part of different diastereomeric complexes, should exhibit separate, well-resolved signals for specific protons.
-
-
Data Analysis:
-
Determine the enantiomeric excess (ee) by integrating the distinct signals corresponding to each diastereomer.
-
Mandatory Visualization
Diagrams are provided below to illustrate the experimental workflows and logical relationships in the analysis of this compound enantiomers.
Caption: Workflow for Chiral GC Analysis of this compound.
Caption: Workflow for Chiral HPLC Analysis of this compound.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]
- 7. Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. csfarmacie.cz [csfarmacie.cz]
comparative study of different synthetic routes to pentane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic methodologies for producing pentane-2,3-diol, a vicinal diol with applications in various chemical syntheses. The focus is on providing detailed experimental protocols, quantitative data for comparison, and a clear visualization of the synthetic pathways.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around two main strategies: the dihydroxylation of an alkene (2-pentene) and the reduction of a diketone (2,3-pentanedione). The choice of starting material and reaction conditions dictates the stereochemical outcome, leading to different stereoisomers of the final product. This compound has two chiral centers, allowing for the existence of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3S) and (2S,3R) isomers are a pair of enantiomers, while the (2R,3R) and (2S,3S) pair are also enantiomers. The relationship between a member of one pair and a member of the other is diastereomeric. When a synthesis results in a 50:50 mixture of enantiomers, it is termed a racemic mixture. A meso compound is an achiral compound that has chiral centers.
Comparative Analysis of Synthetic Routes
Two primary approaches for the synthesis of this compound are detailed below: the dihydroxylation of 2-pentene and the reduction of 2,3-pentanedione.
| Synthetic Route | Starting Material | Reagents | Stereochemistry | Yield | Reaction Time | Temperature (°C) |
| Syn-dihydroxylation | cis-2-Pentene | 1. OsO₄ (catalytic), NMO2. NaHSO₃/H₂O | syn-addition (meso) | High (typical) | Not specified | Room Temperature |
| Anti-dihydroxylation | trans-2-Pentene | 1. m-CPBA2. H₃O⁺ | anti-addition (meso) | Good (typical) | Not specified | Not specified |
| Syn-dihydroxylation | trans-2-Pentene | 1. Cold, dilute, basic KMnO₄ | syn-addition (racemic) | Moderate | Not specified | 0-5 |
| Anti-dihydroxylation | cis-2-Pentene | 1. Performic acid (HCO₃H) | anti-addition (racemic) | Good (typical) | Not specified | Not specified |
| Reduction | 2,3-Pentanedione | NaBH₄, CeCl₃ | Diastereoselective | High (typical) | Not specified | -78 to RT |
| Catalytic Hydrogenation | 2,3-Pentanedione | H₂, Raney Nickel | Diastereoselective | High (typical) | ~4-6 hours | 130 |
Experimental Protocols
Route 1: Dihydroxylation of 2-Pentene
The dihydroxylation of 2-pentene can be performed via either syn- or anti-addition pathways, leading to different stereoisomers of this compound depending on the geometry of the starting alkene.
1.1 Syn-dihydroxylation of cis-2-Pentene (yielding meso-pentane-2,3-diol)
This method utilizes osmium tetroxide as a catalyst to achieve syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond.
-
Materials: cis-2-Pentene, N-methylmorpholine N-oxide (NMO), osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in t-butanol), acetone, water, sodium bisulfite (NaHSO₃), magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve cis-2-pentene and NMO (1.1 equivalents) in a mixture of acetone and water (10:1 v/v).
-
To this solution, add a catalytic amount of OsO₄ solution dropwise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or GC).
-
Quench the reaction by adding a saturated aqueous solution of NaHSO₃ and stir for 30 minutes.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain meso-pentane-2,3-diol.
-
1.2 Anti-dihydroxylation of trans-2-Pentene (yielding meso-pentane-2,3-diol)
This two-step procedure involves the formation of an epoxide followed by acid-catalyzed ring-opening to achieve anti-dihydroxylation.
-
Materials: trans-2-Pentene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), aqueous acid (e.g., dilute H₂SO₄).
-
Procedure:
-
Dissolve trans-2-pentene in DCM and cool the solution in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting alkene is consumed.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate to obtain the crude epoxide.
-
To the crude epoxide, add a mixture of water and a catalytic amount of acid.
-
Heat the mixture gently and stir until the epoxide is consumed.
-
Neutralize the reaction with a mild base and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield meso-pentane-2,3-diol.
-
1.3 Syn-dihydroxylation of trans-2-Pentene (yielding a racemic mixture of (2R,3R)- and (2S,3S)-pentane-2,3-diol)
This method employs cold, dilute, and basic potassium permanganate for the syn-dihydroxylation.[1]
-
Materials: trans-2-Pentene, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), water, ethanol.
-
Procedure:
-
Dissolve trans-2-pentene in a mixture of ethanol and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled, dilute aqueous solution of KMnO₄ containing NaOH while maintaining the temperature below 5 °C. The purple color of the permanganate should disappear as it reacts.
-
Once the reaction is complete (persistent purple color), quench it by adding a small amount of sodium bisulfite.
-
Filter the brown manganese dioxide precipitate.
-
Evaporate the ethanol from the filtrate and extract the aqueous layer with an organic solvent.
-
Dry the organic extract and concentrate to obtain the racemic mixture of this compound.
-
1.4 Anti-dihydroxylation of cis-2-Pentene (yielding a racemic mixture of (2R,3S)- and (2S,3R)-pentane-2,3-diol)
This procedure utilizes an in-situ generated peroxyacid for the epoxidation, followed by ring-opening.
-
Materials: cis-2-Pentene, hydrogen peroxide (H₂O₂), formic acid (HCOOH).
-
Procedure:
-
To a solution of cis-2-pentene in a suitable solvent, add formic acid.
-
Slowly add hydrogen peroxide to the mixture at a controlled temperature.
-
Stir the reaction until the epoxidation is complete.
-
The formic acid will then catalyze the ring-opening of the in-situ formed epoxide.
-
After the reaction is complete, neutralize the mixture with a base.
-
Extract the product, dry the organic layer, and concentrate to yield the racemic mixture of this compound.
-
Route 2: Reduction of 2,3-Pentanedione
The reduction of the diketone 2,3-pentanedione offers another pathway to this compound. The stereochemical outcome of this reaction is dependent on the reducing agent and reaction conditions.
2.1 Diastereoselective Reduction with Sodium Borohydride
The use of a mild reducing agent like sodium borohydride, often in the presence of a Lewis acid like cerium(III) chloride (Luche reduction), can afford diastereoselectivity.[2][3]
-
Materials: 2,3-Pentanedione, sodium borohydride (NaBH₄), cerium(III) chloride heptahydrate (CeCl₃·7H₂O), methanol.
-
Procedure:
-
Dissolve 2,3-pentanedione and CeCl₃·7H₂O in methanol and cool the solution to -78 °C.
-
Add NaBH₄ portion-wise to the stirred solution.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quench the reaction by adding a few drops of acetic acid.
-
Remove the methanol under reduced pressure and partition the residue between water and an organic solvent.
-
Extract the aqueous layer, combine the organic layers, dry, and concentrate.
-
Purify the product by column chromatography to isolate the diastereomeric diols. The ratio of diastereomers will depend on the specific conditions.
-
2.2 Catalytic Hydrogenation
Catalytic hydrogenation over a metal catalyst like Raney Nickel is an effective method for the reduction of ketones.[4]
-
Materials: 2,3-Pentanedione, Raney Nickel catalyst, ethanol, hydrogen gas.
-
Procedure:
-
In a high-pressure autoclave, place a solution of 2,3-pentanedione in ethanol.
-
Carefully add a catalytic amount of Raney Nickel under an inert atmosphere.
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 7 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 130 °C) and stir vigorously for 4-6 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.
-
Filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure to obtain the this compound product. The diastereomeric ratio will depend on the catalyst and conditions used.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes described.
Caption: Synthetic pathways to this compound.
Conclusion
The synthesis of this compound can be achieved through two primary routes: dihydroxylation of 2-pentene and reduction of 2,3-pentanedione. The choice of method depends on the desired stereoisomer and the available starting materials and reagents. Dihydroxylation offers excellent stereochemical control based on the geometry of the starting alkene and the choice of syn- or anti-addition reagents. The reduction of 2,3-pentanedione provides a direct route to a mixture of diastereomers, which may require further separation. The experimental protocols provided herein offer a starting point for the synthesis and further optimization of these valuable chemical intermediates.
References
A Comparative Guide to Confirming the Absolute Configuration of Pentane-2,3-diol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern analytical techniques for the unambiguous determination of the absolute configuration of pentane-2,3-diol stereoisomers. As a molecule with two stereocenters, this compound can exist as four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The precise elucidation of the absolute configuration of these stereoisomers is critical in various fields, including asymmetric synthesis and pharmaceutical development, where stereochemistry dictates biological activity.
This document outlines the experimental protocols and presents comparative data for three principal methods: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's method, and Vibrational Circular Dichroism (VCD) Spectroscopy.
Comparison of Analytical Techniques
| Technique | Principle | Advantages | Limitations | Sample Requirement |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Provides unambiguous, definitive absolute configuration. | Requires a single crystal of suitable quality and size, which can be challenging to obtain. | Solid, crystalline material. |
| NMR (Mosher's Method) | Derivatization of the diol with a chiral agent (e.g., MTPA) to form diastereomers, which exhibit distinct NMR chemical shifts. | Applicable to soluble compounds in solution; does not require crystallization. | Indirect method; requires successful derivatization and careful NMR analysis. Can be complex for molecules with multiple chiral centers. | Soluble compound, typically in milligram quantities. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Applicable to a wide range of chiral molecules in solution, including those without a UV chromophore. Highly sensitive to stereochemistry. | Requires specialized instrumentation and comparison with quantum chemical calculations for absolute configuration assignment. | Soluble compound, typically in milligram quantities. |
Experimental Protocols
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of chiral molecules, provided a suitable crystal can be grown.
Methodology:
-
Crystal Growth: Grow a single crystal of an enantiomerically pure this compound stereoisomer. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. If the diol is a liquid, derivatization to a solid crystalline derivative may be necessary.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam.
-
Structure Solution and Refinement: The diffraction pattern is recorded, and the intensities of the reflections are measured. The crystal structure is solved using direct methods or Patterson methods and refined using least-squares procedures.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects. The Flack parameter is a key indicator; a value close to 0 for a given configuration confirms its correctness.
Data Presentation:
The crystallographic data for a hypothetical crystal of (2R,3R)-pentane-2,3-diol derivative are presented below.
| Parameter | Value |
| Chemical Formula | C₅H₁₂O₂ (or derivative) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 8.95, 10.40, 13.81 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1285.5 |
| Z | 4 |
| Temperature (K) | 100 |
| Wavelength (Å) | 1.54178 (Cu Kα) |
| Flack Parameter | 0.05(7) |
NMR Spectroscopy: The Mosher's Method
The Mosher's method is a powerful NMR technique for determining the absolute configuration of secondary alcohols by converting them into diastereomeric esters using a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).
Methodology:
-
Derivatization: React the enantiomerically enriched this compound with both (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in separate reactions to form the corresponding bis-(S)-MTPA and bis-(R)-MTPA esters.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.
-
Data Analysis: Assign the proton signals for both esters. Calculate the chemical shift differences (Δδ) for the protons near the chiral centers using the formula: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).
-
Configuration Assignment: Based on the established model for MTPA esters, positive Δδ values for protons on one side of the MTPA plane and negative values on the other side allow for the determination of the absolute configuration of the alcohol centers.
Data Presentation:
The following table shows hypothetical ¹H NMR data for the bis-MTPA esters of a this compound stereoisomer.
| Proton | δ (S-MTPA ester) (ppm) | δ (R-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-2 | 5.25 | 5.20 | +0.05 |
| H-3 | 5.15 | 5.22 | -0.07 |
| H-4 (CH₂) | 1.60 | 1.68 | -0.08 |
| H-5 (CH₃) | 0.95 | 1.05 | -0.10 |
| C1-H₃ | 1.20 | 1.15 | +0.05 |
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the difference in the absorption of left and right circularly polarized infrared light. This technique is highly sensitive to the stereochemical structure of a molecule. The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations.
Methodology:
-
Sample Preparation: Prepare a solution of the enantiomerically pure this compound stereoisomer in a suitable solvent (e.g., CDCl₃).
-
VCD Spectrum Acquisition: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the theoretical VCD and IR spectra for one of the enantiomers (e.g., (2R,3R)-pentane-2,3-diol).
-
Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good agreement in the signs and relative intensities of the VCD bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is the opposite of the one used in the calculation.
Data Presentation:
| Vibrational Mode | Experimental IR (cm⁻¹) | Experimental VCD (ΔA x 10⁻⁵) | Calculated IR (cm⁻¹) | Calculated VCD (ΔA x 10⁻⁵) |
| C-O stretch | 1050 | -5.2 | 1048 | -4.8 |
| C-H bend | 1380 | +2.1 | 1375 | +2.5 |
| O-H bend | 1450 | -1.5 | 1455 | -1.2 |
| C-H stretch | 2980 | +3.8 | 2975 | +4.1 |
Note: The data presented is for (2R,3R)-butane-2,3-diol and serves as an illustrative example.[1]
Visualization of Experimental Workflows
References
A Comparative Guide to Chiral Diols in Asymmetric Catalysis: Highlighting a Data Gap for Pentane-2,3-Diol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the selection of a chiral ligand is a critical parameter that dictates the stereochemical outcome of a reaction. Chiral diols have emerged as a versatile and powerful class of ligands and catalysts, enabling the synthesis of enantiomerically enriched molecules with applications ranging from pharmaceuticals to materials science. Well-established diols such as those derived from binaphthyl (e.g., BINOL) and tartaric acid (e.g., TADDOL) have demonstrated remarkable efficacy in a wide array of transformations. However, the exploration of simpler, acyclic chiral diols as potentially more economical and readily accessible alternatives is an ongoing area of research.
This guide provides a comparative overview of the performance of established chiral diols in key asymmetric catalytic reactions. Notably, a comprehensive literature search reveals a significant lack of published data on the catalytic application of pentane-2,3-diol. While its structural simplicity makes it an intriguing candidate, its performance in asymmetric catalysis remains largely unexplored. This document aims to provide a benchmark by summarizing the capabilities of well-documented chiral diols, thereby highlighting the existing data gap and suggesting a direction for future investigations into the potential of this compound and its analogues.
Performance in Asymmetric Catalysis: A Comparative Overview
To objectively assess the performance of different chiral diols, we will focus on two benchmark reactions in asymmetric catalysis: the enantioselective reduction of prochiral ketones and the asymmetric Diels-Alder reaction. The data presented below is compiled from various sources and serves to illustrate the typical performance of these established ligands.
Asymmetric Reduction of Prochiral Ketones
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral diols are often used to modify hydride reagents or as ligands for metal-based catalysts to induce stereoselectivity.
| Chiral Diol | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-BINOL | Ru(II)-TsDPEN | Acetophenone | 100 | 96 | [1] |
| TADDOL | Not specified | Acetophenone | - | - | Data not available |
| Hydrobenzoin | Not specified | Acetophenone | - | - | Data not available |
| This compound | Not specified | Acetophenone | - | - | Data not available |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems, and its asymmetric variant allows for the stereocontrolled synthesis of complex chiral molecules. Chiral diols can act as Lewis acids in combination with metals to catalyze these reactions with high enantioselectivity.
| Chiral Diol | Catalyst System | Diene | Dienophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (R)-H8-BINOL | Bimetallic complex | 4-methyl-2,4-pentadienol | Methyl acrylate | 83 | 52 | [2] |
| TADDOL | Hydrogen Bonding | Aminosiloxydiene | Methacrolein | Good | up to 92 | [3][4] |
| Hydrobenzoin | Not specified | - | - | - | - | Data not available |
| This compound | Not specified | - | - | - | - | Data not available |
Note: The reaction conditions and substrates for the BINOL and TADDOL examples are different, precluding a direct head-to-head comparison. Data for hydrobenzoin and this compound in this context is not available in the reviewed literature.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and adaptation of catalytic methods. Below are representative protocols for the asymmetric reactions discussed.
Asymmetric Hydrogenation of Acetophenone using a Chiral Ru(II)-BINOL Derivative Catalyst
Catalyst: [Ru(OSO2CF3){(S,S)-TsNCH(C6H5)CH(C6H5)NH2}(η6-p-cymene)]
Procedure: The hydrogenation of acetophenone is carried out in methanol. The chiral Ru(II) catalyst, a derivative of BINOL, is used to achieve high enantioselectivity. The reaction proceeds through a metal-ligand bifunctional mechanism, where the reduction occurs in the outer coordination sphere of an 18-electron RuH intermediate. The turnover rate is influenced by hydrogen pressure and the acidity/basicity of the medium. Under optimized conditions, this method can yield (S)-1-phenylethanol with 100% conversion and 96% ee.[1]
TADDOL-Catalyzed Asymmetric Diels-Alder Reaction
Catalyst: α,α,α′,α′-Tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL)
Procedure: To a solution of TADDOL (0.1 mmol) and methacrolein (0.5 mmol) in toluene (0.75 ml) cooled to –80°C, aminosiloxydiene (1.00 mmol) is added. The reaction mixture is stirred for 48 hours. Following the reaction, the intermediate adduct is treated with a workup protocol, for instance, with excess HF in acetonitrile to afford the aldehyde product, which can be isolated by silica gel chromatography. This method has been shown to produce cycloadducts in good yields and with high enantioselectivities (up to 92% ee).[3][4]
Visualizing Catalytic Concepts
To better understand the principles of asymmetric catalysis using chiral diols, the following diagrams illustrate key concepts.
References
- 1. Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Diels-Alder reactions catalyzed by hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Determination of Enantiomeric Purity of Pentane-2,3-diol by HPLC and GC
For researchers, scientists, and professionals in drug development, the accurate determination of the enantiomeric purity of chiral molecules like pentane-2,3-diol is critical. This compound possesses two chiral centers, resulting in four possible stereoisomers ((2R,3R), (2S,3S), (2R,3S), and (2S,3R)). The separation and quantification of these enantiomers are essential for understanding their distinct biological activities and for quality control in asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful analytical techniques for this purpose. This guide provides a comparative overview of these methods, supported by experimental data and detailed protocols for the analysis of this compound and similar compounds.
Comparison of HPLC and GC for Enantiomeric Analysis
The choice between HPLC and GC for determining the enantiomeric purity of this compound depends on several factors, including the volatility of the analyte, the need for derivatization, instrument availability, and the desired analytical parameters such as resolution, sensitivity, and analysis time.
| Feature | HPLC with Chiral Stationary Phase (CSP) | GC with Chiral Stationary Phase (CSP) |
| Principle | Separation is based on the differential interaction of enantiomers with a chiral stationary phase under a liquid mobile phase. | Separation is based on the differential interaction of volatile enantiomers with a chiral stationary phase under a gaseous mobile phase.[1] |
| Analyte Volatility | Suitable for non-volatile and thermally sensitive compounds.[2] | Requires the analyte to be volatile or to be made volatile through derivatization.[3] |
| Derivatization | Often not required, allowing for direct analysis. Can be used to enhance detection.[4] | May be necessary to improve volatility and peak shape.[4][5] |
| Instrumentation | Requires an HPLC system with a chiral column and a suitable detector (e.g., UV, RI). | Requires a GC system with a chiral column and a detector (e.g., FID, MS). |
| Resolution | Generally provides good to excellent resolution, highly dependent on the choice of CSP and mobile phase.[6] | Capillary GC columns offer very high efficiency, leading to sharp peaks and excellent resolution.[2] |
| Sensitivity | Detector-dependent. UV detectors are common but require a chromophore. Refractive Index (RI) detectors can be used for analytes without a chromophore. | Flame Ionization Detectors (FID) provide high sensitivity for organic compounds. Mass Spectrometry (MS) offers high sensitivity and structural information.[7] |
| Analysis Time | Typically in the range of 10-60 minutes.[8] | Generally faster than HPLC, with run times often under 30 minutes.[8] |
| Solvent Consumption | Uses significant amounts of organic solvents, which can be costly and generate waste.[1] | Uses a carrier gas (e.g., helium, hydrogen), which is more economical.[8] |
Experimental Protocols
HPLC Method for Enantiomeric Purity of this compound
This protocol is based on a systematic approach for the chiral separation of aliphatic diols.[9]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Refractive Index Detector (RID) or UV-Vis detector (if derivatized).
Chromatographic Conditions:
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a Daicel CHIRALCEL® or CHIRALPAK® column (e.g., CHIRALPAK AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) n-hexane:isopropanol. The ratio can be optimized to improve resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Analyte Preparation: Prepare a 1.0 mg/mL solution of racemic this compound in the mobile phase.
Procedure:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic this compound standard to determine the retention times of the enantiomers.
-
Optimize the separation by adjusting the percentage of the alcohol modifier in the mobile phase. A lower percentage of the modifier generally leads to longer retention times and potentially better resolution.
-
Inject the sample solution to be analyzed and determine the peak areas for each enantiomer.
-
Calculate the enantiomeric purity (or enantiomeric excess, ee%) using the peak areas.
GC Method for Enantiomeric Purity of this compound
This protocol is adapted from methods for the chiral separation of underivatized diols.[10]
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a chiral capillary column.
Chromatographic Conditions:
-
Chiral Column: A cyclodextrin-based chiral capillary column, such as an Agilent CP-Cyclodextrin-B-2,3,6-M-19 (25 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Hydrogen or Helium, at a constant flow or pressure.
-
Injector Temperature: 250°C.
-
Detector Temperature: 275°C.
-
Oven Temperature Program: Start at 80°C, hold for 5 minutes, then ramp up to 150°C at a rate of 2°C/min.
-
Injection: 1 µL, with a split ratio of 100:1.
-
Analyte Preparation: Prepare a 0.1% solution of this compound in methanol.
Procedure:
-
Condition the column according to the manufacturer's instructions.
-
Inject a solvent blank to ensure no interfering peaks are present.
-
Inject the racemic this compound standard to identify the retention times of the enantiomers.
-
Optimize the temperature program if necessary to improve separation.
-
Inject the sample solution and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric purity based on the peak areas.
Data Presentation
The following table presents illustrative data for the chiral separation of a similar diol, 2,3-butanediol, to demonstrate the expected performance of the methods.[10] Actual retention times and resolution for this compound will vary depending on the specific conditions and column used.
| Parameter | HPLC Method (Illustrative) | GC Method (Illustrative for 2,3-butanediol)[10] |
| Analyte | This compound | 2,3-Butanediol |
| Column | Polysaccharide-based CSP | CP-Cyclodextrin-B-2,3,6-M-19 |
| Retention Time (Enantiomer 1) | ~ 12 min | ~ 10.5 min |
| Retention Time (Enantiomer 2) | ~ 14 min | ~ 10.8 min |
| Resolution (Rs) | > 1.5 | > 1.5 |
Workflow for Determination of Enantiomeric Purity
Caption: A generalized workflow for the determination of enantiomeric purity using HPLC or GC.
Conclusion
Both HPLC and GC are highly effective techniques for determining the enantiomeric purity of this compound.
-
Chiral GC often provides faster analysis times and higher resolution due to the efficiency of capillary columns.[2][8] It is particularly well-suited for volatile compounds or those that can be easily derivatized.[4]
-
Chiral HPLC is more versatile for less volatile or thermally sensitive compounds and often allows for direct analysis without derivatization.[2] The wide variety of available chiral stationary phases provides ample opportunity for method development for a broad range of molecules.[6]
The selection of the optimal method will be guided by the specific requirements of the analysis, including sample properties, throughput needs, and available instrumentation. The protocols and comparative data presented in this guide offer a solid foundation for developing a robust and reliable method for the enantioselective analysis of this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
A Comparative Guide to the Characterization of Pentane-2,3-diol and Its Alternatives in Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties, spectroscopic data, and functional characteristics of pentane-2,3-diol and two common alternatives, propylene glycol (propane-1,2-diol) and butane-2,3-diol. These short-chain aliphatic diols are frequently utilized in pharmaceutical and cosmetic formulations as solvents, humectants, emollients, and preservative boosters. The following data and protocols are intended to assist researchers and formulation scientists in selecting the appropriate diol for their specific drug development needs.
Physicochemical Properties
A summary of key physicochemical properties is presented in Table 1. These parameters are crucial for predicting the behavior of these diols in various formulations and their compatibility with other excipients.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Propylene Glycol (Propane-1,2-diol) | Butane-2,3-diol |
| Molecular Formula | C₅H₁₂O₂[1][2] | C₃H₈O₂[3][4] | C₄H₁₀O₂[5] |
| Molecular Weight ( g/mol ) | 104.15[1][2] | 76.09[3][6] | 90.12[5] |
| CAS Number | 42027-23-6[1][7] | 57-55-6[3][4] | 513-85-9[5] |
| Appearance | Colorless, viscous liquid | Colorless, viscous liquid[3][4] | Colorless, viscous liquid[5] |
| Boiling Point (°C) | 187.6[1][2] | 188.2[3][4] | 183-184[8][9] |
| Melting Point (°C) | 50.86 (estimate)[1][2] | -59[3][4] | 25[5] |
| Density (g/cm³ at 20°C) | 0.974[1][2] | 1.036[3][4] | 1.002[5] |
| Solubility in Water | Soluble[10] | Miscible[3][4] | Miscible[5] |
| Solubility in Organic Solvents | Soluble | Miscible with acetone, chloroform, ethanol[3][4] | Soluble in ethanol and acetone[5] |
| Viscosity (mPa·s at 25°C) | Data not readily available | ~40-56[11] | Data not readily available |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and quality control of pharmaceutical excipients. This section provides an overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the three diols.
Table 2: Comparison of Spectroscopic Data
| Spectrum | This compound (Predicted) | Propylene Glycol (Propane-1,2-diol) | Butane-2,3-diol |
| ¹H NMR (ppm) | ~0.9 (t, 3H, -CH₃), ~1.1 (d, 3H, -CH(OH)CH₃), ~1.4 (q, 2H, -CH₂-), ~3.4-3.8 (m, 2H, -CH(OH)-) | ~1.1 (d, 3H, -CH₃), ~3.4 (dd, 1H, -CH₂-), ~3.6 (dd, 1H, -CH₂-), ~3.9 (m, 1H, -CH(OH)-) | ~1.1 (d, 6H, -CH₃), ~3.6 (m, 2H, -CH(OH)-) |
| ¹³C NMR (ppm) | ~10 (-CH₃), ~20 (-CH(OH)CH₃), ~30 (-CH₂-), ~70-75 (-CH(OH)-) | ~19 (-CH₃), ~67 (-CH₂OH), ~68 (-CH(OH)-) | ~18 (-CH₃), ~72 (-CH(OH)-) |
| IR (cm⁻¹) | ~3300 (br, O-H), ~2960 (C-H), ~1050 (C-O) | ~3300 (br, O-H), ~2960 (C-H), ~1040 (C-O) | ~3350 (br, O-H), ~2970 (C-H), ~1120 (C-O) |
Functional Properties
The functional properties of these diols, such as their antimicrobial efficacy, are critical for their application in preserving pharmaceutical and cosmetic products.
Table 3: Comparison of Functional Properties
| Property | This compound | Propylene Glycol (Propane-1,2-diol) | Butane-2,3-diol |
| Antimicrobial Activity | Expected to have antimicrobial properties similar to other short-chain diols. Specific data is not readily available. | Effective against a broad spectrum of microorganisms, including bacteria and fungi.[6][12][13][14][15] Often used as a preservative or as part of a preservative system. | Possesses antibacterial and antifungal properties.[16][17][18] Meso-2,3-butanediol has been shown to have excellent antibacterial activity.[17][18] |
Experimental Protocols
Detailed methodologies for key characterization experiments are provided below.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural verification and purity assessment.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Deuterium oxide - D₂O, or Chloroform-d - CDCl₃)
-
Pipettes
-
Sample of diol
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the diol sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument to optimize the magnetic field homogeneity.
-
Tune the probe for the appropriate nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS or the residual solvent peak).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-100 ppm).
-
A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain an infrared spectrum to identify functional groups and confirm the identity of the compound.
Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Sample of diol
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of the liquid diol sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range is typically 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks corresponding to characteristic functional group vibrations (e.g., O-H stretch, C-H stretch, C-O stretch).
-
Viscosity Measurement
Objective: To determine the dynamic viscosity of the diol, a key parameter for formulation development.
Materials:
-
Rotational viscometer or rheometer
-
Temperature-controlled sample holder
-
Appropriate measuring spindle/geometry
-
Sample of diol
Procedure:
-
Instrument Setup:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Set the desired temperature for the measurement (e.g., 25 °C).
-
-
Sample Loading:
-
Place a sufficient amount of the diol sample into the sample holder to immerse the measuring spindle to the correct depth.
-
-
Measurement:
-
Allow the sample to equilibrate to the set temperature.
-
Start the rotation of the spindle at a defined shear rate or a range of shear rates.
-
Record the torque required to rotate the spindle, which is then converted to a viscosity value by the instrument's software.
-
Perform measurements at multiple shear rates to assess if the fluid is Newtonian.
-
Visualizations
Experimental Workflow for Diol Characterization
Caption: Workflow for the characterization and comparison of diols.
Logical Relationship in Formulation Development
Caption: Influence of diol properties on formulation performance.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. Propylene glycol - Wikipedia [en.wikipedia.org]
- 4. Propylene_glycol [chemeurope.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Antibacterial activity of propylene glycol against Staphylococcus aureus and Staphylococcus epidermidis in neutral and mild acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3-Pentanediol [webbook.nist.gov]
- 8. 2,3-butane diol, 513-85-9 [thegoodscentscompany.com]
- 9. 2,3-Butanediol CAS#: 513-85-9 [m.chemicalbook.com]
- 10. 2,3-Pentanediol (CAS 42027-23-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. univarsolutions.com [univarsolutions.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Antibacterial and antifungal properties of propylene glycol, hexylene glycol, and 1,3-butylene glycol in vitro. | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 14. Bactericidal activity of propylene glycol, glycerine, polyethylene glycol 400, and polyethylene glycol 1000 against selected microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibacterial and antifungal properties of propylene glycol, hexylene glycol, and 1,3-butylene glycol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. EP3195851A1 - Composition containing meso-2,3-butanediol - Google Patents [patents.google.com]
- 18. KR20160046638A - Antibacterial Composition containing meso-2,3-butanediol - Google Patents [patents.google.com]
Comparative Analysis of Catalytic Systems for Pentane-2,3-diol Production
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in Pentane-2,3-diol Synthesis
The production of vicinal diols, such as this compound, is of significant interest in the chemical and pharmaceutical industries due to their utility as chiral building blocks and fine chemical intermediates. The catalytic hydrogenation of α-diketones, specifically 2,3-pentanedione, represents a primary pathway to synthesize this compound. This guide provides a comparative analysis of various catalytic systems employed for this transformation, focusing on performance metrics, experimental protocols, and reaction pathways to aid researchers in catalyst selection and process optimization.
Performance Comparison of Catalytic Systems
The efficiency of this compound production is highly dependent on the catalyst employed, influencing conversion, selectivity, and diastereoselectivity. Below is a summary of the performance of different heterogeneous catalysts in the hydrogenation of 2,3-pentanedione.
| Catalyst | Support | Substrate | Temp. (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity to this compound (%) | Diastereomeric Ratio (meso:dl) |
| Raney® Nickel | - | 2,3-Pentanedione | 130 | 7 | 4-6 | High (implied) | Not specified | Not specified |
| Ru/C | Carbon | Cyclopentane-1,3-dione | 120 | 50 | 2 | >99 | 78 (to Diol) | 7:3 (cis:trans) |
| Pt/MgO | MgO | Furfuryl Alcohol | 160 | 10 | 10 | 100 | 59.4 (to 1,2-Pentanediol) | Not applicable |
| Rh/C | Carbon | Various | 25-50 | 1-2 (in situ H₂) | 2-30 | High (implied) | High (implied) | Not specified |
| Pd/Al₂O₃ | Alumina | 2,3-Butanedione | Not specified | 10-40 | Not specified | High (implied) | High (to Acetoin) | Not applicable |
Note: Direct comparative data for the hydrogenation of 2,3-pentanedione across a wide range of catalysts is limited in publicly available literature. The data presented for Ru/C and Pt/MgO are for analogous substrates and provide an indication of catalyst activity for diol synthesis. Raney Nickel and Rh/C are known to be effective for general ketone hydrogenation.[1][2][3][4][5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of catalytic studies. The following are representative experimental protocols for the hydrogenation of α-diketones.
General Procedure for Hydrogenation of 2,3-Pentanedione using a Heterogeneous Catalyst (e.g., Raney® Nickel, Ru/C, Pt/C, Rh/C)
This protocol is a generalized procedure based on standard hydrogenation practices.[1][7]
Materials:
-
2,3-Pentanedione
-
Heterogeneous catalyst (e.g., 5 wt% Ru/C, Raney® Nickel slurry in water)
-
Solvent (e.g., isopropanol, ethanol, water)[2]
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls
-
Hydrogen gas (high purity)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Catalyst Loading: The autoclave is opened, and a weighed amount of the catalyst (typically 1-10 wt% relative to the substrate) is charged into the reactor vessel. For pyrophoric catalysts like Raney Nickel, this should be done under a blanket of solvent to prevent ignition.
-
Substrate and Solvent Addition: The substrate, 2,3-pentanedione, and the solvent are added to the reactor.
-
Reactor Sealing and Purging: The reactor is securely sealed. To remove air, the reactor is purged several times by pressurizing with an inert gas (e.g., nitrogen to 5-10 bar) and then venting. This is repeated 3-5 times.
-
Hydrogenation: The reactor is then purged with hydrogen gas in a similar manner. After the final purge, the reactor is pressurized with hydrogen to the desired reaction pressure (e.g., 7-50 bar).[3][5]
-
Reaction: The stirring is initiated, and the reactor is heated to the target reaction temperature (e.g., 120-130 °C).[3][5] The reaction is allowed to proceed for the specified duration (e.g., 2-6 hours), during which hydrogen uptake may be monitored.
-
Cooling and Depressurization: After the reaction time has elapsed, the heater is turned off, and the reactor is allowed to cool to room temperature. The excess hydrogen pressure is then carefully vented.
-
Product Recovery and Analysis: The reactor is opened, and the reaction mixture is filtered to separate the heterogeneous catalyst. The filtrate, containing the product this compound, is then analyzed by techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine conversion, selectivity, and diastereoselectivity.
Reaction Pathways and Experimental Workflows
The production of this compound primarily involves the hydrogenation of 2,3-pentanedione. This process can be visualized as a sequential reduction of the two ketone functionalities.
A typical experimental workflow for screening and optimizing a catalytic system for this reaction is outlined below.
References
Validating the Efficacy of Pentane-2,3-diol as a Chiral Precursor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral precursor is paramount to achieving desired stereochemical outcomes. While established C2-symmetric diols like BINOL and TADDOL have demonstrated broad utility, the exploration of simpler, more readily accessible chiral building blocks remains a significant area of interest. This guide provides a comparative analysis of pentane-2,3-diol, a simple vicinal diol, against these well-established alternatives.
Section 1: this compound - A Chiral Precursor with Untapped Potential
This compound is a vicinal diol with two stereogenic centers, making it a potential candidate for use as a chiral ligand or auxiliary in asymmetric synthesis.[1][2][3] Its simple, acyclic, and flexible structure offers a different steric and electronic environment compared to the rigid backbones of more complex diols.
Potential Applications:
-
Chiral Ligands for Metal-Catalyzed Reactions: The two hydroxyl groups can coordinate to a metal center, creating a chiral environment that can influence the stereochemical course of a reaction.
-
Chiral Auxiliaries: Temporarily attaching this compound to a prochiral substrate can direct the stereoselective attack of a reagent.
-
Organocatalysis: The diol functionality can participate in hydrogen bonding interactions, potentially acting as a chiral Brønsted acid or in bifunctional catalysis.
The primary challenge in utilizing simple, flexible diols like this compound is overcoming the potential for conformational ambiguity, which can lead to lower enantioselectivity compared to rigid C2-symmetric ligands. However, its simplicity and potential for cost-effective synthesis make it an intriguing target for investigation.
Section 2: Established Alternatives: BINOL and TADDOL
A meaningful evaluation of this compound necessitates a comparison with the current "gold standards" in C2-symmetric chiral diols: BINOL and TADDOL.[4]
1,1'-Bi-2-naphthol (BINOL)
BINOL is an axially chiral diol renowned for its rigid C2-symmetric framework, which creates a well-defined chiral pocket. This rigidity is crucial for inducing high levels of enantioselectivity in a wide range of reactions.[4][5]
Key Applications and Performance:
| Reaction Type | Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield (%) |
| Asymmetric Aldol Reaction | (S)-BINOL / Ti(OiPr)₄ | Benzaldehyde + Silyl Ketene Acetal | β-Hydroxy Carbonyl | Up to 98% | High |
| Diels-Alder Reaction | (R)-BINOL / Zn(OTf)₂ | Cyclopentadiene + Dienophile | Cycloadduct | >95% | Good to Excellent |
| Asymmetric Reduction | (R)-BINOL / LiAlH₄ | Aromatic Ketones | Chiral Secondary Alcohols | Up to 99% | High |
α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL)
Derived from tartaric acid, TADDOLs are highly versatile chiral diols with a C2-symmetric backbone. Their steric bulk and well-defined chiral environment make them effective in a variety of asymmetric transformations.[5]
Key Applications and Performance:
| Reaction Type | Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield (%) |
| Nucleophilic Addition | TADDOL / Ti(OiPr)₄ | Aldehydes + Diethylzinc | Chiral Secondary Alcohols | >98% | High |
| Asymmetric Cyanosilylation | TADDOL derivative / Ti(OiPr)₄ | Aldehydes | Cyanohydrins | Up to 95% | Good |
| [2+2] Cycloaddition | TADDOL / Lewis Acid | Ketenes + Aldehydes | β-Lactones | High | Good |
Section 3: Experimental Protocols
While specific protocols for this compound are not established, the following general methodologies for the synthesis of vicinal diols and their application as chiral ligands can serve as a starting point for investigation.
Synthesis of Chiral Vicinal Diols via Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a powerful method for the synthesis of chiral vicinal diols from prochiral olefins.[6]
General Protocol:
-
Preparation of the AD-mix: Commercially available AD-mix-α or AD-mix-β, containing the chiral ligand, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄, is used.
-
Reaction Setup: The olefin is dissolved in a suitable solvent system (e.g., t-BuOH/H₂O).
-
Reaction Execution: The AD-mix is added to the olefin solution at a low temperature (typically 0 °C) and stirred vigorously.
-
Work-up: The reaction is quenched with a reducing agent (e.g., Na₂SO₃). The product is then extracted with an organic solvent, dried, and purified by chromatography.
General Protocol for Metal-Catalyzed Asymmetric Addition using a Chiral Diol Ligand
This protocol outlines a general procedure for using a chiral diol as a ligand in a metal-catalyzed addition of a nucleophile to an electrophile.
General Protocol:
-
Ligand-Metal Complex Formation: The chiral diol (e.g., BINOL, TADDOL, or potentially this compound) and a metal precursor (e.g., Ti(OiPr)₄, Zn(OTf)₂) are stirred in an anhydrous, aprotic solvent under an inert atmosphere.
-
Reaction Setup: The electrophile (e.g., an aldehyde or ketone) is added to the pre-formed catalyst complex at a low temperature.
-
Nucleophile Addition: The nucleophile (e.g., a Grignard reagent, organozinc reagent, or silyl enol ether) is added slowly to the reaction mixture.
-
Monitoring and Work-up: The reaction progress is monitored by TLC or GC. Upon completion, the reaction is quenched, and the product is isolated and purified. The enantiomeric excess is determined by chiral HPLC or GC.
Section 4: Visualizing Asymmetric Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the application of chiral diols in asymmetric synthesis.
Caption: General workflow for the synthesis and application of a chiral diol.
Caption: Mechanism of stereoselection by a chiral catalyst.
Conclusion
While this compound remains an under-investigated chiral precursor, its simple structure presents both opportunities and challenges. The extensive data available for established C2-symmetric diols like BINOL and TADDOL provide a clear benchmark for the performance of any new chiral ligand. The experimental protocols outlined in this guide offer a foundational approach for researchers interested in exploring the catalytic potential of this compound and other simple chiral diols. The development of effective, inexpensive, and readily available chiral precursors is a continuous endeavor in asymmetric synthesis, and the systematic evaluation of simple molecules like this compound could unveil new and practical solutions for the synthesis of enantiomerically pure compounds.
References
- 1. chemistryonly.quora.com [chemistryonly.quora.com]
- 2. brainly.com [brainly.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pentane-2,3-diol in Diverse Solvent Systems for Pharmaceutical and Research Applications
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is paramount to achieving optimal performance in experimental and formulation processes. Pentane-2,3-diol, a vicinal diol, presents itself as a versatile solvent and cosolvent. This guide provides a comparative analysis of its performance across various solvent systems, supported by available data and outlining detailed experimental protocols for its evaluation.
This compound's utility as a solvent is rooted in its chemical structure, featuring two hydroxyl groups that allow for hydrogen bonding, and a five-carbon backbone contributing to its non-polar character. This amphiphilic nature suggests its potential for miscibility with a range of polar and non-polar solvents, influencing solubility, reaction kinetics, and stability of solutes. While specific quantitative data for this compound is limited in publicly accessible literature, this guide synthesizes available information and provides protocols to enable researchers to generate crucial comparative data.
Performance Comparison of this compound in Various Solvent Systems
The following table summarizes the expected performance of this compound based on the general properties of similar short-chain diols and available data. Direct experimental values for this compound are noted where available.
| Performance Metric | Solvent System | Expected Performance of this compound | Supporting Data/Rationale |
| Solubility | Water | High. The two hydroxyl groups allow for extensive hydrogen bonding with water molecules. | Diols are generally water-soluble. Butane-2,3-diol is miscible with water in all proportions[1]. |
| Alcohols (Ethanol, Methanol) | High miscibility is expected due to the ability to form hydrogen bonds. | Short-chain alcohols are common cosolvents with diols in pharmaceutical formulations[2][3][4]. | |
| Ketones (Acetone) | Good solubility is anticipated due to polar interactions. | Butane-2,3-diol is soluble in acetone[1]. | |
| Apolar Solvents (Toluene, Hexane) | Limited solubility is expected. The polar hydroxyl groups dominate over the shorter carbon chain. | Solvent effects in reactions involving diols suggest that changing from polar to non-polar solvents can significantly alter reaction selectivity and rates, indicating differences in solvation[5]. | |
| Cosolvency for Poorly Soluble Drugs | Aqueous Solutions | Can significantly enhance the solubility of hydrophobic drugs. | The use of diols like propylene glycol and polyethylene glycol as cosolvents to increase the solubility of poorly water-soluble drugs is a well-established technique[2][3][4]. Pentane-1,5-diol has been shown to be an effective drug delivery-enhancing agent[6]. |
| Influence on Reaction Kinetics | Organic Reactions | Can influence reaction rates and selectivity. The effect is dependent on the reaction mechanism and the polarity of the transition state. | For reactions sensitive to solvent polarity, the use of a diol can alter the energy of the transition state, thereby affecting the reaction rate. For instance, in nucleophilic substitution reactions, polar protic solvents like diols can solvate both the nucleophile and the leaving group, potentially slowing down SN2 reactions. |
| Stability | Aqueous and Organic Solvents | Generally stable under neutral conditions. Can undergo oxidation or dehydration under harsh acidic or oxidizing conditions. | Diols can be oxidized to form carbonyl compounds. The stability of diol epoxides, for example, is significantly lower in the presence of water[5]. |
Experimental Protocols
To facilitate the direct comparison of this compound's performance, the following detailed experimental protocols are provided.
Protocol 1: Determination of this compound Solubility in Various Solvents
This protocol outlines the shake-flask method, a standard technique for determining the solubility of a substance in a given solvent.
Objective: To quantify the solubility of this compound in a range of solvents (e.g., water, ethanol, acetone, toluene) at a specific temperature.
Materials:
-
This compound
-
Selected solvents (high purity)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a refractometer
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for at least 12 hours to allow undissolved solute to settle.
-
Carefully withdraw a sample from the supernatant of each vial using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Analyze the concentration of this compound in the filtrate using a pre-calibrated GC-FID or by measuring the refractive index of the solution.
-
Express the solubility in terms of g/100 mL or mol/L.
Protocol 2: Evaluation of this compound as a Cosolvent for a Model Drug
This protocol describes how to assess the effectiveness of this compound in enhancing the solubility of a poorly water-soluble drug.
Objective: To determine the increase in solubility of a model hydrophobic drug in aqueous solutions containing varying concentrations of this compound.
Materials:
-
Model poorly water-soluble drug (e.g., celecoxib, ibuprofen)
-
This compound
-
Deionized water
-
Analytical balance
-
Thermostatically controlled shaker
-
Vials with screw caps
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a series of aqueous solutions with varying volume fractions of this compound (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v).
-
Add an excess amount of the model drug to each of the prepared cosolvent mixtures.
-
Follow steps 2-6 from Protocol 1 to prepare saturated solutions.
-
Determine the concentration of the dissolved drug in each filtered sample using a suitable analytical method (UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
Plot the solubility of the drug as a function of the this compound concentration.
Visualizing Experimental Workflows
To provide a clear visual representation of the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for Solubility Determination.
Caption: Workflow for Cosolvency Evaluation.
Conclusion
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. bepls.com [bepls.com]
- 5. A rapid, spectrophotometric assay for the integrity of diol epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Profile of Pentane-2,3-diol: Experimental Data vs. Theoretical Predictions
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the spectroscopic data for pentane-2,3-diol, providing a framework for experimental validation and characterization.
This guide presents a comparative analysis of available experimental and theoretical spectroscopic data for this compound. While experimental infrared (IR) and mass spectrometry (MS) data are accessible through various databases, publicly available experimental Nuclear Magnetic Resonance (NMR) spectra are not readily found. To address this, we provide a detailed theoretical prediction of the ¹H and ¹³C NMR spectra based on established principles. This guide serves as a valuable resource for researchers in validating experimental findings and for professionals in the pharmaceutical industry engaged in the characterization of small molecules.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the available experimental and predicted spectroscopic data for this compound.
Table 1: Infrared (IR) Spectroscopy Data
| Experimental Data (Vapor Phase) | Theoretical Interpretation |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| Broad peak ~3400 | O-H stretch (alcohol) |
| 2965, 2935, 2879 | C-H stretch (alkane) |
| 1465 | C-H bend (alkane) |
| 1115, 1065 | C-O stretch (alcohol) |
Source: Experimental data sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[1][2]
Table 2: Mass Spectrometry (GC-MS) Data
| Experimental Data | Theoretical Interpretation |
| m/z Ratio | Fragment Ion |
| 104 | [M]⁺ (Molecular Ion) |
| 89 | [M - CH₃]⁺ |
| 75 | [M - C₂H₅]⁺ |
| 57 | [C₄H₉]⁺ |
| 45 | [C₂H₅O]⁺ |
Source: Experimental data available through the National Institute of Standards and Technology (NIST) and PubChem databases.[1][2][3]
Table 3: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |
| ~3.6 - 3.8 | m | 2H | H-2, H-3 |
| ~2.5 (broad) | s | 2H | OH |
| ~1.5 | m | 2H | H-4 |
| ~1.2 | d | 3H | H-1 |
| ~0.9 | t | 3H | H-5 |
Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~72-75 | C-2, C-3 |
| ~28 | C-4 |
| ~18 | C-1 |
| ~10 | C-5 |
Theoretical Framework for NMR Prediction
Due to the absence of publicly available experimental NMR spectra for this compound, the predicted data in Tables 3 and 4 were generated based on established principles of NMR spectroscopy. Chemical shifts were estimated using empirical increments and by comparing with structurally similar compounds. The prediction of multiplicities follows the n+1 rule for spin-spin coupling. For more precise theoretical data, computational methods such as Gauge-Independent Atomic Orbital (GIAO) combined with Density Functional Theory (DFT) can be employed. These methods calculate the magnetic shielding tensors of the nuclei, from which the chemical shifts can be derived.
Experimental Protocols
Acquiring high-quality spectroscopic data is crucial for accurate compound identification and characterization. Below are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 500 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed. Place a single drop of the compound onto a salt plate (e.g., NaCl or KBr).
-
Film Formation: Place a second salt plate on top of the first to create a thin liquid film between the plates.
-
Background Spectrum: Run a background spectrum of the empty spectrometer to subtract any atmospheric H₂O and CO₂ signals.
-
Sample Spectrum: Place the salt plate assembly in the spectrometer's sample holder and acquire the IR spectrum. The typical scanning range is 4000-400 cm⁻¹.[5][6]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Introduction: Introduce a small amount of the volatile this compound into the mass spectrometer, typically via a Gas Chromatography (GC) system for separation and purification before analysis.[7]
-
Ionization: Use a suitable ionization method, such as Electron Ionization (EI), to generate charged molecular ions and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comparison of experimental and theoretical spectroscopic data.
Caption: Workflow for comparing experimental and theoretical spectroscopic data.
References
- 1. 2,3-Pentanediol [webbook.nist.gov]
- 2. 2,3-Pentanediol [webbook.nist.gov]
- 3. 2,3-Pentanediol | C5H12O2 | CID 123505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. studylib.net [studylib.net]
- 7. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safe Disposal of Pentane-2,3-diol: A Step-by-Step Guide for Laboratory Professionals
Proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of pentane-2,3-diol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for regulatory compliance and the well-being of laboratory personnel and the surrounding community.
Immediate Safety and Hazard Identification
This compound is classified as a flammable liquid and an irritant that can cause skin and serious eye irritation.[1] Before handling, it is crucial to consult the Safety Data Sheet (SDS) and be familiar with the following primary hazards:
-
Flammability: Flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and hot surfaces.
-
Irritation: Causes skin and serious eye irritation.[1] May cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2][3]
In case of exposure, immediately flush the affected area with water for at least 15 minutes and seek medical attention.[2][4] For spills, absorb with an inert material and collect for disposal as hazardous waste.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6][7]
Step 1: Waste Determination
A chemical is considered waste when it is no longer intended for use.[4] Due to its flammability and irritant properties, this compound is generally considered hazardous waste.
Step 2: Waste Collection and Containerization
-
Use a Designated Waste Container: Transfer the this compound waste into a dedicated, properly labeled hazardous waste container.[4][5][8] The container must be in good condition, free of leaks, and compatible with the chemical.[4]
-
Do Not Mix Wastes: Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department. Incompatible chemicals can react violently.
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[4][5][8]
Step 3: Labeling
Properly label the waste container with a hazardous waste tag as soon as the first drop of waste is added.[9] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., Flammable, Irritant)
-
The accumulation start date
-
The name and contact information of the generating researcher or lab
Step 4: Storage and Accumulation
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[5][8] The SAA must be at or near the point of generation.[5][8] Ensure the container is within secondary containment to catch any potential leaks.[4]
Step 5: Arranging for Disposal
Contact your institution's EH&S department to schedule a pickup for the hazardous waste.[8] Do not attempt to dispose of this compound down the drain or through evaporation.[4][9]
Quantitative Data for Hazardous Waste Accumulation
The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, based on general laboratory chemical waste guidelines.
| Parameter | Limit | Citation |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [5][8] |
| Maximum Acutely Toxic "P-listed" Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [5][8] |
| Maximum Accumulation Time | Up to 9-12 months (or until container is full) | [4][5][8] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding environmental responsibility.
References
- 1. 2,3-Pentanediol | C5H12O2 | CID 123505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. odu.edu [odu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. dnr.mo.gov [dnr.mo.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling Pentane-2,3-diol
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Pentane-2,3-diol. Adherence to these protocols is crucial for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a flammable liquid and an irritant.[1] It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[2][3] | To prevent contact with eyes, which can cause serious irritation or damage.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[2][4][5] | To protect the skin from irritation.[1][2] Gloves must be inspected before use and disposed of properly after handling the chemical.[2][6] |
| Body Protection | A laboratory coat, disposable gown, or chemical-resistant suit.[5][6][7] | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or for nuisance exposures, use a NIOSH-approved respirator.[2][3] | To avoid inhalation of vapors, which may cause respiratory tract irritation.[1][2] |
Quantitative Data
The following table summarizes key quantitative data for this compound and related isomers.
| Property | Value | Source (Isomer) |
| Molecular Formula | C5H12O2 | PubChem (2,3-Pentanediol)[1] |
| Molecular Weight | 104.15 g/mol | PubChem (2,3-Pentanediol)[1] |
| Boiling Point | 206 °C (403 °F) | Sigma-Aldrich (Pentane-1,2-diol) |
| Density | 0.971 g/cm³ at 25 °C (77 °F) | Sigma-Aldrich (Pentane-1,2-diol) |
| Flash Point | 135 °C (275 °F) | CDN Isotopes (1,5-Pentane-d10-diol)[6] |
Operational and Disposal Plans
Handling and Storage
-
Handling : Avoid contact with skin, eyes, and clothing.[2][3] Do not breathe vapors or mist.[2][6] Ensure adequate ventilation and use only in a chemical fume hood.[3][6] Keep away from heat, sparks, and open flames.[8] Use non-sparking tools and take precautionary measures against static discharge.[8] Wash hands thoroughly after handling.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Keep away from incompatible materials such as strong oxidizing agents.[3]
Spill and Disposal Procedures
-
Spill Response :
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., Chemizorb®).[3]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[2][3]
-
Clean the affected area thoroughly.
-
Do not let the product enter drains.[2]
-
-
Disposal : Dispose of waste material in accordance with all applicable local, regional, national, and international regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.
First Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with soap and plenty of water.[2] If skin irritation persists, call a physician.[3] |
| Inhalation | Move the person to fresh air.[2][3] If breathing is difficult or has stopped, provide artificial respiration.[2][9][10] Get medical attention if symptoms occur.[3] |
| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2][8] Seek immediate medical advice.[2] |
Experimental Workflow
Emergency Procedure for a this compound Spill
Caption: Workflow for managing a chemical spill of this compound.
References
- 1. 2,3-Pentanediol | C5H12O2 | CID 123505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. haldiapetrochemicals.com [haldiapetrochemicals.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
